Product packaging for 4-Bromo-2-fluoroaniline hydrochloride(Cat. No.:CAS No. 1174029-29-8)

4-Bromo-2-fluoroaniline hydrochloride

Cat. No.: B1522165
CAS No.: 1174029-29-8
M. Wt: 226.47 g/mol
InChI Key: SAIDHIHJVZUPGX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoroaniline hydrochloride is a useful research compound. Its molecular formula is C6H6BrClFN and its molecular weight is 226.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrClFN B1522165 4-Bromo-2-fluoroaniline hydrochloride CAS No. 1174029-29-8

Properties

IUPAC Name

4-bromo-2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIDHIHJVZUPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660227
Record name 4-Bromo-2-fluoroaniline--hydrogen chloride (1/1)
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Molecular Weight

226.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174029-29-8
Record name Benzenamine, 4-bromo-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174029-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoroaniline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-fluoroaniline hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-fluoroaniline Hydrochloride: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of this compound (CAS No. 1174029-29-8), a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into the compound's chemical and physical properties, spectral characteristics, synthesis, reactivity, and critical applications, with a focus on its role in the synthesis of targeted cancer therapeutics.

Introduction and Core Identification

This compound is the salt form of the versatile synthetic intermediate, 4-bromo-2-fluoroaniline. The presence of three distinct functional groups on the benzene ring—an amine, a bromine atom, and a fluorine atom—provides a unique electronic and steric profile that is highly valuable in the construction of complex pharmaceutical agents. The hydrochloride salt form is often preferred in laboratory and process chemistry due to its enhanced stability, improved handling characteristics as a solid, and potentially greater solubility in certain solvent systems compared to the free aniline base.

Its primary utility is demonstrated as a crucial precursor in the synthesis of Vandetanib, a tyrosine kinase inhibitor approved for the treatment of certain types of thyroid cancer.[1] This application underscores the compound's significance in modern medicinal chemistry.

Caption: Chemical structure of this compound.

Physicochemical Properties

A clear distinction must be made between the free aniline base and its hydrochloride salt. The majority of available experimental data pertains to the free base, 4-bromo-2-fluoroaniline (CAS 367-24-8). The properties of the hydrochloride salt are inferred from this data and general chemical principles.

Property4-Bromo-2-fluoroaniline (Free Base)This compound
CAS Number 367-24-81174029-29-8[1]
Molecular Formula C₆H₅BrFNC₆H₆BrClFN[1]
Molecular Weight 190.01 g/mol 226.47 g/mol [1]
IUPAC Name 4-bromo-2-fluoroaniline[2]4-bromo-2-fluoroaniline;hydrochloride[1]
Appearance White to light brown crystalline solid[3][4]Expected to be a crystalline solid
Melting Point 40-42 °CData not available; expected to be significantly higher than the free base.
Boiling Point 122 °C at 25 mmHg[5]Decomposes upon strong heating.
Solubility Limited solubility in water.[6] Soluble in organic solvents.Expected to have higher solubility in water and polar protic solvents.
pKa (of conjugate acid) Estimated ~2-3. The pKa of 4-fluoroaniline is 4.65.[7] The additional electron-withdrawing bromo group is expected to further lower the basicity of the amine.Not applicable.

Spectral Data and Analysis

Spectral analysis is crucial for identity confirmation and quality control. While specific spectra for the hydrochloride salt are not widely published, its characteristics can be reliably predicted based on the well-documented spectra of the free aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Free Aniline, CDCl₃):

  • δ ~7.16 ppm (dd, J=10.4, 2.0 Hz, 1H): This signal corresponds to the proton at C5, ortho to the bromine. It appears as a doublet of doublets due to coupling with the adjacent proton at C6 (ortho coupling, ~8-10 Hz) and the fluorine atom (meta coupling, ~2 Hz).

  • δ ~7.06 ppm (m, 1H): This multiplet is assigned to the proton at C3, ortho to the fluorine and the amine. It is coupled to the adjacent proton at C6 and the fluorine atom.

  • δ ~6.66 ppm (t, J=9.6 Hz, 1H): This signal corresponds to the proton at C6, ortho to the amine. It appears as a triplet due to coupling with the adjacent proton at C5 and the fluorine atom.

  • δ ~3.69 ppm (br s, 2H): This broad singlet is characteristic of the amine (-NH₂) protons.[8]

¹³C NMR (Free Aniline, CDCl₃):

  • δ ~151.4 ppm (d, ¹JCF ≈ 240 Hz): Carbon C2, directly attached to fluorine, showing a large one-bond coupling constant.

  • δ ~133.8 ppm: Carbon C1, attached to the amino group.

  • δ ~127.4 ppm, ~118.7 ppm, ~117.8 ppm: Aromatic carbons C3, C5, and C6.

  • δ ~108.9 ppm: Carbon C4, attached to the bromine.[8]

Predicted Spectral Changes for the Hydrochloride Salt: Upon protonation to form the -NH₃⁺ group, significant changes are expected:

  • ¹H NMR: The aromatic protons, particularly those ortho and para to the newly formed anilinium group (C6 and C3 protons), will experience deshielding and shift downfield due to the strong electron-withdrawing inductive effect of the -NH₃⁺ group. The amine signal will appear as a broad singlet further downfield and will integrate to 3H.

  • ¹³C NMR: All carbons in the aromatic ring will shift downfield, with the most pronounced shifts for the carbons ortho and para to the ammonium group.

Infrared (IR) Spectroscopy
  • Free Aniline: The spectrum will be dominated by N-H stretching bands (a doublet around 3300-3500 cm⁻¹ for the primary amine), C-N stretching (around 1250-1350 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), C=C ring stretching (1450-1600 cm⁻¹), and strong C-F (1200-1300 cm⁻¹) and C-Br (500-600 cm⁻¹) stretching vibrations.[9][10]

  • Hydrochloride Salt: The most notable change will be the appearance of broad, strong absorption bands in the 2500-3000 cm⁻¹ region, characteristic of the N⁺-H stretching vibrations of an ammonium salt. The distinct primary amine doublet will disappear.

Mass Spectrometry (MS)
  • Free Aniline (Electron Ionization): The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The molecular ions will be observed at m/z 189 and 191.[8]

  • Hydrochloride Salt: Typically analyzed by electrospray ionization (ESI), which would show the cation [C₆H₅BrFN + H]⁺ at m/z 190 and 192.

Synthesis and Purification

This compound is typically prepared in a two-step sequence starting from a commercially available precursor.

SynthesisWorkflow cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation start 4-Bromo-2-fluoro-1-nitrobenzene reagents1 Fe / NH4Cl in EtOH/H2O product1 4-Bromo-2-fluoroaniline (Free Base) start->product1 Purify via Chromatography reagents1->product1 Stir at 90°C, 2h [25] reagents2 HCl (gas or solution) in aprotic solvent (e.g., Ether, EtOAc) product2 4-Bromo-2-fluoroaniline Hydrochloride (Precipitate) product1->product2 Isolate via Filtration reagents2->product2 Stir at 0°C to RT

Caption: General synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 4-Bromo-2-fluoroaniline (Free Base) [7]

  • To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in ethanol (50 mL) and water (20 mL), add iron powder (12.7 g, 230 mmol) and ammonium chloride (NH₄Cl, 24.3 g, 455 mmol).

  • Heat the reaction mixture to 90 °C and stir vigorously for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite®.

  • Wash the filter cake thoroughly with ethanol (e.g., 300 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • The resulting residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether (e.g., 10:1 to 5:1), to afford pure 4-bromo-2-fluoroaniline.

Part 2: Preparation of this compound

  • Dissolve the purified 4-bromo-2-fluoroaniline in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath (0 °C).

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a concentrated solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

  • Stir the mixture at 0 °C for 30-60 minutes. A white precipitate of the hydrochloride salt will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Dry the product under vacuum to yield this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of the 4-bromo-2-fluoroaniline scaffold is governed by the interplay of its substituents.

  • The Amino Group (-NH₂): As a potent activating group, it directs electrophilic aromatic substitution to the positions ortho and para to itself (C3 and C5). However, under the strongly acidic conditions required for nitration or other electrophilic substitutions, the amine is protonated to the deactivating -NH₃⁺ group, which complicates reactivity. The amine's primary role in synthesis is as a nucleophile or as a precursor to a diazonium salt for Sandmeyer-type reactions.

  • The Halogen Substituents (-F, -Br): Both are electron-withdrawing via induction but weakly electron-donating via resonance. Their primary influence is on the reactivity of the C-X bond. The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This selective reactivity is a cornerstone of its utility, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C4 position.

  • The Anilinium Form (-NH₃⁺): In the hydrochloride salt, the potent electron-withdrawing nature of the ammonium group deactivates the entire ring towards electrophilic attack but can activate it towards nucleophilic aromatic substitution (SₙAr), although the C-F bond is generally more susceptible to SₙAr than the C-Br bond under typical conditions.

cluster_reactivity Key Reaction Pathways Start 4-Bromo-2-fluoroaniline Nuc Nucleophilic Substitution (at -NH2) Start->Nuc Reacts with Electrophiles Pd Pd-Catalyzed Cross-Coupling (at C-Br) Start->Pd Selective Oxidative Addition to Pd(0) Diaz Diazotization / Sandmeyer (at -NH2 -> -N2+) Start->Diaz Reacts with NaNO2 / H+

Caption: Key reaction pathways for 4-bromo-2-fluoroaniline.

Applications in Drug Development: The Synthesis of Vandetanib

The most prominent application of 4-bromo-2-fluoroaniline is as a key starting material for the synthesis of Vandetanib (Caprelsa™), an oral kinase inhibitor that targets VEGFR, EGFR, and RET-tyrosine kinases.

The synthesis involves a nucleophilic aromatic substitution reaction where the amino group of 4-bromo-2-fluoroaniline displaces a chlorine atom on a quinazoline core.[1]

Reaction Scheme: The final step in many reported syntheses of Vandetanib involves the coupling of 4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline with 4-bromo-2-fluoroaniline.

This reaction is typically carried out at elevated temperatures, sometimes under acidic catalysis, to facilitate the nucleophilic attack of the aniline on the electron-deficient C4 position of the quinazoline ring. The specific 4-bromo-2-fluoro substitution pattern on the aniline moiety is critical for the drug's binding affinity and inhibitory profile against its target kinases.[1]

Safety, Handling, and Storage

The following safety information is primarily for the free aniline (CAS 367-24-8), as a specific MSDS for the hydrochloride salt is not widely available. The hydrochloride should be handled with similar precautions.

  • Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. For handling solids, an N95-type dust mask is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

  • First Aid:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Always consult the latest Material Safety Data Sheet (MSDS) from the supplier before handling this chemical.

References

A-Z Guide to 4-Bromo-2-fluoroaniline Hydrochloride: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-Bromo-2-fluoroaniline hydrochloride (CAS: 1122744-11-8). This document moves beyond basic data to provide in-depth insights into its properties, synthesis rationale, and critical applications, ensuring a well-rounded understanding for its effective use in the laboratory and beyond.

Introduction: Strategic Importance in Medicinal Chemistry

4-Bromo-2-fluoroaniline and its hydrochloride salt are indispensable building blocks in modern synthetic chemistry. The unique arrangement of substituents on the aniline core—a bromine atom, a fluorine atom, and an amine group—creates a versatile scaffold with distinct electronic and steric properties.[1] The electron-withdrawing nature of the halogens significantly influences the reactivity of the aromatic ring, making it a valuable precursor for creating complex molecules.[1]

The strategic placement of fluorine is particularly noteworthy. The introduction of a fluorine atom can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[2] This "fluorine magic" is a key reason why approximately 20% of all pharmaceuticals contain fluorine, making fluorinated intermediates like this compound highly sought after in drug discovery programs.[2] This guide will elucidate the core characteristics of the hydrochloride salt, a form often preferred for its improved stability and handling properties.

Physicochemical Properties & Core Data

The hydrochloride salt of 4-bromo-2-fluoroaniline offers enhanced stability and solubility in certain solvents compared to its free base form (4-Bromo-2-fluoroaniline, CAS: 367-24-8). Understanding these fundamental properties is the first step in successful experimental design.

PropertyValueSource
Molecular Formula C₆H₆BrClFN[3][4]
Molecular Weight 226.47 g/mol [3][4]
CAS Number 1174029-29-8[3][4][5]
IUPAC Name 4-bromo-2-fluoroaniline;hydrochloride[3]
Appearance Typically a solid (e.g., white or off-white powder)[6]
Storage Room temperature, in a dry, inert atmosphere[4][7]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process. The primary challenge lies in achieving the desired regioselectivity on the aniline ring. The process typically involves the synthesis of the free aniline base followed by salt formation.

Step 1: Synthesis of 4-Bromo-2-fluoroaniline (Free Base)

A common and effective method is the electrophilic bromination of 2-fluoroaniline.

  • Rationale: The amine group (-NH₂) is a strong activating, ortho-, para-director. The fluorine atom at position 2 is a deactivating ortho-, para-director. The steric hindrance from the fluorine atom at the 2-position disfavors substitution at the adjacent 3-position. Consequently, the incoming electrophile (Br⁺) is predominantly directed to the para-position (position 4), which is sterically accessible and electronically enriched.

A well-documented laboratory procedure involves using N-Bromosuccinimide (NBS) as the bromine source.[8]

Protocol: Electrophilic Bromination of 2-Fluoroaniline [8]

  • Dissolve 2-fluoroaniline in a suitable chlorinated solvent, such as methylene chloride.

  • Cool the solution to 0°C in an ice bath to control the reaction's exothermicity.

  • Slowly add solid N-Bromosuccinimide (NBS) in portions over a period of 2 hours. This controlled addition prevents a rapid temperature increase and minimizes the formation of di-brominated side products.

  • Stir the mixture for an additional 20-30 minutes at 0°C to ensure the reaction goes to completion.

  • Perform an aqueous workup by washing the reaction mixture with cold water to remove the succinimide byproduct and any unreacted reagents.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

  • Evaporate the solvent under reduced pressure to yield the crude 4-bromo-2-fluoroaniline. Further purification can be achieved via column chromatography if necessary.

Another established method involves the reduction of the corresponding nitro compound, 4-bromo-2-fluoro-1-nitrobenzene, using reagents like iron powder in the presence of an acid source like ammonium chloride.[9][10]

Step 2: Formation of the Hydrochloride Salt

The purified 4-bromo-2-fluoroaniline free base is converted to its hydrochloride salt to improve its stability and ease of handling.

Protocol: Hydrochloride Salt Formation

  • Dissolve the purified 4-bromo-2-fluoroaniline in a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) to the stirred solution.

  • The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.

  • Collect the solid precipitate by filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any residual impurities.

  • Dry the final product under vacuum to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Free Base Synthesis cluster_step2 Step 2: Salt Formation A 2-Fluoroaniline C Reaction Vessel (Methylene Chloride, 0°C) A->C B N-Bromosuccinimide (NBS) B->C D 4-Bromo-2-fluoroaniline (Free Base) C->D Electrophilic Aromatic Substitution F Precipitation (Organic Solvent) D->F Protonation E Hydrochloric Acid (HCl) E->F G 4-Bromo-2-fluoroaniline HCl (Final Product) Logical_Relationship A 4-Bromo-2-fluoroaniline HCl (Starting Material) B Chemical Synthesis (e.g., Coupling Reaction) A->B Provides key structural motif C Active Pharmaceutical Ingredient (API) (e.g., Vandetanib) B->C Produces D Drug Product (e.g., Cancer Therapy) C->D Formulated into E Mechanism of Action (Kinase Inhibition) C->E Exhibits E->D Therapeutic basis for

References

A Technical Guide to the Structural Elucidation of 4-Bromo-2-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Identification

In the landscape of pharmaceutical development and fine chemical synthesis, the certainty of a molecule's structure is the bedrock of safety, efficacy, and reproducibility. Intermediates like 4-Bromo-2-fluoroaniline hydrochloride are not mere waypoints in a synthetic route; they are critical determinants of the final active pharmaceutical ingredient's (API) quality and impurity profile.[1] An error in structural confirmation at this stage can have cascading and costly consequences.

This guide eschews a simple recitation of analytical procedures. Instead, it offers a holistic, field-proven strategy for the structural elucidation of this compound. We will explore the causality behind our choice of techniques, demonstrating how a multi-pronged analytical approach creates a self-validating system of evidence. This document is intended for researchers, analytical scientists, and drug development professionals who require not just data, but verified chemical intelligence.

The Subject: this compound

Before embarking on analysis, we must establish our hypothesis—the proposed structure.

  • Chemical Name: 4-bromo-2-fluoroaniline;hydrochloride[2]

  • Molecular Formula: C₆H₆BrClFN[2]

  • Molecular Weight: 226.47 g/mol [2]

  • Structure:

    Chemical Structure of this compound

Our objective is to generate irrefutable evidence to confirm every aspect of this structure: the elemental composition, the benzene core, the specific 1,2,4-substitution pattern of the amine, fluorine, and bromine atoms, and the presence of the hydrochloride salt.

The Strategic Analytical Workflow

Structural elucidation is a process of orthogonal confirmation, where disparate techniques provide complementary pieces of a puzzle. Our strategy is designed to be efficient and definitive, moving from foundational data to fine structural details.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Structure & Connectivity cluster_2 Phase 3: Unambiguous Confirmation cluster_3 Final Output MS Mass Spectrometry (MS) - Elemental Composition - Isotopic Signature 1H_NMR ¹H NMR - Proton Environment - H-H & H-F Coupling MS->1H_NMR Confirms Mass IR Infrared (IR) Spectroscopy - Functional Groups - Salt Formation IR->1H_NMR Confirms Amine Salt 13C_NMR ¹³C NMR - Carbon Skeleton - C-F Coupling 1H_NMR->13C_NMR Guides Carbon Assignment 2D_NMR 2D NMR (COSY, HSQC) - H-C Connectivity - Positional Isomerism 1H_NMR->2D_NMR 19F_NMR ¹⁹F NMR - Fluorine Presence - F-H Coupling 13C_NMR->19F_NMR Corroborates C-F 13C_NMR->2D_NMR 19F_NMR->2D_NMR Confirms F Position Structure Verified Structure 2D_NMR->Structure G Mol_Ion C₆H₅BrFN⁺ (m/z 189/191) Loss_Br [M-Br]⁺ C₆H₅FN⁺ (m/z 110) Mol_Ion->Loss_Br - Br• Loss_HCN [M-Br-HCN]⁺ C₅H₄F⁺ (m/z 83) Loss_Br->Loss_HCN - HCN

References

A Technical Guide to 4-Bromo-2-fluoroaniline Hydrochloride: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoroaniline hydrochloride is a halogenated aniline derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motifs are prevalent in a variety of pharmacologically active compounds, making it a valuable building block for drug discovery and development. The presence of bromine and fluorine atoms on the aniline ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. This guide provides a comprehensive overview of the physical properties, a detailed protocol for its synthesis from the corresponding free aniline, and methods for its characterization, offering a valuable resource for researchers working with this compound. While extensive data is available for the free base, 4-bromo-2-fluoroaniline, specific documented physical properties for its hydrochloride salt are less common. This guide addresses this gap by providing both reported data and inferred properties based on the established chemistry of aniline salts.

Core Physical and Chemical Properties

The hydrochloride salt of 4-bromo-2-fluoroaniline is expected to exhibit properties typical of anilinium halides, such as increased water solubility and a higher melting point compared to its free base form.

PropertyData for this compoundData for 4-Bromo-2-fluoroaniline (Free Base) for Comparison
CAS Number 1174029-29-8[1][2][3]367-24-8[4][5]
Molecular Formula C₆H₆BrClFN[1][3]C₆H₅BrFN[5][6]
Molecular Weight 226.47 g/mol [1][3]190.01 g/mol [5]
Appearance White to off-white crystalline solid (inferred)White to almost white powder or crystals
Melting Point Expected to be significantly higher than the free base40-42 °C[7]
Boiling Point Decomposes before boiling (inferred)200-205 °C @ 760 mmHg[7]
Solubility Soluble in water, methanol, ethanol (inferred). Insoluble in non-polar organic solvents.Insoluble in water. Soluble in many organic solvents.

Synthesis and Characterization Workflow

The preparation of this compound is a straightforward acid-base reaction. The following diagram illustrates the typical workflow from synthesis to characterization.

G cluster_synthesis Synthesis cluster_characterization Characterization A 4-Bromo-2-fluoroaniline (free base) B Dissolve in suitable organic solvent (e.g., Diethyl Ether) A->B C Add Hydrochloric Acid (e.g., HCl in ether) B->C D Precipitation of Hydrochloride Salt C->D E Filtration and Washing D->E F Drying under vacuum E->F G 4-Bromo-2-fluoroaniline Hydrochloride F->G H Melting Point Determination G->H Verify Purity & Identity I ¹H and ¹³C NMR Spectroscopy G->I Confirm Structure J FTIR Spectroscopy G->J Identify Functional Groups K Elemental Analysis G->K Confirm Elemental Composition

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the preparation of this compound from its free base, a common and efficient method for generating the salt for further use.[8][9][10]

Materials:

  • 4-Bromo-2-fluoroaniline

  • Anhydrous diethyl ether

  • Concentrated hydrochloric acid

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-bromo-2-fluoroaniline in a minimal amount of anhydrous diethyl ether. Stir the solution at room temperature until the aniline is completely dissolved. The choice of a non-polar solvent like diethyl ether is crucial as the hydrochloride salt is insoluble in it, facilitating precipitation.

  • Acidification: Slowly add a solution of concentrated hydrochloric acid (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred aniline solution at 0°C (ice bath). The use of ethereal HCl is recommended to maintain anhydrous conditions and control the reaction rate.

  • Precipitation: Upon addition of hydrochloric acid, a white precipitate of this compound will form immediately. Continue stirring the suspension for an additional 30 minutes at 0°C to ensure complete reaction.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and impurities.

  • Drying: Dry the collected solid under vacuum at a temperature not exceeding 40-50°C to remove residual solvent. The resulting product should be a fine, white to off-white crystalline powder.

Characterization Techniques

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

  • Melting Point: The melting point of the hydrochloride salt is expected to be sharp and significantly higher than that of the free base (40-42 °C). A broad melting range would indicate the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic protons. The formation of the anilinium salt will result in a downfield shift of the aromatic protons and the appearance of a broad singlet for the -NH₃⁺ protons, which will be exchangeable with D₂O.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic N-H stretching vibrations for the anilinium ion in the region of 2800-3200 cm⁻¹. The aromatic C-H and C-C stretching vibrations will also be present.

  • Elemental Analysis: Combustion analysis can be used to determine the elemental composition (C, H, N, Br, Cl) of the sample, providing a definitive confirmation of the empirical formula.

Safety and Handling

As with all halogenated anilines, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound is expected to be an irritant to the skin, eyes, and respiratory system. In case of contact, wash the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for the closely related free base, 4-bromo-2-fluoroaniline.

Conclusion

This compound is a key intermediate for the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its physical properties, a reliable method for its preparation, and essential techniques for its characterization. By following the outlined protocols and safety precautions, researchers can confidently synthesize and utilize this valuable compound in their research and development endeavors.

References

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Data Scarcity to Methodological Excellence

For researchers, scientists, and professionals in drug development, access to precise physicochemical data is the bedrock of innovation. 4-Bromo-2-fluoroaniline hydrochloride is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. However, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of publicly available, quantitative solubility data for this specific salt form.

This guide, therefore, transcends a simple data sheet. It is structured as a comprehensive methodological whitepaper designed to empower you, the researcher, to generate this critical data with scientific rigor and confidence. We will not only outline what to do but delve into the causality—the why—behind each step, ensuring a self-validating and robust experimental design.

Physicochemical Profile and Theoretical Solubility Considerations

This compound (CAS: 1174029-29-8) is the hydrochloride salt of the parent compound, 4-Bromo-2-fluoroaniline (CAS: 367-24-8). The formation of the hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of amine-containing molecules.

Table 1: Core Physicochemical Properties

PropertyValue (for Free Base)Reference
Molecular Formula (Free Base)C₆H₅BrFN[1][2]
Molecular Weight (Free Base)190.01 g/mol [1][2]
Melting Point (Free Base)40-42 °C[2][3]
Salt Form This compound
Molecular Formula (HCl Salt)C₆H₆BrClFN
Molecular Weight (HCl Salt)226.47 g/mol
The Causality of Salt Formation on Solubility

The amine group (-NH₂) on the aniline ring is basic and readily protonated by hydrochloric acid (HCl). This reaction forms the ammonium salt (-NH₃⁺Cl⁻), an ionic species. This transformation from a largely non-polar molecule to an ionic salt is the primary driver for its anticipated increase in aqueous solubility.

The dissolution process in water involves the dissociation of the salt into the 4-bromo-2-fluoroanilinium cation and the chloride anion. These ions are then solvated by water molecules, a process favored by the polarity of water. Conversely, in non-polar organic solvents, the free base form is expected to exhibit higher solubility.

G cluster_0 Chemical Forms & Expected Solubility cluster_1 Solvent Environments FreeBase 4-Bromo-2-fluoroaniline (Free Base, Non-polar) Aqueous Aqueous Solvents (e.g., Water, Buffers) FreeBase->Aqueous Low Solubility Organic Non-polar Organic Solvents (e.g., Toluene, Hexane) FreeBase->Organic High Solubility ('Like Dissolves Like') HCl_Salt 4-Bromo-2-fluoroaniline HCl (Salt, Ionic) HCl_Salt->Aqueous High Solubility (Ion-Dipole Interactions) HCl_Salt->Organic Low Solubility

Caption: Relationship between chemical form and expected solubility.

Authoritative Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the compound remains stable throughout the experiment.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the dissolution and precipitation processes to reach a state of dynamic equilibrium. The supernatant is then filtered and analyzed to determine the concentration of the dissolved solute, which represents the equilibrium solubility.

Materials and Equipment
  • This compound (test substance)

  • Selected solvents (e.g., Deionized Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol, Ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control (e.g., 25 °C and/or 37 °C)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Syringes

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Experimental Workflow
  • Preparation: Add an excess of this compound to a series of vials. "Excess" is critical; a good starting point is to add enough solid so that a significant amount remains undissolved at the end of the experiment (e.g., 20-50 mg in 2-5 mL of solvent).

  • Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial. Prepare at least three replicates for each solvent condition.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker. Agitate at a constant speed (e.g., 150-200 rpm) for a predetermined time.

    • Expert Insight (Causality): A 24 to 72-hour equilibration period is typical. To ensure equilibrium is reached, a time-point study is recommended. Analyze samples at, for example, 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical.

  • Phase Separation: After agitation, allow the vials to rest in the temperature-controlled environment for a short period (e.g., 30-60 minutes) to allow undissolved solids to settle. Do not alter the temperature, as this will change the solubility.

  • Sampling and Filtration: Carefully draw the supernatant into a syringe. Immediately attach a syringe filter and discard the first portion of the filtrate (to saturate any potential binding sites on the filter). Collect the clean filtrate into a clean vial.

    • Trustworthiness Check: The choice of filter is crucial. A brief study to check for compound adsorption to the filter membrane should be performed by filtering a standard solution of known concentration and verifying that the concentration does not decrease.

  • Dilution and Analysis: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of your analytical method. Analyze the diluted sample using a validated analytical technique (see Section 3).

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from Analysis, mg/mL) x (Dilution Factor)

G A 1. Add Excess Solid to Vials B 2. Add Known Volume of Solvent A->B Replicates (n≥3) C 3. Equilibrate (e.g., 48h at 25°C) on Orbital Shaker B->C D 4. Settle & Allow Phase Separation C->D Maintain Temp. E 5. Withdraw Supernatant & Syringe Filter (0.22 µm) D->E F 6. Dilute Filtrate for Analysis E->F G 7. Quantify Concentration (e.g., HPLC-UV) F->G

Caption: Experimental workflow for the Shake-Flask solubility method.

Analytical Quantification: A Validated Approach

Accurate quantification of the dissolved analyte is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for this purpose.

Recommended Starting HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: Start with a high aqueous percentage (e.g., 90% A) and ramp to a high organic percentage (e.g., 95% B) over 10-15 minutes to ensure elution.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for λmax using a UV-Vis spectrophotometer. An initial starting point would be around 280-300 nm.

  • Column Temperature: 30 °C

Method Validation: The Trustworthiness Pillar

A full method validation is beyond the scope of this guide, but for reliable solubility data, the following must be established:

  • Calibration Curve: Prepare a series of standards of known concentration (at least 5 points) and inject them to create a calibration curve. The curve must demonstrate linearity with a correlation coefficient (r²) > 0.999.

  • Specificity: Ensure that there are no interfering peaks from the solvent or any potential degradants at the retention time of the main analyte.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the measurements should be within acceptable limits (e.g., <5% RSD).

Data Presentation and Interpretation

All quantitative data should be summarized for clarity and easy comparison. As no public data is available, the following table serves as a template for reporting your experimentally determined values.

Table 2: Experimentally Determined Solubility of this compound

Solvent / MediumTemperature (°C)Mean Solubility (mg/mL) ± SD (n=3)Molar Solubility (mol/L)
Deionized Water25[Insert Data][Insert Data]
0.1 N HCl (pH ~1.2)37[Insert Data][Insert Data]
Acetate Buffer (pH 4.5)37[Insert Data][Insert Data]
Phosphate Buffer (pH 6.8)37[Insert Data][Insert Data]
Methanol25[Insert Data][Insert Data]
Ethanol25[Insert Data][Insert Data]

Interpreting pH-Dependent Solubility: For an aniline salt, solubility is expected to be highest at low pH where the compound is fully ionized. As the pH approaches the pKa of the parent aniline's conjugate acid, the equilibrium will shift towards the less soluble free base, causing a decrease in measured solubility. This pH-solubility profile is critical for predicting behavior in physiological environments.

References

Topic: Characterization and Melting Point Determination of 4-Bromo-2-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-fluoroaniline is a pivotal intermediate in the synthesis of various pharmaceutical compounds. For reasons of stability, solubility, and handling, it is often converted to its hydrochloride salt. The melting point is a fundamental and critical parameter used to confirm the identity and purity of such crystalline materials. However, a review of publicly available literature and supplier data reveals significant discrepancies in the reported melting point for the parent compound, 4-Bromo-2-fluoroaniline, and a lack of a definitive, well-documented melting point for its hydrochloride salt.

This guide provides a comprehensive framework for the rigorous characterization of 4-Bromo-2-fluoroaniline hydrochloride. It moves beyond simply reporting a value and instead details a validated methodology for its determination, addressing the scientific principles that govern melting behavior, including the profound effects of impurities and polymorphism. For drug development professionals operating under Good Manufacturing Practices (GMP) and Good Laboratory Practices (GLP), establishing a precise and reliable melting point through in-house, validated methods is not merely a suggestion, but a necessity for ensuring data integrity and product quality.

Physicochemical Profile

A clear understanding of the subject compound and its parent aniline is essential. The hydrochloride salt is formed by the reaction of the basic aniline with hydrochloric acid, which alters its crystal lattice and, consequently, its physical properties.

Table 1: Physicochemical Properties of 4-Bromo-2-fluoroaniline and its Hydrochloride Salt

Property4-Bromo-2-fluoroanilineThis compound
Chemical Structure Structure of 4-Bromo-2-fluoroanilineStructure of 4-Bromo-2-fluoroaniline HCl
CAS Number 367-24-8[1][2][3]1174029-29-8[4]
Molecular Formula C₆H₅BrFN[1][5]C₆H₅BrFN·HCl
Molecular Weight 190.01 g/mol [1][5]226.47 g/mol
Appearance White to pale cream or brown crystalline solid[6][7]To be determined experimentally
Melting Point (°C) Highly variable; see Section 3 for analysis.Not definitively reported in public literature.

The Critical Role of Melting Point in Pharmaceutical Development

The melting point of an Active Pharmaceutical Ingredient (API) or a critical intermediate is one of the most fundamental physical properties measured.[8] Its importance stems from several key factors:

  • Identity: A sharp, well-defined melting point, consistent with a reference standard, provides a strong indication of the compound's identity.

  • Purity: The presence of even minor impurities will typically depress the melting point and broaden its range.[8] This phenomenon, known as melting point depression, is a primary method for a rapid first assessment of purity.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[9] Different polymorphs can have different melting points, solubilities, and stabilities, which can critically impact a drug's bioavailability and manufacturability.[5][9] An unexpected melting point may be the first sign of a new or undesired polymorph.

Analysis of Reported Melting Points for 4-Bromo-2-fluoroaniline (Free Aniline)

The significant variation in the reported melting point of the parent aniline, 4-Bromo-2-fluoroaniline, serves as a critical case study in the importance of analytical rigor.

Table 2: Reported Melting Point Ranges for 4-Bromo-2-fluoroaniline (CAS 367-24-8)

Reported Melting Point Range (°C)Source(s)
36.0 - 43.0Thermo Scientific Chemicals[6]
39 - 42Kinsotech[7]
40 - 42Sigma-Aldrich, Fluoryx Labs, Matrix Scientific, TCI[1][2][10][11]
63 - 65Sigma-Aldrich (literature value)[1]
74 - 78ChemBK[12]

Causality Behind Discrepancies: The wide span of over 30°C across these reported values is scientifically significant and cannot be attributed to minor instrumental differences. The likely causes are:

  • Impurities: The lower melting point ranges (e.g., 36-43°C) may indicate the presence of impurities, such as residual solvents from synthesis or starting materials.

  • Polymorphism: It is highly probable that 4-Bromo-2-fluoroaniline exhibits polymorphism. The distinct ranges (e.g., ~40°C vs. ~64°C vs. ~76°C) could correspond to different crystalline forms, each with its own characteristic melting point. The most stable polymorph typically has the highest melting point.

This variability underscores the danger of accepting a literature or supplier value without independent verification.

Impact of Hydrochloride Salt Formation on Melting Point

Converting the free aniline to its hydrochloride salt creates an ionic compound. The introduction of strong ionic interactions (N⁺-Cl⁻) within the crystal lattice significantly increases the energy required to break the lattice apart. Therefore, the melting point of this compound is expected to be substantially higher and distinct from that of the free aniline. This salt formation is a deliberate strategy to improve the compound's stability and handling properties.

A Validated Protocol for Accurate Melting Point Determination

Given the absence of a definitive literature value, a robust, in-house protocol is required to characterize any new batch of this compound. The following methodology is designed to ensure data integrity and is grounded in standard pharmaceutical practices.

Mandatory Apparatus Calibration

Trustworthiness in thermal analysis begins with a properly calibrated instrument. The melting point apparatus must be calibrated periodically using NIST-traceable certified reference standards.[12]

Experimental Protocol: Melting Point Apparatus Calibration

  • Select Standards: Choose at least three certified reference standards that bracket the expected melting point range. Common standards include Vanillin (~82°C), Acetanilide (~114°C), and Caffeine (~236°C).

  • Prepare Samples: Prepare each standard according to the supplier's instructions.

  • Measure Melting Points: Determine the melting point of each standard using the same method planned for the test article.

  • Assess and Document: The observed melting points must fall within the certified tolerance range for each standard. If not, the instrument must be labeled "OUT OF CALIBRATION" and serviced.[1] All calibration activities must be documented in the instrument's logbook.

Sample Preparation and Measurement

Proper sample preparation is crucial for obtaining a sharp, reproducible melting point.

Experimental Protocol: Melting Point Determination

  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry the sample under vacuum at a temperature well below the expected melting point to remove any residual solvents.

    • The sample must be a fine, homogeneous powder to ensure efficient heat transfer.[8] If the sample consists of large crystals, gently grind it in a mortar and pestle.

  • Capillary Loading:

    • Pack the dry powder into a thin-walled capillary tube to a height of 2-3 mm.

    • Tap the tube gently on a hard surface to compact the sample at the sealed end.

  • Instrument Setup & Measurement:

    • Place the capillary into the heating block of the calibrated melting point apparatus.

    • Rapid Determination (Optional): For an unknown sample, first perform a rapid determination by heating at a rate of 10-20 °C/min to find an approximate melting range.

    • Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C/min. A slow ramp rate is essential for thermal equilibrium between the heating block, the thermometer, and the sample.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

    • The melting point is reported as the range T₁ - T₂. For a pure, non-polymorphic substance, this range should be narrow (≤ 1°C).

  • Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.

Workflow for Validated Melting Point Determination

G cluster_prep Preparation Phase cluster_cal Calibration & QC cluster_analysis Analysis Phase cluster_report Reporting Sample Receive Sample (4-Bromo-2-fluoroaniline HCl) Dry Dry Sample (Vacuum Oven) Sample->Dry Grind Grind to Fine Powder (Mortar & Pestle) Dry->Grind Load Load Capillary (2-3 mm height) Grind->Load Calibrate Calibrate Apparatus (NIST Standards) Measure Measure Melting Range (Ramp Rate: 1-2 °C/min) Calibrate->Measure Load->Measure Record Record T1 (Onset) & T2 (Clear Point) Measure->Record Repeat Repeat (n=3) Record->Repeat Report Final Report: Melting Range (T1-T2) Mean ± SD Repeat->Report

Caption: A validated workflow for determining the melting point of a pharmaceutical intermediate.

The Essential Investigation of Polymorphism

The variability in the melting point of the parent aniline strongly suggests that polymorphism should be investigated for the hydrochloride salt. A single melting point determination may not tell the whole story.

  • Differential Scanning Calorimetry (DSC): This thermoanalytical technique is superior to capillary melting point determination. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It can reveal not only the melting point (as an endothermic peak) but also other thermal events such as phase transitions between polymorphs, desolvation, or degradation.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying and distinguishing different polymorphic forms, as each form will produce a unique diffraction pattern.

Conceptual Relationship of Solid-State Forms

G cluster_poly Polymorphic Crystalline Forms Amorphous Amorphous State (No MP) Form1 Polymorph I (Metastable) MP = T_m1 Amorphous->Form1 Crystallization Form2 Polymorph II (Stable) MP = T_m2 (T_m2 > T_m1) Form1->Form2 Phase Transition (Heat or Solvent)

Caption: Different solid-state forms of a compound have distinct thermal properties.

The Impact of Impurities on Melting Point

G Pure Pure Compound Sharp MP Range (e.g., 150-151 °C) Impure Impure Compound Depressed & Broad MP Range (e.g., 145-149 °C) Pure->Impure + Impurity

Caption: Impurities disrupt the crystal lattice, lowering and broadening the melting point.

Synthesis and Preparation Context

Understanding the origin of the material is key to troubleshooting its properties. 4-Bromo-2-fluoroaniline is typically synthesized via the bromination of 2-fluoroaniline or the reduction of a nitrated precursor.[3][9][13]

The hydrochloride salt is then prepared through a standard acid-base reaction. A common laboratory procedure involves:

  • Dissolving the purified 4-Bromo-2-fluoroaniline in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Adding a stoichiometric amount of anhydrous hydrochloric acid (either as a gas or a solution in an anhydrous solvent).

  • The this compound salt, being insoluble in many organic solvents, will precipitate.

  • The salt is then collected by filtration, washed with cold solvent to remove residual acid and impurities, and dried under vacuum.

The purity of the final salt is contingent on the purity of the starting aniline and the thoroughness of the washing and drying steps.

Conclusion and Recommendations

The melting point of this compound is not well-established in publicly accessible scientific literature. Furthermore, the significant variability in the reported melting point of its parent aniline highlights a high potential for polymorphism and sensitivity to impurities.

Therefore, for any research, development, or manufacturing application, it is imperative that:

  • No literature value be accepted without rigorous in-house verification.

  • The melting point must be determined using a calibrated instrument and a standardized, detailed protocol as outlined in this guide.

  • The result should always be reported as a range , and any deviation from a sharp melting point should trigger an investigation into the sample's purity and solid-state form.

  • For GMP applications, complementing capillary melting point with DSC and XRPD analysis is strongly recommended to fully characterize the material's solid state.

By adhering to these principles of scientific integrity, researchers and drug development professionals can ensure the quality and consistency of their work and build a reliable, internally validated data package for this important chemical intermediate.

References

4-Bromo-2-fluoroaniline hydrochloride spectral analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-2-fluoroaniline Hydrochloride

This guide provides a comprehensive analysis of this compound, a key intermediate in pharmaceutical and chemical synthesis.[1] A thorough understanding of its structural and chemical properties through modern analytical techniques is paramount for researchers, scientists, and professionals in drug development. This document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and field-proven insights.

Physicochemical Properties and Structure

This compound is the salt form of the parent compound 4-Bromo-2-fluoroaniline. The protonation of the amino group significantly influences its solubility and spectral characteristics.

PropertyValueSource
Chemical FormulaC₆H₆BrClFN[2]
Molecular Weight226.47 g/mol (Hydrochloride Salt)[2]
Molecular Weight (Free Base)190.01 g/mol [3][4]
AppearanceSolid[3]
Melting Point (Free Base)40-42 °C[3][5]
CAS Number (Free Base)367-24-8[4]
CAS Number (Hydrochloride)1184937-19-6[2]

The structural analysis workflow is a self-validating system where each technique provides a unique piece of the puzzle, and together, they confirm the molecular identity unequivocally.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation Sample 4-Bromo-2-fluoroaniline HCl (Solid) NMR NMR (¹H, ¹³C) in DMSO-d₆ Sample->NMR aliquots IR FT-IR (KBr Pellet or ATR) Sample->IR aliquots MS GC-MS (Free Base Analysis) Sample->MS aliquots Data Combined Spectral Data NMR->Data IR->Data MS->Data Structure Final Structure Elucidation Data->Structure validation

Caption: General experimental workflow for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis in a solvent like DMSO-d₆ is ideal, as it readily dissolves the salt and has a well-characterized solvent peak. The protonation of the aniline nitrogen to form an anilinium ion (-NH₃⁺) is the key feature to observe.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. In the case of the hydrochloride salt, the acidic -NH₃⁺ protons are expected to appear as a broad singlet significantly downfield due to the positive charge and hydrogen bonding with the solvent. The aromatic protons will exhibit splitting patterns influenced by both the halogen substituents and each other.

  • Anilinium Protons (-NH₃⁺): Expected to appear as a broad signal around 10-12 ppm. Its broadness is due to rapid exchange with trace amounts of water and quadrupolar coupling with the nitrogen atom.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring are in distinct chemical environments. Their coupling patterns are governed by ortho (³JHH), meta (⁴JHH), and fluorine-proton (JHF) coupling constants.

    • H-3: This proton is ortho to the -NH₃⁺ group and ortho to the fluorine atom. It will likely appear as a doublet of doublets (dd).

    • H-5: This proton is ortho to the bromine atom and meta to both the -NH₃⁺ and fluorine. It will also likely be a complex multiplet, potentially a doublet of doublets.

    • H-6: This proton is ortho to the -NH₃⁺ group and meta to the bromine. It is expected to be a doublet.

mol lab 4-Bromo-2-fluoroaniline Structure (Numbering for NMR)

Caption: Molecular structure for NMR peak assignment.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the substitution pattern, all six aromatic carbons are expected to be distinct. A key feature will be the presence of carbon-fluorine (C-F) coupling, which can be observed over one, two, or three bonds.

  • C-1 (C-NH₃⁺): The carbon attached to the anilinium group will be shifted downfield.

  • C-2 (C-F): This carbon will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet.[6]

  • C-3: This carbon will show a smaller two-bond coupling (²JCF) with the fluorine atom.

  • C-4 (C-Br): The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.

  • C-5 & C-6: These carbons will also exhibit smaller C-F couplings.

Table 1: Predicted NMR Data for this compound in DMSO-d₆

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Couplings
¹H (-NH₃⁺)10.0 - 12.0broad singlet-
¹H (Ar-H)7.0 - 8.0m³JHH, ⁴JHH, JHF
¹³C (C-F)150 - 160d¹JCF ≈ 240-250 Hz
¹³C (C-NH₃⁺)135 - 145s-
¹³C (Ar-C)110 - 135mJCF
¹³C (C-Br)105 - 115d³JCF

Note: These are predicted values based on known substituent effects. Actual experimental values may vary slightly.[6][7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Acquire standard ¹H, ¹³C, and optionally, DEPT-135 and 2D spectra (COSY, HSQC) for full structural assignment. Use standard instrument parameters for a 400 MHz or higher field spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most informative region is the N-H stretching and bending vibrations of the anilinium group, which are distinct from the free aniline.[8]

Interpretation of the IR Spectrum
  • N-H Stretching (Anilinium Ion): A strong, broad absorption band is expected in the 2800-3200 cm⁻¹ region. This is characteristic of the -NH₃⁺ group and is shifted to a lower frequency and broadened compared to the sharp N-H stretches of a free amine (typically 3300-3500 cm⁻¹).[8][9]

  • N-H Bending (Anilinium Ion): An absorption band is expected around 1500-1600 cm⁻¹, corresponding to the asymmetric bending of the -NH₃⁺ group.

  • Aromatic C=C Stretching: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: This stretch is typically found in the 1250-1350 cm⁻¹ region.

  • C-F Stretching: A strong absorption band is expected in the 1200-1280 cm⁻¹ range.

  • C-Br Stretching: This vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range.

  • Aromatic C-H Bending (Out-of-Plane): Bands in the 750-900 cm⁻¹ region can help confirm the substitution pattern on the benzene ring.

Table 2: Key IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (-NH₃⁺)2800 - 3200Strong, Broad
N-H Bend (-NH₃⁺)1500 - 1600Medium
Aromatic C=C Stretch1450 - 1600Medium-Weak
C-N Stretch1250 - 1350Medium
C-F Stretch1200 - 1280Strong
C-Br Stretch500 - 650Medium

Source: Inferences based on standard IR correlation tables and data for substituted anilines.[8][9][10]

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The final spectrum is presented in absorbance or transmittance mode.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separation and identification. For the analysis of the hydrochloride salt, the sample is typically neutralized or thermally desorbed in the GC inlet, meaning the resulting mass spectrum is that of the free base, 4-Bromo-2-fluoroaniline.[4][11]

Analysis of the Mass Spectrum

The Electron Ionization (EI) mass spectrum of 4-Bromo-2-fluoroaniline is expected to show several key features:

  • Molecular Ion (M•⁺): The molecular weight of the free base is 190.01 g/mol .[3] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 189 and m/z 191.[12][13] This distinctive M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.[14]

  • Nitrogen Rule: The free base has one nitrogen atom, and its nominal molecular weight (189/191) is an odd number, which is consistent with the Nitrogen Rule.[15]

  • Key Fragmentation Pathways: Hard ionization techniques like EI impart significant energy, causing the molecular ion to fragment in predictable ways.[12]

    • Loss of Br•: Cleavage of the C-Br bond would result in a fragment ion at m/z 110 ([M-Br]⁺).

    • Loss of HCN: A common fragmentation pathway for anilines is the elimination of hydrogen cyanide, leading to a fragment at m/z 162/164 ([M-HCN]⁺).

    • Loss of HF: Elimination of hydrogen fluoride could lead to a fragment at m/z 169/171 ([M-HF]⁺).

M [C₆H₅BrFN]•⁺ m/z 189/191 M_Br [C₆H₅FN]⁺ m/z 110 M->M_Br - Br• M_HCN [C₅H₄BrF]•⁺ m/z 162/164 M->M_HCN - HCN

Caption: Predicted major fragmentation pathways for 4-Bromo-2-fluoroaniline.

Table 3: Predicted Key Ions in the Mass Spectrum of 4-Bromo-2-fluoroaniline

m/z (Isotopologue)Ion FormulaFragmentation
189 / 191[C₆H₅BrFN]•⁺Molecular Ion (M•⁺)
162 / 164[C₅H₄BrF]•⁺[M - HCN]•⁺
110[C₆H₅FN]⁺[M - Br]⁺

Source: Based on general fragmentation patterns of halogenated aromatic amines.[12][15]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent like methanol or ethyl acetate. The salt will often dissociate to the free base in these solvents.

  • GC Method:

    • Injector: Set to 250 °C, splitless mode.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject 1 µL of the sample solution. The resulting chromatogram should show a single major peak. The mass spectrum of this peak can then be analyzed and compared to spectral libraries (e.g., NIST).[4]

Integrated Spectral Analysis: A Self-Validating Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and the connectivity of the substituents. FT-IR confirms the presence of the key functional groups, particularly the anilinium ion in the salt form. Finally, GC-MS confirms the molecular weight and elemental composition (specifically the presence of bromine) of the volatile free base and provides insight into its stability through fragmentation patterns. Together, these techniques provide an unambiguous and robust confirmation of the structure and identity of this compound, fulfilling the requirements for rigorous scientific and developmental research.

References

A Technical Guide to the Safe Handling of 4-Bromo-2-fluoroaniline Hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-Bromo-2-fluoroaniline hydrochloride (CAS No. 1174029-29-8). Given the structural similarity and the prevalence of safety data for the free base, 4-Bromo-2-fluoroaniline (CAS No. 367-24-8), this guide synthesizes data from both forms to establish a robust and cautious safety protocol. The principles and procedures outlined herein are grounded in established laboratory safety standards to ensure the protection of personnel and the environment.

Core Hazard Identification and GHS Classification

This compound is a hazardous substance that requires careful management in a laboratory setting. Its hazard profile, primarily derived from data on the free aniline base, indicates significant risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

The primary danger of this compound lies in its toxicity. It is classified as toxic if it comes into contact with the skin or is inhaled. Furthermore, it is harmful if swallowed.[1][2][3] Beyond its acute toxicity, the compound is a known irritant to the skin, eyes, and respiratory system and may cause damage to organs through prolonged or repeated exposure.[1][2]

Table 1: GHS Classification Summary for 4-Bromo-2-fluoroaniline

Classification Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1][2][3]
Acute Toxicity, Dermal (Category 3) H311: Toxic in contact with skin
Acute Toxicity, Inhalation (Category 3) H331: Toxic if inhaled
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritation[1][2]
STOT, Single Exposure (Category 3) H335: May cause respiratory irritation[1]
STOT, Repeated Exposure (Category 2) H373: May cause damage to organs through prolonged or repeated exposure

| Hazardous to the Aquatic Environment (Chronic, Category 1) | H410: Very toxic to aquatic life with long lasting effects | |

Toxicological Profile and Exposure Pathways

The primary routes of occupational exposure are inhalation of dust particles, dermal absorption, and eye contact. Ingestion is a less common, but still significant, route of accidental exposure.

  • Inhalation: Inhaling dust can cause immediate respiratory tract irritation.[1] Due to its classification as "toxic if inhaled," systemic effects can occur rapidly following exposure to airborne particulates.

  • Dermal Contact: The compound is readily absorbed through the skin, making any contact a significant exposure event. It can cause skin irritation and, more critically, lead to systemic toxicity.[1][2]

  • Eye Contact: Direct contact with the solid or dust will cause serious eye irritation.[1][2]

  • Systemic Effects: Aromatic amines as a class are known to pose a risk of methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced, leading to cyanosis (a bluish discoloration of the skin). Symptoms can include headaches, dizziness, and shortness of breath, with a possible delayed onset of 2 to 4 hours. Prolonged or repeated exposure may also lead to liver and kidney injury. It is crucial to note that the toxicological properties of this specific compound have not been exhaustively investigated, warranting a highly cautious approach.[3]

A Systematic Approach to Safety: The Hierarchy of Controls

Effective risk management involves implementing controls in a specific order of preference. This "Hierarchy of Controls" prioritizes strategies that eliminate or reduce hazards at their source. Personal Protective Equipment (PPE) is always considered the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 4-Bromo-2-fluoroaniline HCl Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Administrative->PPE caption Hierarchy of Controls Workflow

Caption: The Hierarchy of Controls prioritizes the most effective safety measures.

For this compound, elimination and substitution are often not feasible in a research context. Therefore, the primary focus must be on robust engineering controls, strict administrative procedures, and diligent use of appropriate PPE.

Engineering and Administrative Controls

Engineering Controls: Your Primary Barrier

The most critical engineering control for handling this compound is a properly functioning and certified chemical fume hood. All weighing and transfer operations involving the solid material must be conducted within a fume hood to prevent the generation and inhalation of dust. The causality is simple: the fume hood contains the hazard at the source, drawing airborne particles away from the user's breathing zone.

Additionally, laboratory facilities must be equipped with easily accessible safety showers and eyewash stations, which are essential for immediate decontamination in the event of accidental contact.[3][4]

Administrative Controls: Standardizing Safe Practices

  • Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs must be developed, approved, and followed for all procedures. This includes weighing, dissolution, reaction setup, and cleanup.

  • Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the laboratory's specific SOPs before beginning work.

  • Access Control: Access to areas where this compound is stored and handled should be restricted to trained and authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3] Hands must be washed thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[1][3]

Personal Protective Equipment (PPE): The Final Defense

While engineering and administrative controls reduce the majority of the risk, PPE is mandatory to protect against residual hazards or in the event of a control failure.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification and Rationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required.[5] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.
Skin Protection A flame-retardant lab coat and closed-toe shoes are mandatory. Wear chemically resistant gloves, such as nitrile gloves. Immediately remove and dispose of gloves upon contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]

| Respiratory Protection | For any operation where dust may be generated (e.g., weighing, transfers), respiratory protection is essential. A NIOSH-approved N95 dust mask may be sufficient for very small quantities in a fume hood, but a respirator with a P3 (high-efficiency particulate) filter is recommended for more significant handling. The choice of respirator must be based on a formal risk assessment. |

Protocols for Safe Handling, Storage, and Disposal

Protocol 1: Weighing and Handling Solid 4-Bromo-2-fluoroaniline HCl

  • Preparation: Don all required PPE (goggles, lab coat, nitrile gloves, and appropriate respiratory protection).

  • Work Area: Conduct all work within a certified chemical fume hood.

  • Dispensing: Use a spatula to carefully transfer the desired amount of solid from the stock bottle to a tared container. Avoid any actions that could generate dust, such as dropping material from a height.

  • Closure: Promptly and tightly close the main stock container.[1][3]

  • Cleanup: Gently wipe down the spatula and the weighing area with a damp cloth or towel to collect any residual dust. Dispose of the cleaning material as hazardous waste.

  • Handwashing: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Conditions: Store in a cool, dry, and well-ventilated area.[1][3]

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[1][3] Some sources indicate the material is sensitive to light and air, suggesting storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable for long-term stability and safety.[6]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][3][7]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[1]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[3] Do not allow the product to enter drains or the environment.[1][3] All disposal activities must be conducted in strict accordance with institutional, local, and national regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air.[1][3] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[3] Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][3] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention, specifically from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water.[1][3] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[1][3]

Protocol 2: Small Spill Cleanup

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear full PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Contain: Do not create dust. Gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[1][3]

  • Decontaminate: Clean the spill area thoroughly with a damp cloth, disposing of all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

References

An In-Depth Technical Guide to the Optimal Storage of 4-Bromo-2-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule and Its Significance

4-Bromo-2-fluoroaniline hydrochloride is a key chemical intermediate, pivotal in the synthesis of a wide array of pharmaceutical compounds and active pharmaceutical ingredients (APIs).[1] Its utility in drug development demands an uncompromising approach to its purity and stability.[2] As researchers and scientists, our ability to generate reliable and reproducible data is directly contingent on the integrity of our starting materials. The stability of an aromatic amine, particularly in its hydrochloride salt form, is not a trivial matter of storage; it is the foundation of successful downstream applications.

This guide moves beyond generic storage labels to provide a deep, mechanistic understanding of why specific storage conditions are critical for this compound. The conversion of the 4-Bromo-2-fluoroaniline free base into its hydrochloride salt is a deliberate chemical modification designed to enhance stability and often improve handling characteristics, such as solubility.[3] However, this salt form introduces its own set of considerations, primarily related to hygroscopicity and interactions with acidic or basic environments.[4][5] This document will serve as a comprehensive technical resource, ensuring the long-term viability of this crucial reagent in your laboratory.

The Scientific Pillars of Storage: Why Conditions Matter

The molecular structure of 4-Bromo-2-fluoroaniline—an aromatic ring substituted with an amine group, a bromine atom, and a fluorine atom—dictates its reactivity and, consequently, its degradation pathways. Storing it as a hydrochloride salt mitigates some vulnerabilities but introduces others.

  • Oxidation: The primary degradation pathway for most aromatic amines is oxidation.[6] The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen, a process often accelerated by light (photo-oxidation) and elevated temperatures. This leads to the formation of colored impurities and complex polymeric byproducts, rendering the material useless. Protonating the amine to form the hydrochloride salt significantly reduces the electron density on the nitrogen, making it less susceptible to oxidation. However, this protection is not absolute.

  • Hygroscopicity: Amine salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][7] While this compound is a solid, absorbed water can initiate hydrolysis or act as a medium for other degradation reactions. This can lead to clumping of the solid, inaccuracies in weighing, and ultimately, a compromise in chemical purity.

  • Thermal Stability: While generally stable at ambient temperatures, excessive heat can provide the activation energy needed to overcome the stability of the compound, potentially leading to decomposition.[7] Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[8]

  • Chemical Incompatibility: As a salt of a weak base and a strong acid, this compound has a specific chemical nature. It will react with strong bases, which would deprotonate the ammonium center to liberate the more reactive free amine. It is also incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[8]

Recommended Storage Conditions: A Quantitative Approach

Based on the compound's chemical properties and data from safety sheets, the following conditions are mandated for maintaining the long-term integrity of this compound.

ParameterShort-Term Storage (In-Use, <1 month)Long-Term Storage (>1 month)Rationale & Causality
Temperature Ambient Room Temperature (15-25°C)Ambient Room Temperature (15-25°C) or Refrigerated (2-8°C) for maximum stability. Avoid freezing.Aromatic amines show reduced stability at elevated temperatures.[9] While stable at room temperature, refrigeration minimizes thermal degradation pathways over extended periods.[10] General guidance for amines is to store below 30°C.[7][11]
Atmosphere Tightly sealed container.Tightly sealed container under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[12] Aromatic amines can discolor on exposure to air.[4]
Light Amber glass vial or opaque container.Store in a dark place, such as inside a cabinet. Use amber glass or opaque containers.Protects against photo-oxidation, a common degradation pathway for aromatic compounds.[4]
Humidity Store in a desiccator or a controlled low-humidity environment.Store in a desiccator with an active desiccant (e.g., silica gel, Drierite).Amine hydrochlorides are often hygroscopic.[4] Controlling humidity prevents water absorption, which can compromise sample integrity and weighing accuracy.[7]
Container Original supplier container; Borosilicate (Type 1) glass vial with a PTFE-lined cap.Borosilicate (Type 1) glass bottle with a PTFE-lined cap. High-Density Polyethylene (HDPE) is a suitable alternative for solids.[7]Ensures chemical inertness and prevents leaching or reaction with the container material. The PTFE liner provides a superior seal against moisture and air.

Experimental Protocols for Handling and Storage

Adherence to strict protocols is a self-validating system for ensuring chemical integrity from receipt to disposal.

Protocol 4.1: New Material Receipt and Initial Storage
  • Inspect: Upon receipt, verify the container seal is intact. Check for any discoloration of the material (it should be a white to off-white or pale yellow-cream solid).[4][13]

  • Label: Affix a clear label with the date of receipt and the planned expiration/re-test date.

  • Inerting (for Long-Term Storage): If the material will be stored for several months, transfer it inside a glovebox or use a Schlenk line to backfill the container with dry argon or nitrogen before sealing.

  • Log & Store: Record the material in the chemical inventory system. Place the primary container inside a secondary containment vessel and store it in a designated cool, dark, and dry chemical cabinet, segregated from incompatible materials.[8]

Protocol 4.2: Aliquoting and Daily Use
  • Equilibration: Before opening, allow the container to warm to ambient laboratory temperature. This is critical to prevent condensation of atmospheric moisture onto the cold solid.

  • Handling Environment: Conduct all weighing and handling operations in a well-ventilated chemical fume hood to avoid inhalation of the powder.[14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

  • Dispensing: Use clean, dry spatulas for dispensing. Avoid introducing any contamination into the stock bottle.

  • Minimize Exposure: Promptly and securely reseal the main stock bottle immediately after dispensing the required amount. If the stock bottle was under an inert atmosphere, purge the headspace with inert gas before resealing.

  • Working Aliquots: For frequent use, it is best practice to prepare smaller working aliquots rather than repeatedly opening the main stock container. This protects the integrity of the bulk material.

The logical flow of these protocols can be visualized as follows:

G Workflow for Handling 4-Bromo-2-fluoroaniline HCl cluster_0 Material Receipt cluster_1 Storage Decision cluster_2 Long-Term Preparation cluster_3 Daily Use Protocol A Receive Shipment B Inspect Container Seal & Material Color A->B C Label with Receipt Date B->C D Long-Term or Short-Term Use? C->D E Backfill with Inert Gas (Ar/N2) D->E Long-Term G Equilibrate Container to Room Temp D->G Short-Term / Use F Store in Dark, Cool, Dry Location (Desiccator Recommended) E->F F->G Retrieve from Storage H Handle in Fume Hood with PPE G->H I Dispense Aliquot H->I J Purge Headspace & Reseal Stock I->J K Store Stock Container Appropriately J->K

Caption: Logical workflow for the receipt, storage, and daily handling of 4-Bromo-2-fluoroaniline HCl.

Consequences of Improper Storage

Failure to adhere to these protocols can lead to tangible and detrimental consequences:

  • Failed Syntheses: Using degraded starting material can result in low yields, unexpected side products, or complete reaction failure, wasting valuable time and resources.

  • Inaccurate Analytical Results: If used as an analytical standard, degraded material will lead to incorrect quantification and invalid data.

  • Safety Hazards: Long-term degradation can potentially alter the hazard profile of the chemical. Furthermore, improper handling, such as weighing outside a fume hood, poses a direct inhalation risk.[14]

By implementing the scientifically-grounded storage and handling procedures outlined in this guide, researchers and drug development professionals can ensure the long-term stability and reliability of this compound, thereby safeguarding the integrity of their scientific work.

References

Procurement and Qualification of 4-Bromo-2-fluoroaniline Hydrochloride: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the sourcing, evaluation, and application of 4-Bromo-2-fluoroaniline and its hydrochloride salt, critical building blocks in pharmaceutical and materials science research. We will move beyond a simple list of vendors to establish a framework for qualifying suppliers and ensuring the chemical integrity of this key intermediate, thereby safeguarding the validity and reproducibility of your research.

Strategic Importance in Synthesis

4-Bromo-2-fluoroaniline is a halogenated aromatic amine whose unique electronic and steric properties make it an invaluable synthon. The presence of bromine, fluorine, and amine functionalities on the benzene ring allows for a diverse range of chemical transformations. It is a crucial intermediate in the production of biologically active molecules, particularly in the development of anti-cancer agents and other therapeutics.[1] For instance, it is a documented precursor in the synthesis of Vandetanib, a kinase inhibitor used in cancer therapy, highlighting its direct relevance to drug development programs.[2] Its ability to participate in electrophilic aromatic substitution and cross-coupling reactions makes it an essential building block for creating complex molecular architectures.[1][3]

Chemical Identity and Core Specifications

While the hydrochloride salt (CAS No. 1174029-29-8) is specified, it is crucial to recognize that it is the salt form of the more commonly available free base, 4-Bromo-2-fluoroaniline (CAS No. 367-24-8). Many suppliers list the free base, and the hydrochloride may be offered as a derivative or via custom synthesis. Researchers must be precise about which form is required for their specific reaction conditions (e.g., pH, solubility).

Property4-Bromo-2-fluoroaniline (Free Base)4-Bromo-2-fluoroaniline hydrochloride
CAS Number 367-24-8[1][4][5]1174029-29-8[6][7][8]
Molecular Formula C₆H₅BrFN[1]C₆H₆BrClFN[7][8]
Molecular Weight 190.01 g/mol [1][4][9]226.47 g/mol [7]
Appearance White to off-white or brown crystalline powder/solid.[1][10]Not consistently specified, likely a solid.
Melting Point 37-44 °C[1][10]Not specified.
Purity (Typical) ≥98% (GC)[1], 98+%[11][12]≥95% - 97%[7][8]

The Commercial Supplier Landscape

The procurement landscape for this chemical can be segmented into three primary tiers. The choice of supplier will depend on factors such as the scale of the research (milligrams for screening vs. kilograms for scale-up), documentation requirements (e.g., for GMP processes), and budget.

Tier 1: Major Global Manufacturers & Distributors These suppliers are characterized by extensive quality control, comprehensive documentation, and robust supply chains. They are often the preferred choice for applications where lot-to-lot consistency and detailed analytical data are paramount.

  • Sigma-Aldrich (Merck): Offers 4-Bromo-2-fluoroaniline, typically at 98% purity, and provides access to Certificates of Analysis (CoA) and peer-reviewed papers referencing the product.[4]

  • Thermo Fisher Scientific (Alfa Aesar): Lists the compound at 98+% purity and provides clear product information.[12]

  • Tokyo Chemical Industry (TCI): A well-regarded manufacturer providing high-purity reagents, listing 4-Bromo-2-fluoroaniline at >98.0% purity by GC.[5]

Tier 2: Specialized Chemical Building Block Suppliers These companies focus on providing a wide array of intermediates for organic synthesis and drug discovery, often offering competitive pricing and a broader range of pack sizes.

  • Chem-Impex International: Provides the compound with ≥98% purity and highlights its applications in pharmaceutical and agricultural chemical development.[1]

  • AOBChem and BLD Pharm: Specifically list the hydrochloride salt, making them key contacts when this specific form is required.[6][8]

  • Amerigo Scientific: A distributor offering the free base at 98% purity, though it notes that the buyer is responsible for confirming identity and purity.[9]

Tier 3: Chemical Marketplaces and Aggregators Platforms like ChemicalBook and Echemi aggregate listings from numerous, often international, manufacturers. While they provide a wide selection and competitive pricing, they necessitate a higher degree of due diligence from the researcher to vet the actual source and ensure quality.[13][14]

Protocol: Supplier Qualification and Incoming Material Verification

To ensure experimental integrity, a systematic approach to qualifying both the supplier and the material is essential. This protocol acts as a self-validating system to minimize the risk of using substandard reagents.

Step 1: Initial Supplier Vetting

  • Assess Documentation Quality: Review the supplier's website for easily accessible and comprehensive technical data, including Safety Data Sheets (SDS) and typical specifications.[10][15]

  • Check for Quality Certifications: Look for evidence of a quality management system, such as ISO 9001 certification, which indicates a commitment to consistency and quality assurance.[16]

  • Evaluate Technical Support: Contact the supplier with a technical question. A prompt and knowledgeable response is a good indicator of a reliable partner.

Step 2: Certificate of Analysis (CoA) Review

  • Purity Verification: The CoA should clearly state the purity and the analytical method used (e.g., HPLC, GC, NMR). For high-stakes experiments, >98% purity is recommended.

  • Lot-Specific Data: Ensure the CoA is specific to the lot number you are purchasing.

  • Analytical Data: Request spectral data (e.g., ¹H NMR, ¹³C NMR, MS) to confirm the structure and identify potential impurities.

Step 3: In-House Incoming Material QC

  • Visual Inspection: Confirm the material's appearance (color, form) matches the specifications.[1]

  • Melting Point Analysis: This is a rapid and cost-effective method to check for gross impurities. The measured range should be narrow and align with the literature value (e.g., 37-44 °C for the free base).[1][10]

  • Spectroscopic Confirmation (Recommended): For critical applications, obtain a ¹H NMR spectrum and compare it against a reference or the supplier-provided spectrum to confirm the molecular structure.

This workflow can be visualized as follows:

G Workflow for Reagent Qualification cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: In-House QC s1 Assess Online Documentation (SDS, Specs) s2 Check Quality Certifications (e.g., ISO) s1->s2 s3 Evaluate Technical Support Responsiveness s2->s3 decision Supplier Qualified? s3->decision d1 Request Lot-Specific Certificate of Analysis (CoA) d2 Verify Purity & Method (>98% HPLC/GC) d1->d2 d3 Analyze Spectral Data (NMR, MS) d2->d3 q1 Visual Inspection (Color, Form) d3->q1 q2 Melting Point Analysis q1->q2 q3 Spectroscopic Confirmation (NMR) q2->q3 decision2 Material Passes QC? q3->decision2 start Begin Procurement start->s1 decision->start No, Re-evaluate purchase Purchase Reagent decision->purchase Yes purchase->d1 accept Accept into Inventory decision2->accept Yes reject Reject & Contact Supplier decision2->reject No

A structured workflow for qualifying chemical suppliers and reagents.

Synthetic Origin and Potential Impurities

Understanding the synthesis of 4-Bromo-2-fluoroaniline provides insight into potential impurities. A common route is the direct bromination of 2-fluoroaniline.[17][18][19]

G start 2-Fluoroaniline (Starting Material) product 4-Bromo-2-fluoroaniline (Desired Product) start->product Electrophilic Aromatic Substitution reagent Brominating Agent (e.g., NBS, Br₂) reagent->product impurity Regioisomeric Impurities (e.g., 2-Bromo-4-fluoroaniline) product->impurity Potential Side-Reaction

Simplified synthesis pathway highlighting a potential impurity.

This process can lead to the formation of regioisomers, such as 2-bromo-4-fluoroaniline or 2,4-dibromo-6-fluoroaniline, which may be difficult to separate and could interfere with subsequent reactions.[13] High-quality suppliers will use optimized reaction conditions and purification methods (e.g., chromatography or recrystallization) to minimize these impurities, which should be reflected in the purity value on the CoA.

Safety, Handling, and Storage

Proper handling and storage are critical for maintaining the compound's integrity and ensuring laboratory safety.

  • Hazards: 4-Bromo-2-fluoroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[15]

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[15] Work in a well-ventilated area or a chemical fume hood.[10]

  • Storage Conditions: Store in a cool, dry, and well-ventilated place with the container tightly closed.[10] Recommended storage temperatures are often between 0-8 °C to ensure long-term stability.[1]

By implementing the rigorous qualification and verification strategies outlined in this guide, researchers can confidently source high-quality this compound and its free base, ensuring the reliability and success of their scientific endeavors.

References

Foreword: The Criticality of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Standards of 4-Bromo-2-fluoroaniline Hydrochloride

In the landscape of modern drug discovery and development, the quality of starting materials and intermediates is not merely a matter of compliance but a fundamental pillar of scientific integrity and patient safety. This compound serves as a crucial building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1][2] Its molecular structure offers a versatile scaffold for medicinal chemists to elaborate upon, leading to novel therapeutic agents. Consequently, the purity of this intermediate directly influences the impurity profile of the final API, impacting its efficacy, safety, and stability. This guide provides a comprehensive framework for establishing and verifying the purity of this compound, intended for researchers, quality control analysts, and drug development professionals who demand exacting standards in their work.

Physicochemical Characterization and Identification

A definitive understanding of a compound's identity is the bedrock of any purity assessment. For this compound, this is achieved through a combination of physical property measurements and spectroscopic analysis.

Core Physical and Chemical Properties

The essential properties of 4-Bromo-2-fluoroaniline and its hydrochloride salt are summarized below. These parameters serve as the initial, fundamental checks in quality control.

Property4-Bromo-2-fluoroanilineThis compoundSource(s)
Appearance White to light brown crystalline powder or solidOff-white to light beige solid[1][3][4]
Molecular Formula C₆H₅BrFNC₆H₆BrClFN[1][5]
Molecular Weight 190.01 g/mol 226.47 g/mol [1][5]
CAS Number 367-24-81174029-29-8[1][5]
Melting Point 40-43 °CNot specified (decomposes)[3][4][6]
Solubility Soluble in organic solvents (e.g., Methanol, Chloroform)Soluble in water, MethanolN/A
Storage Keep in a dark place, under an inert atmosphere, at room temperature. Stable under recommended conditions but may darken on exposure to light and air.Store at room temperature, keep dry.[2]
Spectroscopic Identity Confirmation

Spectroscopic techniques provide an unambiguous fingerprint of the molecular structure. Any deviation from the reference spectra can indicate the presence of impurities or a misidentification of the material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are paramount for confirming the structural integrity and identifying organic impurities. The spectra for 4-Bromo-2-fluoroaniline are well-documented.[7][8][9] Key expected signals in ¹H NMR (in CDCl₃) would include distinct aromatic protons and a broad singlet for the amine protons.

  • Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern. For 4-Bromo-2-fluoroaniline, the mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with molecular ion peaks around m/z 189 and 191.[5][10]

  • Infrared (IR) Spectroscopy : FTIR analysis confirms the presence of key functional groups. The spectrum for 4-Bromo-2-fluoroaniline will exhibit characteristic bands for N-H stretching of the primary amine, C-N stretching, C-F stretching, and C-Br stretching, along with aromatic C-H and C=C vibrations.[5][10]

Purity Specifications and Impurity Profile

Establishing a robust purity specification is a self-validating system; it sets a clear, quantifiable standard against which all batches of the material must be measured. While no official pharmacopeial monograph currently exists for this compound, a set of stringent in-house standards can be established based on regulatory expectations for starting materials and typical commercial-grade data.

Recommended Purity Specifications
TestAcceptance CriteriaMethod
Appearance White to light beige solidVisual Inspection
Identification Conforms to the reference spectra (¹H NMR, FTIR)¹H NMR, FTIR
Assay (Purity) ≥ 98.5%HPLC (Area Normalization)
Any Single Unspecified Impurity ≤ 0.15%HPLC
Total Impurities ≤ 1.0%HPLC
Water Content ≤ 0.5%Karl Fischer Titration
Residue on Ignition ≤ 0.1%USP <281>
Residual Solvents Meets ICH Q3C limitsHeadspace GC-MS
Understanding the Impurity Profile

Effective purity control stems from understanding the potential sources of impurities. For this compound, impurities can arise from the synthesis process or degradation.[11]

  • Process-Related Impurities :

    • Starting Materials : Unreacted 2-fluoroaniline or 4-bromo-2-fluoro-1-nitrobenzene may be present.[2]

    • Isomeric Impurities : The synthesis, particularly direct bromination of 2-fluoroaniline, can generate regioisomers such as 2-bromo-4-fluoroaniline.[12]

    • Over-brominated Species : Dibrominated fluoroanilines can form if the reaction is not carefully controlled.

    • By-products : Impurities from side reactions specific to the synthetic route employed.

  • Degradation Products : Anilines can be susceptible to oxidative degradation, often leading to colored impurities and polymerization products, especially when exposed to air and light.[13]

  • Inorganic Impurities : Residual catalysts, reagents (e.g., iron from nitro-group reduction), and salts from the manufacturing and hydrochloride salt formation steps.[14]

Analytical Methodologies for Purity Verification

The choice of analytical methodology must be driven by the need for specificity, sensitivity, and accuracy. For a comprehensive purity assessment of this compound, a combination of chromatographic techniques is essential.

Primary Purity Assay: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity determination due to its high resolution and suitability for non-volatile compounds.[15][16] A stability-indicating reversed-phase HPLC (RP-HPLC) method is designed to separate the main component from all potential impurities and degradation products.[17]

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions :

    • Column : C18, 150 mm x 4.6 mm, 5 µm (e.g., Discovery C18 or equivalent).[18]

    • Mobile Phase A : 0.05% Phosphoric Acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient Program :

      Time (min) %A %B
      0 70 30
      20 20 80
      25 20 80
      26 70 30

      | 30 | 70 | 30 |

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : UV at 254 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a sample concentration of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Causality Behind Choices :

    • C18 Column : Provides excellent retention and separation for moderately polar aromatic compounds like anilines.

    • Acidified Mobile Phase : The addition of phosphoric acid suppresses the ionization of the aniline (pKa ~2.5), leading to better peak shape and preventing tailing.[19]

    • Gradient Elution : Necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like dibrominated species) are effectively separated and eluted within a reasonable runtime.

    • UV Detection at 254 nm : Aromatic compounds strongly absorb UV light at this wavelength, providing good sensitivity for both the main peak and related impurities.[18]

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful orthogonal technique, ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain process-related by-products.[14][15] The mass spectrometer provides definitive identification of separated components.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions :

    • Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature : 260 °C.

    • Oven Temperature Program :

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Mode : Split (e.g., 50:1).

  • Mass Spectrometer Conditions :

    • Ion Source Temperature : 230 °C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Scan Range : m/z 40-450.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of 4-Bromo-2-fluoroaniline (prepared by neutralizing the hydrochloride salt and extracting into an organic solvent, or analyzed directly if sufficiently volatile) into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with Methylene Chloride or Methanol.

    • Inject 1 µL into the GC-MS system.

  • Causality Behind Choices :

    • DB-5ms Column : This low-polarity column is robust and provides excellent separation for a wide range of semi-volatile organic compounds.

    • Temperature Program : The gradient from 70 °C to 280 °C allows for the separation of volatile impurities (like residual solvents) at the beginning of the run and less volatile, higher molecular weight impurities (like isomers or by-products) at higher temperatures.

    • EI Mass Spectrometry : Provides reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident impurity identification.[10]

Visualization of Quality Control Workflows

Visual workflows provide a clear, logical path for the analysis and decision-making process in a quality control environment.

Purity_Assessment_Workflow Figure 1: Analytical Workflow for Purity Assessment Sample Receive Batch of 4-Bromo-2-fluoroaniline HCl PhysChem Physicochemical Tests (Appearance, Solubility) Sample->PhysChem SpectroID Spectroscopic ID (FTIR) Sample->SpectroID HPLC Primary Purity Assay (RP-HPLC) Sample->HPLC GCMS Orthogonal Impurity Profile (GC-MS) Sample->GCMS KF Water Content (Karl Fischer) Sample->KF ROI Residue on Ignition Sample->ROI DataReview Review All Data Against Specifications PhysChem->DataReview SpectroID->DataReview HPLC->DataReview GCMS->DataReview KF->DataReview ROI->DataReview Pass Batch Release DataReview->Pass All Specs Met Fail OOS Investigation DataReview->Fail Spec Not Met

Caption: Figure 1: Analytical Workflow for Purity Assessment.

Impurity_ID_Logic Figure 2: Logical Flow for Impurity Identification NewPeak Unknown Peak Detected in HPLC/GC GetMS Obtain Mass Spectrum (LC-MS or GC-MS) NewPeak->GetMS MW_Frag Determine MW and Fragmentation Pattern GetMS->MW_Frag CompareDB Compare with Process Knowledge & Databases MW_Frag->CompareDB Hypothesis Formulate Hypothesis on Structure CompareDB->Hypothesis Synthesize Synthesize Reference Standard (if needed) Hypothesis->Synthesize Confirm Confirm Identity by Co-injection / NMR Hypothesis->Confirm Synthesize->Confirm Identified Impurity Identified & Quantified Confirm->Identified

Caption: Figure 2: Logical Flow for Impurity Identification.

Method Validation: Ensuring Trustworthiness

The analytical protocols described herein provide a robust starting point. However, for use in a regulated environment, they must undergo formal validation to ensure they are fit for purpose.[20] This process provides a self-validating system of trust in the generated data. Key validation parameters, as outlined by ICH guidelines, include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity : Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy : The closeness of the test results to the true value, typically assessed through recovery studies.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

References

Methodological & Application

Synthesis of 4-Bromo-2-fluoroaniline Hydrochloride: A Detailed Protocol for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2-fluoroaniline Hydrochloride in Drug Discovery

This compound serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its unique substitution pattern, featuring bromine, fluorine, and an amino group on a benzene ring, provides medicinal chemists with a versatile scaffold for generating complex molecules with desired pharmacological activities.[2][3] This intermediate is particularly valuable in the development of active pharmaceutical ingredients (APIs), contributing to the synthesis of drugs targeting a range of therapeutic areas.[1][3] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic transformations. This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound, grounded in established chemical principles and safety practices.

Chemical Profile

PropertyValue
IUPAC Name This compound
CAS Number 367-24-8 (for the free aniline)
Molecular Formula C₆H₅BrFN · HCl
Molecular Weight 226.47 g/mol
Appearance White to off-white crystalline solid
Melting Point 40-42 °C (for the free aniline)

Synthetic Strategy: Electrophilic Bromination of 2-Fluoroaniline

The selected synthetic route involves the direct electrophilic bromination of 2-fluoroaniline. This method is chosen for its high regioselectivity and efficiency. The fluorine atom at the 2-position and the amino group at the 1-position are ortho, para-directing activators. The para-position to the strongly activating amino group is the most sterically accessible and electronically favorable site for electrophilic substitution, leading to the desired 4-bromo product. We will explore a robust protocol using N-bromosuccinimide (NBS) as the bromine source, which is generally safer and easier to handle than liquid bromine.[4]

Reaction Scheme

G cluster_synthesis Synthesis cluster_workup Work-up cluster_salt_formation Salt Formation & Purification A Dissolve 2-Fluoroaniline in DCM B Cool to 0 °C A->B C Add NBS in portions B->C D Stir for 20 min C->D E Wash with Water D->E Reaction Complete F Wash with NaHCO3 E->F G Final Water Wash F->G H Dry with Na2SO4 G->H I Concentrate in vacuo H->I J Dissolve crude product in Ether I->J Crude Product K Add HCl in Ether J->K L Filter Precipitate K->L M Wash with cold Ether L->M N Dry under Vacuum M->N

References

Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-fluoroaniline Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated building blocks is a cornerstone of rational drug design. 4-Bromo-2-fluoroaniline hydrochloride stands out as a particularly valuable synthon, offering medicinal chemists a unique combination of features to optimize lead compounds. The presence of fluorine can enhance metabolic stability and modulate basicity, while the bromine atom provides a versatile handle for a wide array of cross-coupling reactions.[1][2] This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of kinase inhibitors and other targeted therapeutics. We present detailed, field-proven protocols for its use in key synthetic transformations and offer insights into the rationale behind experimental design.

Introduction: The Strategic Advantage of the 4-Bromo-2-fluoroaniline Scaffold

4-Bromo-2-fluoroaniline is a privileged building block in medicinal chemistry, primarily due to the distinct and complementary roles of its two halogen substituents.[3] The strategic placement of fluorine and bromine on the aniline ring provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of drug candidates.

  • Fluorine's Influence: As the most electronegative element, fluorine exerts a strong inductive effect, which can significantly lower the pKa of the adjacent aniline nitrogen. This modulation of basicity is critical for optimizing a compound's solubility, cell permeability, and off-target activity profile, particularly for kinase inhibitors where interactions with the hinge region are paramount. Furthermore, the C-F bond is exceptionally stable, often used to block sites of metabolic oxidation, thereby enhancing a drug's half-life.[2][4]

  • Bromine's Versatility: The bromine atom serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[5][6][7] This allows for the systematic and efficient exploration of chemical space around the aniline core, a crucial process in structure-activity relationship (SAR) studies.

This combination makes 4-Bromo-2-fluoroaniline an essential intermediate for constructing complex molecular architectures found in many modern therapeutics.[8]

Core Applications in Drug Discovery

The 2-fluoro-4-haloaniline scaffold is a key component in numerous targeted therapies. A prominent example is in the synthesis of MEK inhibitors like Trametinib. While Trametinib's synthesis often utilizes the iodo-analogue, the underlying synthetic logic demonstrates the importance of this scaffold.[9][10][11] 4-Bromo-2-fluoroaniline serves as a readily accessible and highly reactive precursor for generating Trametinib analogues or other complex heterocyclic systems.

Its utility extends to the synthesis of inhibitors for various other receptor tyrosine kinases (RTKs), where the aniline moiety acts as a key pharmacophore for binding to the enzyme's active site.[12][13] Researchers leverage this building block to rapidly generate libraries of novel compounds for high-throughput screening and lead optimization.

Visualization: Synthetic Utility of 4-Bromo-2-fluoroaniline

The following diagram illustrates how 4-Bromo-2-fluoroaniline serves as a central hub for accessing diverse chemical scaffolds through common and powerful synthetic transformations.

G A 4-Bromo-2-fluoroaniline Hydrochloride B Buchwald-Hartwig Amination A->B + R₂NH C Suzuki-Miyaura Coupling A->C + R-B(OR)₂ D Sonogashira Coupling A->D + R-C≡CH E Other Reactions (e.g., Heck, Stille) A->E P1 Aryl/Heteroaryl Amines (Kinase Inhibitors) B->P1 P2 Biaryl Scaffolds (GPCR Ligands) C->P2 P3 Alkynylated Anilines (Precursors) D->P3 P4 Diverse Functionalized Cores E->P4

Caption: Versatility of 4-Bromo-2-fluoroaniline in medicinal chemistry.

Experimental Protocols: Cross-Coupling Methodologies

The following sections provide detailed, step-by-step protocols for two of the most common and powerful applications of this compound: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N cross-coupling of 4-Bromo-2-fluoroaniline with a secondary amine, a key reaction for synthesizing many kinase inhibitors.[6][14]

The Buchwald-Hartwig amination is a robust method for forming aryl-amine bonds. The choice of a bulky, electron-rich phosphine ligand (like t-BuXPhos) is critical for promoting the reductive elimination step, which is often the rate-limiting step, and for preventing side reactions like beta-hydride elimination.[6][15] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine nucleophile without competing in the reaction. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the catalyst and base.[16]

workflow start Start reagents Combine Reactants: - 4-Bromo-2-fluoroaniline HCl - Amine Coupling Partner - Pd Catalyst & Ligand - Base (NaOtBu) start->reagents solvent Add Anhydrous Solvent (Toluene) reagents->solvent degas Degas Mixture (Argon Sparge) solvent->degas heat Heat to 80-110 °C (Monitor by TLC/LCMS) degas->heat quench Cool & Quench (e.g., with H₂O) heat->quench extract Workup: Extract with EtOAc quench->extract purify Purify by Column Chromatography extract->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow for Buchwald-Hartwig Amination protocol.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube), add this compound (1.0 eq), the desired amine coupling partner (1.1-1.2 eq), sodium tert-butoxide (1.4 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., t-BuXPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.[15]

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

Catalyst/Ligand (mol%)Base (eq.)SolventTemp (°C)Typical Time (h)Coupling Partner Scope
Pd₂(dba)₃ / t-BuXPhos (1/2)NaOtBu (1.4)Toluene1004-12Secondary aliphatic & aromatic amines
Pd(OAc)₂ / XPhos (2/4)K₂CO₃ (2.0)t-BuOH9012-24Primary amines, less hindered substrates
[Pd(allyl)Cl]₂ / cataCXium A (1/2)K₃PO₄ (2.0)Dioxane1108-18Heterocyclic amines, challenging substrates
Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details a general method for the C-C bond formation between 4-Bromo-2-fluoroaniline and an arylboronic acid, a foundational reaction for building biaryl scaffolds.[7][17]

The Suzuki reaction is highly valued for its functional group tolerance and the stability of the boronic acid reagents.[7] A catalyst like Pd(dppf)Cl₂ is often effective as the dppf ligand provides a good balance of stability and reactivity. An aqueous base, typically potassium or cesium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system like dioxane/water ensures that both the organic-soluble aryl halide and the often water-soluble base/boronate can interact effectively.[18][19]

  • Reagent Preparation: In a reaction vessel, combine 4-Bromo-2-fluoroaniline (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent and Base Addition: Add a 4:1 to 2:1 mixture of 1,4-dioxane and an aqueous solution of base (e.g., 2M K₂CO₃). The final substrate concentration should be around 0.1 M.

  • Inert Atmosphere: Degas the resulting mixture by sparging with argon for 15-20 minutes.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with additional ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Catalyst (mol%)Base (eq.)Solvent SystemTemp (°C)Typical Time (h)Boronic Acid Scope
Pd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)902-8Electron-rich and electron-poor arylboronic acids
Pd(PPh₃)₄ (5)Cs₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)856-16Heteroarylboronic acids, sensitive substrates
SPhos Pd G2 (2)K₃PO₄ (2.0)THF/H₂O (5:1)704-12Sterically hindered arylboronic acids

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[20][21][22]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[21]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[21][23]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and acids.[20][21]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[22]

    • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[20]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[22]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[20]

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its unique electronic properties and synthetic accessibility make it an indispensable tool for the construction of complex molecules, particularly in the development of targeted kinase inhibitors. The protocols and data presented in this guide provide a robust framework for researchers to effectively utilize this synthon in their drug discovery programs, enabling the efficient exploration of chemical space and the rational design of next-generation therapeutics.

References

Reactions involving 4-Bromo-2-fluoroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of 4-Bromo-2-fluoroaniline Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound in Modern Synthesis

This compound is a highly functionalized aromatic compound that serves as a cornerstone intermediate in the synthesis of complex organic molecules. Its strategic value lies in the orthogonal reactivity of its three key functional groups: a primary aromatic amine, a bromine atom, and a fluorine atom. The hydrochloride salt form enhances its stability and simplifies handling.

The chemical behavior of the molecule is governed by the interplay of these groups. The amino group (-NH₂) is a nucleophilic center and an ortho-, para-directing activator for electrophilic aromatic substitution, though its reactivity is tempered by the presence of two electron-withdrawing halogens. The fluorine atom at the ortho position and the bromine atom at the para position significantly influence the electron density of the benzene ring, creating distinct reactive sites.[1] This unique electronic and steric arrangement allows for a series of selective transformations, making it an invaluable building block in the development of pharmaceuticals and agrochemicals.[2][3][4]

This guide provides an in-depth exploration of key reactions involving 4-Bromo-2-fluoroaniline, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Key Synthetic Transformations and Protocols

The true synthetic power of 4-Bromo-2-fluoroaniline is realized through the selective manipulation of its amine and bromo functionalities. Below, we detail three of the most impactful transformations: the Sandmeyer reaction, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

Diazotization and Sandmeyer Reaction: Versatile Conversion of the Amino Group

The Sandmeyer reaction is a cornerstone transformation that allows for the replacement of an aromatic amino group with a wide variety of substituents via a diazonium salt intermediate.[5][6] This two-step process is initiated by diazotization—the reaction of the primary amine with a nitrite source in an acidic medium to form a highly reactive diazonium salt. The subsequent displacement of the diazonium group with a nucleophile, catalyzed by copper(I) salts, proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][7]

Mechanistic Insight

The reaction begins with the formation of the arenediazonium salt. In the second stage, a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt generates a diazo radical and a copper(II) species.[8] This diazo radical rapidly loses dinitrogen gas (N₂) to form an aryl radical. This highly reactive aryl radical then abstracts a halide or pseudohalide from the copper(II) species, yielding the final aryl halide product and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[7][8]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Ar-NH2 4-Bromo-2-fluoroaniline Ar-N2+ 4-Bromo-2-fluorobenzenediazonium salt Ar-NH2->Ar-N2+ NaNO2, HBr 0-5 °C Ar• Ar• Ar-N2+->Ar• Cu(I)Br (SET) - N2 Cu(II)Br2 Cu(II)Br2 Ar-Br 1,4-Dibromo-2-fluorobenzene Ar•->Ar-Br from Cu(II)Br2 Cu(I)Br Cu(I)Br Catalyst Ar•->Cu(I)Br Regenerates

Caption: Workflow for the Sandmeyer Bromination Reaction.

Protocol: Synthesis of 1,4-Dibromo-2-fluorobenzene

This protocol details the conversion of this compound to 1,4-Dibromo-2-fluorobenzene.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48% aqueous)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1.0 eq) in a mixture of hydrobromic acid (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1,4-Dibromo-2-fluorobenzene.

ParameterValue/ConditionRationale
Temperature 0-5 °C (Diazotization)Diazonium salts are unstable at higher temperatures and can decompose.
Catalyst Copper(I) Bromide (CuBr)Serves as the single-electron transfer agent crucial for the radical mechanism.[5]
Acid Hydrobromic Acid (HBr)Provides the acidic medium for diazotization and is the source of the bromide nucleophile.
Purification Column ChromatographyEffective for removing unreacted starting material and byproducts.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide (in this case, the aryl bromide) and an organoboron compound.[9] Its widespread use is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron reagents.[10][11] For 4-Bromo-2-fluoroaniline, this reaction selectively targets the C-Br bond, leaving the C-F and C-N bonds intact.

Mechanistic Insight

The catalytic cycle involves three main steps:[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2-fluoroaniline, forming a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., a phenylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Workflow reagents Reactants: 4-Bromo-2-fluoroaniline Arylboronic Acid Base (e.g., K2CO3) reaction Reaction Vessel Heat (e.g., 90 °C) Inert Atmosphere (N2 or Ar) reagents->reaction catalyst Catalyst System: Pd Catalyst (e.g., Pd(PPh3)4) Solvent (e.g., Toluene/H2O) catalyst->reaction workup Aqueous Work-up Extraction with Organic Solvent reaction->workup purification Purification (Column Chromatography) workup->purification product Product: 4-Aryl-2-fluoroaniline purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-Fluoro-4-(p-tolyl)aniline

This protocol describes the coupling of 4-Bromo-2-fluoroaniline with 4-methylphenylboronic acid.

Materials:

  • 4-Bromo-2-fluoroaniline

  • 4-Methylphenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add 4-Bromo-2-fluoroaniline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Reaction Execution:

    • Add degassed solvents, typically a mixture like Toluene/Water (e.g., 4:1 ratio) or Dioxane/Water.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure biaryl product.

ParameterValue/ConditionRationale
Catalyst Pd(PPh₃)₄ or other Pd(0)/Pd(II) complexes with phosphine ligandsEfficiently facilitates the oxidative addition and reductive elimination steps.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. The choice of base can significantly impact yield.[11]
Atmosphere Inert (N₂ or Ar)Prevents the oxidation and deactivation of the Pd(0) catalyst.
Solvent Toluene/H₂O, Dioxane/H₂OThe biphasic system helps to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[14] It allows for the coupling of an aryl halide (the C-Br bond of 4-Bromo-2-fluoroaniline) with a primary or secondary amine.[15][16]

Mechanistic Insight

Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle.[15]

  • Oxidative Addition: A Pd(0) complex, coordinated to specialized phosphine ligands, adds to the aryl bromide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: This palladium amide complex undergoes reductive elimination to form the C-N bond of the desired arylamine product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[15]

Buchwald_Hartwig_Mechanism start Reactants: 4-Bromo-2-fluoroaniline Amine (R2NH) Base (e.g., NaOtBu) reaction Reaction Vessel Heat (e.g., 100 °C) Inert Atmosphere start->reaction catalyst Catalyst System: Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Solvent (e.g., Toluene) catalyst->reaction workup Quenching & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Product: N-substituted-2-fluoro-4-aniline purification->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol: Synthesis of N-Benzyl-2-fluoro-4-bromoaniline

This protocol describes the coupling of 4-Bromo-2-fluoroaniline with benzylamine. Note: For this specific transformation, the amine on the starting material would need to be protected first (e.g., as a carbamate or silyl amine) to prevent self-coupling or reaction with the palladium catalyst. The following protocol assumes a protected starting material or describes the coupling at the bromide position. For clarity, we will describe the coupling of 4-Bromo-2-fluoroaniline with a secondary amine, morpholine.

Protocol: Synthesis of 4-(4-Bromo-2-fluorophenyl)morpholine

Materials:

  • 4-Bromo-2-fluoroaniline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, degassed Toluene or Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the palladium precursor Pd₂(dba)₃ (0.01-0.02 eq) and the phosphine ligand (0.02-0.05 eq) to a Schlenk tube.

    • Add 4-Bromo-2-fluoroaniline (1.0 eq), sodium tert-butoxide (1.4 eq), and anhydrous toluene.

    • Stir the mixture for a few minutes, then add the amine coupling partner, morpholine (1.2 eq).

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench by adding water carefully.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl product.

ParameterValue/ConditionRationale
Catalyst System Pd₂(dba)₃ / Bulky Phosphine LigandThe ligand is critical for catalyst stability and for promoting the key reductive elimination step.[14]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine for the catalytic cycle.[15]
Atmosphere Inert (N₂ or Ar)Essential to protect the sensitive Pd(0) catalyst and phosphine ligands from oxygen.
Solvent Anhydrous Toluene, DioxaneAprotic, non-coordinating solvents are preferred to avoid interference with the catalyst.

Safety and Handling

This compound is an irritant. It may cause skin, eye, and respiratory irritation.[17] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information before use.

References

The Strategic Role of 4-Bromo-2-fluoroaniline Hydrochloride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Halogenated Anilines in Agrochemical Design

In the landscape of modern agrochemical research, the pursuit of molecules with high efficacy, target specificity, and favorable environmental profiles is paramount. Halogenated anilines, such as 4-bromo-2-fluoroaniline and its isomers, represent a critical class of building blocks that enable the construction of complex and potent active ingredients.[1] The strategic placement of halogen atoms on the aniline scaffold significantly influences the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and binding affinity to target enzymes.[2] 4-Bromo-2-fluoroaniline hydrochloride, a stable salt form of the free base, is a versatile intermediate, providing chemists with a reactive handle for introducing a specifically functionalized phenyl ring into a larger molecular framework. This document serves as a detailed guide for researchers, outlining the application of this key intermediate in the synthesis of cutting-edge agrochemicals, with a specific focus on the synthesis of pyrazole-carboxamide fungicides.

Core Application: Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

One of the most significant applications of bromo-fluoroaniline derivatives in agrochemical research is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[3] This class of fungicides acts by blocking the mitochondrial electron transport chain at complex II, a mechanism that has proven effective against a broad spectrum of fungal pathogens.[4] A prime example of a commercial SDHI fungicide synthesized from a bromo-fluoroaniline precursor is Bixafen .

Case Study: The Synthesis of Bixafen

Bixafen, with the chemical name N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, is a potent fungicide used to control a variety of diseases in cereal crops.[5] While patent literature primarily details the synthesis of Bixafen using the isomer 2-bromo-4-fluoroaniline (derived from the reduction of 2-bromo-4-fluoronitrobenzene), the principles and reaction sequences are directly applicable to understanding the utility of the 4-bromo-2-fluoroaniline scaffold.[6] The synthesis of Bixafen showcases a multi-step process where the bromo-fluoroaniline moiety is elaborated into a biphenyl system before being coupled with the pyrazole-carboxamide head group.

The overall synthetic workflow can be visualized as follows:

Bixafen_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product A 4-Bromo-2-fluoroaniline Hydrochloride D 4-Bromo-2-fluoroaniline (Free Base) A->D Base (e.g., NaOH) B 3,4-Dichloroboronic acid E 2-Amino-3',4'-dichloro-5-fluorobiphenyl B->E C 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride F Bixafen C->F D:e->E:w Suzuki Coupling (Pd Catalyst, Base) E:e->F:w Amide Coupling (Base)

Caption: Generalized workflow for the synthesis of Bixafen.

Protocols for Synthesis

The following protocols are adapted from established patent literature and provide a detailed, step-by-step guide for the synthesis of Bixafen, illustrating the application of a bromo-fluoroaniline intermediate.

Protocol 1: Liberation of the Free Aniline

Rationale: 4-Bromo-2-fluoroaniline is often supplied as its hydrochloride salt to enhance stability and ease of handling. The free aniline, which is the reactive species, must be liberated before its use in subsequent reactions, such as Suzuki coupling. This is achieved by a simple acid-base neutralization.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized water

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, separatory funnel, magnetic stirrer

Procedure:

  • Dissolve this compound in deionized water in a round-bottom flask.

  • While stirring, slowly add the NaOH solution dropwise until the pH of the solution is basic (pH > 9).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 4-Bromo-2-fluoroaniline as an oil or low-melting solid.

Protocol 2: Suzuki Coupling to Form the Biphenyl Intermediate

Rationale: The Suzuki coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex. This step is crucial for constructing the biphenyl backbone of Bixafen.

Materials:

  • 4-Bromo-2-fluoroaniline (from Protocol 1)

  • 3,4-Dichlorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Round-bottom flask, condenser, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 4-Bromo-2-fluoroaniline (1.0 eq), 3,4-dichlorophenylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product, 2-Amino-3',4'-dichloro-5-fluorobiphenyl, can be purified by column chromatography on silica gel.

Protocol 3: Amide Coupling to Synthesize Bixafen

Rationale: The final step involves the formation of an amide bond between the synthesized biphenyl amine intermediate and the pyrazole acid chloride. This reaction completes the synthesis of the Bixafen molecule.

Materials:

  • 2-Amino-3',4'-dichloro-5-fluorobiphenyl (from Protocol 2)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride[7]

  • Base (e.g., Pyridine, Triethylamine, or N,N-diisopropylethylamine)

  • Solvent (e.g., Toluene, Dichloromethane, THF)

  • Round-bottom flask, inert atmosphere setup

Procedure:

  • Dissolve 2-Amino-3',4'-dichloro-5-fluorobiphenyl (1.0 eq) and the base (1.1-1.5 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.[8]

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0-1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude Bixafen can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or toluene).[9]

Structure-Activity Relationship (SAR) and the Role of the 4-Bromo-2-fluoroaniline Moiety

The efficacy of SDHI fungicides like Bixafen is highly dependent on the substituents of the N-phenyl ring.[2][10] The 4-bromo-2-fluoro substitution pattern in the aniline precursor is not arbitrary; it is the result of extensive structure-activity relationship studies aimed at optimizing fungicidal potency.

  • Lipophilicity and Transport: The halogen atoms, particularly the bromine, increase the lipophilicity of the molecule. This property is crucial for the fungicide's ability to penetrate the waxy cuticle of plants and the cell membranes of fungal pathogens to reach its target site in the mitochondria.

  • Conformational Rigidity: The presence of the ortho-fluoro substituent can induce a twist in the conformation of the biphenyl system. This specific conformation is often critical for optimal binding to the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme complex.

  • Metabolic Stability: Halogenation at specific positions can block sites that are susceptible to metabolic degradation by the host plant or the fungal pathogen, thereby increasing the bioavailability and persistence of the active ingredient.

  • Electronic Effects: The electron-withdrawing nature of the fluorine and bromine atoms can influence the electronic properties of the phenyl ring, which in turn can affect non-covalent interactions (e.g., halogen bonding, dipole-dipole interactions) with amino acid residues in the active site of the target enzyme.

The relationship between the aniline substitution and fungicidal activity can be visualized as follows:

SAR_Concept cluster_properties Physicochemical Properties cluster_effects Biological Effects Aniline 4-Bromo-2-fluoroaniline Moiety Lipophilicity Increased Lipophilicity Aniline->Lipophilicity Conformation Conformational Twist Aniline->Conformation Metabolism Metabolic Stability Aniline->Metabolism Penetration Enhanced Penetration (Plant & Fungal Membranes) Lipophilicity->Penetration Binding Optimal Binding to SDH Enzyme Conformation->Binding Persistence Increased Persistence Metabolism->Persistence Fungicidal_Activity High Fungicidal Activity Penetration->Fungicidal_Activity Binding->Fungicidal_Activity Persistence->Fungicidal_Activity

Caption: Key contributions of the 4-bromo-2-fluoroaniline moiety to fungicidal activity.

Quantitative Data Summary

The following table summarizes typical data that might be obtained during the synthesis of Bixafen, based on patent literature. Actual results will vary based on specific reaction conditions and scale.

StepProductTypical Yield (%)Purity (%) (after purification)Key Analytical Techniques
1 4-Bromo-2-fluoroaniline>95%>98%¹H NMR, GC-MS
2 2-Amino-3',4'-dichloro-5-fluorobiphenyl60-80%>97%¹H NMR, LC-MS
3 Bixafen85-95%>98%¹H NMR, ¹³C NMR, HPLC, m.p.

Conclusion

This compound is a strategically important intermediate in agrochemical research and development. As demonstrated by the synthesis of the potent fungicide Bixafen, this building block provides a pre-functionalized aromatic ring that is critical for achieving the desired biological activity. The protocols and structure-activity relationship discussion provided herein offer a comprehensive guide for researchers aiming to leverage this and similar intermediates in the design and synthesis of next-generation crop protection agents. The careful selection of such building blocks is a cornerstone of modern agrochemical discovery, enabling the development of more effective and sustainable solutions for global agriculture.

References

Application Notes and Protocols: 4-Bromo-2-fluoroaniline Hydrochloride as a Pivotal Intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2-fluoroaniline Hydrochloride in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a widely employed strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a critical building block in this context, offering a unique combination of reactive sites that allow for its versatile integration into complex molecular architectures.[1][2] Its utility is particularly pronounced in the synthesis of targeted therapies, such as kinase inhibitors, where precise molecular interactions are paramount for efficacy and selectivity.[3][4][5][6] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). We will delve into its physicochemical properties, explore its application in the synthesis of notable APIs, and provide detailed, field-proven protocols to facilitate its successful implementation in your research endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is fundamental to its effective and safe handling in a laboratory setting. The hydrochloride salt form offers enhanced stability and solubility in certain solvents compared to its free base counterpart.

Table 1: Physicochemical Data of 4-Bromo-2-fluoroaniline and its Hydrochloride Salt

Property4-Bromo-2-fluoroanilineThis compoundSource(s)
CAS Number 367-24-81174029-29-8[7],[8]
Molecular Formula C₆H₅BrFNC₆H₆BrClFN[7],[8]
Molecular Weight 190.01 g/mol 226.47 g/mol [7],[8]
Appearance SolidCrystalline solid[9]
Melting Point 40-42 °CNot specified[9]
Storage Store in a cool, dry, well-ventilated place.Room temperature, dry.[10],[8]

Safety and Handling:

4-Bromo-2-fluoroaniline and its hydrochloride salt are classified as hazardous substances and must be handled with appropriate safety precautions.[10][11][12]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][12]

  • Precautionary Measures: Use only in a well-ventilated area or under a chemical fume hood.[10] Wear protective gloves, clothing, eye, and face protection.[10][11][12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][12] Wash hands and any exposed skin thoroughly after handling.[10]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[10][11][12] If on skin, wash with plenty of soap and water.[10][11][12] If inhaled, remove person to fresh air.[10][11][12] If swallowed, rinse mouth and call a poison center or doctor.[10][11][12]

Core Synthetic Applications in API Synthesis

The strategic positioning of the amino, bromo, and fluoro groups on the aniline ring makes this compound a versatile synthon for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are foundational in the assembly of numerous API core structures.

Nucleophilic Aromatic Substitution: A Gateway to Kinase Inhibitors

The amino group of 4-bromo-2-fluoroaniline acts as a potent nucleophile, readily participating in nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone of its application in the synthesis of many kinase inhibitors, which often feature a substituted aniline moiety linked to a heterocyclic core. A prime example is the synthesis of Vandetanib , a multi-kinase inhibitor used in the treatment of certain types of thyroid cancer.[13][14]

The synthesis of Vandetanib involves the coupling of 4-bromo-2-fluoroaniline with a chlorinated quinazoline core.[13][15] The fluorine atom ortho to the amino group can influence the conformation of the final molecule, potentially enhancing its binding affinity to the target kinase.

G cluster_reactants Reactants cluster_product Product 4-Bromo-2-fluoroaniline_HCl 4-Bromo-2-fluoroaniline Hydrochloride Vandetanib_Intermediate Vandetanib Precursor 4-Bromo-2-fluoroaniline_HCl->Vandetanib_Intermediate SNAr Reaction (Base, Heat) Quinazoline_Core Substituted 4-Chloroquinazoline Quinazoline_Core->Vandetanib_Intermediate caption Figure 1. Nucleophilic aromatic substitution in Vandetanib synthesis. G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Scaffolds Start 4-Bromo-2-fluoroaniline Hydrochloride Buchwald Buchwald-Hartwig Amination Start->Buchwald [Pd] catalyst, Base, Amine Suzuki Suzuki-Miyaura Coupling Start->Suzuki [Pd] catalyst, Base, Boronic Acid/Ester Diarylamine Complex Diarylamines Buchwald->Diarylamine Biaryl Biaryl Structures Suzuki->Biaryl caption Figure 2. Versatility in cross-coupling reactions. G Start Setup Reaction Under Inert Atmosphere Add_Reactants Add Dichloropyrimidine, 4-Bromo-2-fluoroaniline HCl, and Solvent Start->Add_Reactants Add_Base Add DIPEA Add_Reactants->Add_Base Heat Heat to Reflux (12-24h) Add_Base->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Isolate, and Purify Product Monitor->Workup Analyze Characterize Product (NMR, LC-MS) Workup->Analyze caption Figure 3. Workflow for the synthesis of a Ceritinib intermediate.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2-fluoroaniline Hydrochloride

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel molecular entities. This compound serves as a highly versatile and valuable building block in this regard. Its structure is adorned with three key features that allow for precise and differential reactivity:

  • A bromine atom at the 4-position, which is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions.

  • A fluorine atom at the 2-position, an element known to significantly modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.

  • An aniline moiety , which can be a key pharmacophoric element or a synthetic handle for further derivatization.

This guide provides a comprehensive overview and detailed experimental protocols for leveraging this compound in several cornerstone palladium-catalyzed cross-coupling reactions. The information herein is tailored for researchers, scientists, and drug development professionals seeking to incorporate this valuable intermediate into their synthetic workflows.

Understanding the Reactivity Landscape

The reactivity of 4-Bromo-2-fluoroaniline in palladium-catalyzed cross-coupling is governed by the electronic nature of its substituents. The aniline group (-NH₂) is a strong electron-donating group, which increases the electron density of the aromatic ring. Conversely, the fluorine atom is strongly electronegative, exerting an electron-withdrawing inductive effect. The interplay of these opposing effects influences the rate-determining oxidative addition step of the palladium catalytic cycle. While electron-donating groups can sometimes slow down this step for aryl bromides, the presence of the ortho-fluoro group can still render the C-Br bond susceptible to cleavage by the palladium(0) catalyst.

A critical consideration when using this compound is its salt form. The aniline nitrogen is protonated, requiring at least one additional equivalent of base in the reaction mixture to liberate the free aniline before it can participate in or influence the coupling reaction.

Core Palladium-Catalyzed Cross-Coupling Reactions

The general catalytic cycle for these reactions provides a foundational understanding of the mechanistic steps involved.[1][2]

Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation or Amine Coordination/Deprotonation Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination L L = Ligand Ar Ar = 4-Amino-3-fluorophenyl X X = Br Nu Nu = Coupling Partner Suzuki Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add 4-Bromo-2-fluoroaniline HCl, (4-cyanophenyl)boronic acid, Pd catalyst, ligand, and base to a Schlenk tube. inert 2. Evacuate and backfill with Argon (3x). reagents->inert solvents 3. Add degassed solvents via syringe. inert->solvents heat 4. Heat the mixture with vigorous stirring (e.g., 80-100 °C). monitor 5. Monitor progress by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature. extract 7. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). cool->extract wash 8. Wash combined organic layers with brine. extract->wash dry 9. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 10. Purify by column chromatography. dry->purify

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Bromo-2-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 4-Bromo-2-fluoroaniline hydrochloride, a critical building block in modern synthetic chemistry.[1][2] Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying mechanistic principles, substituent effects, and regioselectivity that govern the reactivity of this versatile intermediate. We present validated, step-by-step protocols for reactions with various classes of nucleophiles—amines, alkoxides, and thiols—complete with explanations for experimental choices, troubleshooting insights, and safety considerations. The aim is to equip scientists with the foundational knowledge and practical methodologies required to effectively leverage this compound in the synthesis of complex molecular targets.

Scientific Principles & Mechanistic Overview

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-poor aromatic systems.[3][4] Unlike the more common electrophilic substitutions on benzene rings, SNAr involves the attack of a nucleophile on the aromatic ring, displacing a leaving group.[5] This process is contingent on the presence of strong electron-withdrawing groups (EWGs) that activate the ring for nucleophilic attack.[5][6]

The Addition-Elimination Mechanism

The SNAr reaction of 4-Bromo-2-fluoroaniline proceeds via a well-established two-step addition-elimination mechanism:[4][5]

  • Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This initial attack is typically the rate-determining step. The aromaticity of the ring is temporarily disrupted, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][7]

  • Elimination of Leaving Group: The aromaticity is restored in a rapid subsequent step where the leaving group is expelled from the Meisenheimer complex.

Figure 1: General SNAr Mechanism on 4-Bromo-2-fluoroaniline.
Substituent Effects & Regioselectivity

The unique substitution pattern of this compound dictates its reactivity and the regiochemical outcome of SNAr reactions.

  • Activating Groups: The reaction is performed on the hydrochloride salt. The protonated aminium group (-NH3+) is a potent electron-withdrawing group via induction, which significantly activates the entire aromatic ring for nucleophilic attack.[8] This is a critical feature, as the free amine (-NH2) is an electron-donating group that would deactivate the ring toward SNAr.

  • Leaving Groups (F vs. Br): The aromatic ring possesses two potential leaving groups: fluorine at the C2 position and bromine at the C4 position. In SNAr reactions, the rate is governed by the initial nucleophilic attack, not the stability of the leaving group anion as in SN1/SN2 reactions.

    • Fluorine is the most electronegative halogen, and its powerful inductive electron withdrawal makes the carbon it is attached to (C2) highly electrophilic and susceptible to attack.[5][7] This effect lowers the activation energy of the rate-determining addition step.[7]

    • Bromine is less electronegative and thus has a weaker activating effect on its respective carbon (C4).

    • Consequently, nucleophilic substitution occurs selectively at the C2 position , displacing the fluoride. The typical leaving group reactivity order for SNAr is F > Cl > Br > I, directly opposite to that seen in aliphatic substitutions.[5][9]

Safety & Handling

Prior to commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.

  • Hazards: 4-Bromo-2-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[10][12]

  • Handling: All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid formation of dust and aerosols. Store in a cool, dry, and well-ventilated place.[10]

Table 1: Physicochemical Properties of 4-Bromo-2-fluoroaniline

Property Value Reference(s)
CAS Number 367-24-8 [13]
Molecular Formula C₆H₅BrFN [13]
Molecular Weight 190.01 g/mol [13]
Appearance Solid [10]
Melting Point 40-42 °C [10]
Boiling Point 103-108 °C (at 13 mmHg) [10]

| Flash Point | 104 °C |[10] |

Experimental Protocols

The following protocols are generalized procedures that have been successfully applied. Researchers should optimize conditions based on their specific nucleophile and available equipment. Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

Experimental_Workflow Figure 2: General Experimental Workflow A Setup & Reagent Prep B Reaction Execution (Inert Atmosphere, Heating) A->B Add reagents C Reaction Monitoring (TLC) B->C Take aliquots C->B Incomplete D Work-up (Quench, Extraction) C->D Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

References

Application Notes and Protocols for the Derivatization of 4-Bromo-2-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides detailed application notes and validated protocols for the chemical derivatization of 4-bromo-2-fluoroaniline hydrochloride, a critical starting material in the synthesis of novel compounds for pharmaceutical and agrochemical research. We present methodologies for N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and electronic properties of 4-bromo-2-fluoroaniline for the creation of diverse molecular entities.

Introduction: The Strategic Importance of 4-Bromo-2-fluoroaniline

4-Bromo-2-fluoroaniline is a key pharmaceutical intermediate, valued for its role in constructing biologically active molecules, particularly in the development of anti-cancer agents.[1] The strategic placement of the bromine and fluorine atoms on the aniline ring offers a unique combination of reactivity and modulatory effects. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] Concurrently, the fluorine atom, with its high electronegativity, can significantly influence the molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4]

The hydrochloride salt form enhances the stability and handling of this otherwise air-sensitive aniline. However, it necessitates a neutralization step prior to most derivatization reactions to liberate the free, nucleophilic amine. This guide will address the practical considerations of working with the hydrochloride salt and provide robust protocols for its successful derivatization.

Initial Considerations: Handling and Preparation of 4-Bromo-2-fluoroaniline

Prior to any derivatization, it is crucial to liberate the free aniline from its hydrochloride salt. This is typically achieved by treatment with a suitable base.

Protocol 2.1: Liberation of Free 4-Bromo-2-fluoroaniline

Objective: To generate the free aniline from its hydrochloride salt for subsequent reactions.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add a saturated aqueous solution of NaHCO₃ or 1 M NaOH while gently swirling. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 8).

  • Extract the aqueous layer with DCM or EtOAc (3 x 50 mL for a 10g scale reaction).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the free 4-bromo-2-fluoroaniline as an oil or low-melting solid.

Expert Insight: The choice of base is important. While stronger bases like NaOH ensure complete deprotonation, a milder base like NaHCO₃ is often sufficient and can minimize potential side reactions. The free aniline is susceptible to oxidation and should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon).[5]

Derivatization Strategies and Protocols

The liberated 4-bromo-2-fluoroaniline is now ready for a variety of chemical transformations. We will detail three key strategies: N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation that can serve to protect the amino group or to introduce a functional moiety that is integral to the final compound's biological activity.[6][7]

Objective: To synthesize N-acylated derivatives of 4-bromo-2-fluoroaniline using acyl chlorides.

Materials:

  • 4-Bromo-2-fluoroaniline (from Protocol 2.1)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1-1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or pyridine (1.5 equiv)[7]

  • Round-bottom flask, magnetic stirrer, ice bath, and an inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4-bromo-2-fluoroaniline (1.0 equiv) in anhydrous DCM.[7]

  • Add DIPEA (1.5 equiv) to the solution.[7]

  • Cool the mixture to 0 °C using an ice bath.

  • Add the acyl chloride (1.1-1.2 equiv) dropwise via syringe. A precipitate of DIPEA hydrochloride may form.[7]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the acyl chloride.[7] Performing the reaction at 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups to the nitrogen atom, a common strategy in drug design to modulate lipophilicity and receptor binding.

Objective: To synthesize N-alkylated derivatives via reductive amination with aldehydes or ketones.

Materials:

  • 4-Bromo-2-fluoroaniline

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a stirred solution of 4-bromo-2-fluoroaniline (1.0 equiv) and the corresponding aldehyde or ketone (1.1 equiv) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Expert Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and is often preferred over the more toxic sodium cyanoborohydride. The addition of acetic acid catalyzes the formation of the iminium ion intermediate, accelerating the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the 4-bromo-2-fluoroaniline ring is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[8][9]

Objective: To synthesize biaryl compounds from 4-bromo-2-fluoroaniline and arylboronic acids.

Materials:

  • 4-Bromo-2-fluoroaniline

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • In a reaction vessel, combine 4-bromo-2-fluoroaniline (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[10]

Trustworthiness of the Protocol: The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling. Electron-donating groups on the aniline may slow the reaction, requiring a more active catalyst or longer reaction times.[11]

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, enabling the synthesis of diarylamines or alkylarylamines.[12][13]

Objective: To synthesize N-aryl-N'-alkyl- or N,N'-diaryl-amines from 4-bromo-2-fluoroaniline.

Materials:

  • 4-Bromo-2-fluoroaniline

  • Primary or secondary amine (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, SPhos) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.2-1.5 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add anhydrous toluene, followed by 4-bromo-2-fluoroaniline (1.0 equiv) and the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Authoritative Grounding: The development of various generations of phosphine ligands has greatly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines with aryl halides under milder conditions.[12][14]

Data Presentation and Characterization

The successful synthesis of novel derivatives should be confirmed by a suite of analytical techniques.

Derivative Type Typical Yield Range Purification Method Key Characterization Techniques
N-Acylated75-95%Recrystallization, Column Chromatography¹H NMR, ¹³C NMR, IR, LC-MS
N-Alkylated60-85%Column Chromatography¹H NMR, ¹³C NMR, LC-MS, HRMS
Suzuki-Miyaura Product50-90%Column Chromatography¹H NMR, ¹³C NMR, LC-MS, HRMS
Buchwald-Hartwig Product45-80%Column Chromatography¹H NMR, ¹³C NMR, LC-MS, HRMS

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.[15]

  • Mass Spectrometry (MS): Low-resolution (LC-MS) and high-resolution (HRMS) mass spectrometry confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the amide C=O stretch in N-acylated products.

  • Chromatography: HPLC and GC-MS are powerful tools for assessing the purity of the final compounds.[16]

Visualization of Experimental Workflows

General Workflow for Derivatization

G cluster_start Starting Material Preparation cluster_derivatization Derivatization Strategies cluster_end Product Analysis start 4-Bromo-2-fluoroaniline Hydrochloride free_aniline Free 4-Bromo-2-fluoroaniline start->free_aniline Base Treatment (Protocol 2.1) acylation N-Acylation (Protocol 3.1.1) free_aniline->acylation alkylation N-Alkylation (Protocol 3.2.1) free_aniline->alkylation suzuki Suzuki-Miyaura (Protocol 3.3.1.1) free_aniline->suzuki buchwald Buchwald-Hartwig (Protocol 3.3.2.1) free_aniline->buchwald purification Purification (Chromatography/ Recrystallization) acylation->purification alkylation->purification suzuki->purification buchwald->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for the derivatization of this compound.

Palladium-Catalyzed Cross-Coupling Cycle

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition transmetalation Transmetalation Complex oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Coupled Product transmetalation->product reactant1 4-Bromo-2- fluoroaniline reactant1->oxidative_addition reactant2 Coupling Partner (Boronic Acid/Amine) reactant2->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Safety Considerations

  • 4-Bromo-2-fluoroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[17] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19]

  • Reagents: Many of the reagents used in these protocols are hazardous. Acyl chlorides are corrosive and react violently with water. Palladium catalysts can be toxic and flammable. Strong bases like NaOt-Bu are corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.[20]

  • Reactions: Some reactions may be exothermic or generate flammable byproducts (e.g., hydrogen gas in N-alkylation with NaH).[21] Conduct reactions with appropriate precautions, such as cooling baths and inert atmospheres.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds. The protocols detailed in this application note provide a robust foundation for researchers to explore a wide range of chemical space through N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. By understanding the underlying principles and adhering to the detailed experimental procedures, scientists can efficiently generate diverse libraries of compounds for screening in drug discovery and other applications.

References

Experimental Guide for Synthetic Transformations of 4-Bromo-2-fluoroaniline Hydrochloride: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoroaniline hydrochloride is a pivotal building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[1] Its unique trifunctional substitution pattern—an aniline, a bromine atom, and a fluorine atom—offers a versatile platform for sequential and regioselective modifications. The aniline group can be readily converted into a diazonium salt for Sandmeyer and related reactions, while the aryl bromide site is a prime substrate for palladium-catalyzed cross-coupling reactions. This guide provides detailed experimental protocols, mechanistic explanations, and field-proven insights for key transformations of this compound, designed to empower researchers in drug discovery and chemical development.

Compound Profile and Safety Mandates

Physicochemical Characteristics

4-Bromo-2-fluoroaniline (free base) and its hydrochloride salt are solid materials at room temperature.[2] The hydrochloride form is often preferred for its improved stability and handling characteristics. The presence of the electron-withdrawing fluorine and bromine atoms influences the electron density of the aromatic ring and the basicity of the aniline nitrogen.[3]

PropertyValueSource
Chemical Formula C₆H₆BrClFN[4]
Molecular Weight 226.47 g/mol [1][4]
CAS Number 1174029-29-8[4][5]
Appearance Solid[2]
Melting Point (Free Base) 40 - 42 °C[2]
Storage Store at room temperature in a dry, well-ventilated place.[1][2]
Critical Safety and Handling Protocols

4-Bromo-2-fluoroaniline and its salts are classified as harmful and irritant substances. Adherence to strict safety protocols is non-negotiable.

  • Hazard Identification : Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Causes skin and serious eye irritation.[6][8] May cause respiratory irritation.[2][6]

  • Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2][8]

  • Handling : Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[2][9] Avoid formation of dust.[2] Wash hands thoroughly after handling.[10]

  • Storage : Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][8][11]

  • Spill & Disposal : In case of a spill, avoid creating dust.[2] Use a scoop or vacuum to clean up and place in a suitable, closed container for disposal.[2] Dispose of contents and container to an approved waste disposal plant according to local regulations.[6]

Synthetic Utility and Core Reaction Pathways

The strategic placement of the amine, bromine, and fluorine substituents allows for a diverse range of chemical transformations. The amine serves as a handle for diazotization, while the carbon-bromine bond is ideal for metal-catalyzed cross-coupling. This guide focuses on three high-impact reaction classes.

G cluster_start Starting Material cluster_reactions Key Reaction Classes cluster_products Product Scaffolds start 4-Bromo-2-fluoroaniline Hydrochloride sandmeyer Sandmeyer Reaction start->sandmeyer 1. NaNO₂, H⁺ 2. CuX buchwald Buchwald-Hartwig Amination start->buchwald R¹R²NH, Pd Catalyst, Base sonogashira Sonogashira Coupling start->sonogashira R-C≡CH, Pd/Cu Catalysts, Base p1 Aryl Halides / Nitriles (Ar-X, Ar-CN) sandmeyer->p1 p2 Diaryl / Alkyl-Aryl Amines (Ar-NR¹R²) buchwald->p2 p3 Aryl-Alkynes (Ar-C≡C-R) sonogashira->p3

Caption: Synthetic pathways from 4-Bromo-2-fluoroaniline.

Protocol I: Sandmeyer Reaction for Amine Transformation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine into a wide range of functional groups via a diazonium salt intermediate.[12][13] This two-step process is robust for replacing the amine of 4-bromo-2-fluoroaniline with halides (Cl, I) or a nitrile group.[14][15]

Mechanistic Principle

The reaction proceeds via the in situ formation of nitrous acid (from NaNO₂ and a strong acid), which diazotizes the primary amine to form a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (N₂) and, in the presence of a copper(I) catalyst, undergoes a radical-nucleophilic aromatic substitution to install the desired nucleophile.[12][13]

Detailed Experimental Protocol: Bromine to Chlorine Exchange

This protocol details the conversion of 4-bromo-2-fluoroaniline to 1-bromo-4-chloro-2-fluorobenzene.

  • Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C (ice-water bath).

  • Diazotization : Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension while vigorously stirring and maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

  • Catalyst Preparation : In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl.

  • Sandmeyer Coupling : Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion & Workup : Allow the reaction to stir and warm to room temperature for 1-2 hours after gas evolution ceases. Monitor completion by TLC or LC-MS. Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification : Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ParameterRecommended Value/ReagentPurpose
Aniline Substrate 4-Bromo-2-fluoroaniline HClStarting Material
Acid/Solvent Conc. HCl / H₂OForms nitrous acid, solubilizes amine salt
Diazotizing Agent Sodium Nitrite (NaNO₂)Converts -NH₂ to -N₂⁺
Catalyst Copper(I) Chloride (CuCl)Facilitates N₂ displacement
Temperature 0 - 5 °CStabilizes the diazonium salt
Monitoring TLC, LC-MSTo track disappearance of starting material

Protocol II: Buchwald-Hartwig Amination for C-N Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16][17] It allows for the coupling of the aryl bromide moiety of 4-bromo-2-fluoroaniline with a wide variety of primary and secondary amines, a transformation crucial for building complex pharmaceutical scaffolds.[18]

Mechanistic Principle

The reaction follows a catalytic cycle involving a palladium(0) species.[19] The key steps are:

  • Oxidative Addition : The Pd(0) catalyst inserts into the aryl-bromine bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center, and a base removes a proton to form an amido complex.

  • Reductive Elimination : The C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.[19] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step.[20]

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR¹R²)L₂ oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product reagents1 Ar-Br reagents1->oa_complex reagents2 R¹R²NH + Base reagents2->amido_complex

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol
  • Inert Atmosphere : Set up a Schlenk flask or oven-dried round-bottom flask with a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition : To the flask, add 4-Bromo-2-fluoroaniline (1.0 eq, note: the free base is typically used, which can be generated from the hydrochloride salt by neutralization), the desired amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 eq).

  • Solvent Addition : Add a dry, deoxygenated solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Conditions : Heat the mixture with stirring to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

ParameterRecommended Value/ReagentPurpose
Aryl Halide 4-Bromo-2-fluoroaniline (free base)Substrate
Coupling Partner Primary or Secondary AmineNucleophile
Catalyst Pd₂(dba)₃, Pd(OAc)₂Palladium Source (Pre-catalyst)
Ligand Xantphos, SPhos, RuPhosStabilizes Pd, facilitates reaction
Base NaOtBu, Cs₂CO₃, K₃PO₄Activates the amine
Solvent Toluene, Dioxane (anhydrous)Reaction Medium

Protocol III: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[21][22] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[23]

Mechanistic Principle

This reaction uniquely uses a dual catalytic system.[21]

  • Palladium Cycle : Similar to the Buchwald-Hartwig reaction, a Pd(0) species undergoes oxidative addition into the aryl-bromine bond.

  • Copper Cycle : Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) center.

  • Reductive Elimination : The final C-C bond is formed, yielding the arylalkyne product and regenerating the Pd(0) catalyst.[24]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiib Ar-Pd(II)-Br pd0->pdiib Oxidative Addition (Ar-Br) pdiic Ar-Pd(II)-C≡CR pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Ar-C≡CR pdiic->product cui Cu(I) cu_acetylide Cu(I)-C≡CR cui->cu_acetylide Alkyne + Base cu_acetylide->pdiib cu_acetylide->cui

Caption: Simplified catalytic cycles in Sonogashira coupling.

Detailed Experimental Protocol
  • Inert Atmosphere : To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-fluoroaniline (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Solvent and Reagents : Add a suitable solvent, typically a mixture of an amine base (like triethylamine or diisopropylamine) and another solvent such as THF or DMF.[24] The amine serves as both the base and a solvent.

  • Alkyne Addition : Add the terminal alkyne (1.1-1.5 eq) to the mixture via syringe.

  • Reaction Conditions : Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup : Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through Celite® to remove metal salts.[24]

  • Purification : Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (to remove copper), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

ParameterRecommended Value/ReagentPurpose
Aryl Halide 4-Bromo-2-fluoroanilineSubstrate
Coupling Partner Terminal Alkyne (R-C≡CH)Carbon source
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Primary Catalyst
Cu Co-catalyst Copper(I) Iodide (CuI)Activates the alkyne
Base/Solvent Et₃N, i-Pr₂NHActivates alkyne, neutralizes HBr
Co-Solvent THF, DMF (anhydrous)Reaction Medium

Analytical Characterization

Consistent and accurate monitoring is key to successful synthesis.

  • Reaction Progress : Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system is effective for routine monitoring. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive tracking of reactant consumption and product formation.[23]

  • Product Identification : The structure and purity of the final products should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[25]

Conclusion

This compound is a highly versatile and valuable reagent for constructing complex molecular architectures. By leveraging the distinct reactivity of its aniline and aryl bromide functionalities, researchers can access a wide array of substituted aromatic compounds. The protocols detailed in this guide for Sandmeyer, Buchwald-Hartwig, and Sonogashira reactions provide a robust framework for the strategic application of this building block in pharmaceutical and chemical research programs. Strict adherence to safety protocols is paramount when handling this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-2-fluoroaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing both diagnostic insights and actionable solutions.

Q1: My yield of 4-Bromo-2-fluoroaniline is significantly lower than expected. What are the common causes?

Low yield is a frequent issue stemming from several potential sources, including incomplete reactions, competing side reactions, or mechanical losses during workup and purification.

Potential Cause 1: Incomplete Reaction The bromination may not have gone to completion. This can be diagnosed by thin-layer chromatography (TLC) or GC-MS analysis of the crude reaction mixture, which would show a significant amount of the starting material, 2-fluoroaniline.

  • Solution:

    • Reagent Stoichiometry: Ensure the brominating agent (e.g., N-Bromosuccinimide - NBS) is used in a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion. However, a large excess should be avoided to prevent di-bromination.

    • Reaction Time: Extend the reaction time. Monitor the reaction's progress every 30-60 minutes using TLC until the starting material spot has disappeared.

Potential Cause 2: Formation of Di-brominated Byproducts The aniline starting material is highly activated, making it susceptible to over-bromination, primarily forming 2,4-dibromo-6-fluoroaniline. This is especially problematic if the reaction temperature is not adequately controlled.

  • Solution:

    • Strict Temperature Control: The addition of the brominating agent should be performed at a reduced temperature, typically 0°C.[1] This is because electrophilic aromatic substitution is an exothermic process; maintaining a low temperature moderates the reaction rate and enhances selectivity for the mono-brominated product.

    • Slow Reagent Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period (e.g., 1-2 hours).[1] This maintains a low concentration of the electrophile, disfavoring the second bromination event.

Potential Cause 3: Mechanical Loss During Workup/Purification Significant product can be lost during aqueous washes if the pH is not optimal, or during recrystallization if an inappropriate amount of solvent is used.

  • Solution:

    • Extraction pH: During aqueous workup, ensure the organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid and then with brine to remove excess water, minimizing the product's solubility in the aqueous phase.

    • Recrystallization Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume will result in a significant portion of the product remaining in the mother liquor upon cooling, drastically reducing recovery.[2]

Q2: I'm observing significant impurity peaks in my characterization data (NMR/GC-MS). What are they and how can they be removed?

The primary impurities are typically unreacted starting material and di-brominated species, as discussed above.

  • Identification:

    • 2-Fluoroaniline (Starting Material): Will have a lower molecular weight in MS and a simpler aromatic splitting pattern in ¹H NMR.

    • Di-bromo Isomers (e.g., 2,4-dibromo-6-fluoroaniline): Will have a higher molecular weight corresponding to the addition of two bromine atoms. The ¹H NMR will show fewer aromatic protons.

  • Removal Strategies:

    • Column Chromatography: This is the most effective method for separating compounds with different polarities. A silica gel column using a non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate) can efficiently separate the starting material, the desired product, and the di-brominated byproduct. The product, 4-bromo-2-fluoroaniline, is moderately polar and will elute between the less polar di-bromo compound and the more polar starting aniline.[3]

    • Recrystallization: If the impurity level is not excessively high, careful recrystallization can be effective. The desired product is often less soluble than the starting material but more soluble than the di-brominated byproduct in common solvent systems. Multiple recrystallization steps may be necessary.

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This often traps impurities.

  • Solution:

    • Reheat and Add Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point.[2]

    • Slow Cooling: Allow the solution to cool much more slowly. A sudden drop in temperature is a common cause of oiling out. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.[4]

    • Scratching/Seeding: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a small seed crystal of the pure product.[2]

    • Change Solvent System: The chosen solvent may be inappropriate. If the problem persists, select a different solvent or solvent pair for recrystallization (see table below).

Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the high regioselectivity of this bromination?

The substitution pattern is governed by the directing effects of the substituents on the aniline ring. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. The fluorine atom (-F) is a deactivating group but is also ortho, para-directing. Both groups direct incoming electrophiles to the C4 (para to -NH₂) and C6 (ortho to -NH₂) positions. The C4 position is sterically less hindered and electronically favored, making 4-bromo-2-fluoroaniline the major product.[5]

Q2: How do I choose between N-Bromosuccinimide (NBS) and molecular bromine (Br₂) as the brominating agent?

The choice depends on factors like scale, safety, and selectivity.

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Physical State Crystalline SolidFuming, corrosive liquid
Handling Easier and safer to handle and weigh.Requires a syringe or dropping funnel; highly toxic and corrosive.
Selectivity Often provides higher selectivity for mono-bromination, especially in polar solvents.[6]Can be less selective, higher risk of di-bromination if not carefully controlled.
Byproducts Succinimide (water-soluble, easily removed).Hydrobromic acid (HBr), which can protonate the aniline, deactivating it.
Cost More expensive.Less expensive, often used in industrial processes.[7]

For laboratory-scale synthesis where safety and selectivity are paramount, NBS is generally the preferred reagent .[1]

Q3: Why is the final product converted to a hydrochloride salt?

Converting the 4-bromo-2-fluoroaniline free base to its hydrochloride salt serves several important purposes:

  • Stability: Amine compounds can be susceptible to air oxidation over time, often leading to discoloration. The hydrochloride salt is significantly more stable and has a longer shelf life.

  • Handling: The salt is typically a well-defined, crystalline solid that is easier to handle, weigh, and store compared to the free base, which may be an oil or low-melting solid.[8]

  • Solubility: While the free base is soluble in organic solvents, the hydrochloride salt often has better solubility in aqueous or protic solvents, which can be advantageous for subsequent reaction steps or formulation.

Q4: What are the essential safety protocols for this synthesis?
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations, especially those involving brominating agents and volatile organic solvents like methylene chloride, must be conducted in a certified chemical fume hood.[8][9]

  • Handling Brominating Agents:

    • NBS: Is a lachrymator and irritant. Avoid inhalation of dust.

    • Bromine (Br₂): Is highly toxic, corrosive, and causes severe burns. Handle with extreme care, and have a sodium thiosulfate solution available to neutralize spills.

  • Quenching: The reaction should be quenched carefully by adding a reducing agent like sodium thiosulfate or sodium bisulfite solution to destroy any excess brominating agent before workup.

Experimental Protocols & Data
Workflow for this compound Synthesis

The diagram below outlines the general workflow from starting material to the final hydrochloride salt.

SynthesisWorkflow cluster_bromination Step 1: Bromination cluster_workup Step 2: Workup & Isolation cluster_purification Step 3: Purification & Salt Formation A Dissolve 2-Fluoroaniline in CH₂Cl₂ B Cool to 0°C in Ice Bath A->B C Add NBS Portion-wise B->C D Stir at 0°C to RT (Monitor by TLC) C->D E Quench with aq. Na₂S₂O₃ D->E F Separate Organic Layer E->F G Wash with aq. NaHCO₃ and Brine F->G H Dry over Na₂SO₄, Filter, & Evaporate G->H I Crude 4-Bromo-2-fluoroaniline H->I J Recrystallize Crude Product I->J K Pure Free Base J->K L Dissolve in Ether/IPA K->L M Add HCl Solution L->M N Filter & Dry Salt M->N O Final Product: 4-Bromo-2-fluoroaniline HCl N->O

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis using N-Bromosuccinimide

This protocol is adapted from established laboratory procedures.[1]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroaniline (1.0 eq) in methylene chloride (CH₂Cl₂) (approx. 4 mL per gram of aniline).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 1-2 hours, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Continue stirring the mixture at 0°C for 30 minutes after the addition is complete, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the 2-fluoroaniline spot is consumed.

  • Workup:

    • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M NaOH, water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane) to obtain pure 4-bromo-2-fluoroaniline.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or isopropanol. Slowly add a solution of HCl in ether (e.g., 2M) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold ether, and dry under vacuum.

Troubleshooting Logic Flowchart

Use this flowchart to diagnose common synthesis problems systematically.

Troubleshooting Start Problem Occurred Yield Is Yield Low? Start->Yield Purity Is Purity Low? Yield->Purity No TLC_SM Check Crude TLC/ GC for Starting Material Yield->TLC_SM Yes Optimize_Purify Optimize Recrystallization Solvent/Volume or Use Chromatography Purity->Optimize_Purify Yes Oiling Product Oiling Out? Purity->Oiling No TLC_Side Check for New, Less Polar Spots (Di-bromo) TLC_SM->TLC_Side SM Absent Extend_Time Extend Reaction Time or Check Reagent Purity TLC_SM->Extend_Time SM Present Workup Review Workup & Purification Steps TLC_Side->Workup No Side Products Optimize_Temp Decrease Temperature, Slow Reagent Addition TLC_Side->Optimize_Temp Side Products Present Workup->Optimize_Purify End Problem Resolved Extend_Time->End Optimize_Temp->End Optimize_Purify->End Slow_Cool Reheat, Add Solvent, Cool Slowly, Seed/Scratch Oiling->Slow_Cool Yes Oiling->End No Slow_Cool->End

Caption: A decision-making flowchart for troubleshooting synthesis issues.

Table: Recommended Solvents for Recrystallization
Solvent/SystemBoiling Point (°C)Characteristics & Use Case
Heptane/Toluene ~98 / ~111Good for non-polar impurities. Dissolve in minimal hot toluene, then add hot heptane until cloudy.
Ethanol/Water ~78 / 100Excellent for polar impurities. Dissolve in minimal hot ethanol, then add hot water dropwise.[2]
Isopropanol (IPA) 82A good single-solvent option. Provides a balance of polarity.

References

Technical Support Center: Purification of 4-Bromo-2-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 4-Bromo-2-fluoroaniline and its hydrochloride salt.

Issue 1: My final product is discolored (e.g., brown, pink, or oily) instead of the expected off-white to light brown solid.
  • Probable Causes:

    • Oxidation: Anilines are highly susceptible to air oxidation, which forms intensely colored polymeric impurities. This is the most common cause of discoloration.

    • Residual Reagents/Byproducts: Incomplete reactions or inadequate work-ups can leave colored impurities. For instance, syntheses involving N-bromosuccinimide (NBS) can leave behind succinimide byproducts, while brominations with elemental bromine can introduce complex side products.[1]

    • Trapped Solvents: An oily appearance can indicate the presence of residual high-boiling solvents or that the product's melting point is depressed by impurities. The free base form of 4-Bromo-2-fluoroaniline has a low melting point (40-42 °C), making it appear oily or as a waxy solid at room temperature.[2][3]

  • Recommended Solutions:

    • Activated Charcoal Treatment during Recrystallization: Activated charcoal has a high surface area that effectively adsorbs large, colored impurity molecules.

    • Column Chromatography: For stubborn discoloration or when impurities are close in polarity to the product, silica gel chromatography is highly effective.[4]

    • Conversion to the Hydrochloride Salt: The hydrochloride salt is generally a more stable, crystalline solid with a higher melting point, which is less prone to oxidation and easier to handle than the free base.[5][6] If you are already working with the salt, the discoloration may have been introduced before salt formation.

  • Detailed Protocol: Decolorization via Recrystallization

    • Solvent Selection: Choose a solvent system in which the hydrochloride salt is highly soluble when hot and poorly soluble when cold. Isopropanol (IPA) or an ethanol/water mixture are common starting points.

    • Dissolution: In a flask, add the crude, discolored product and the minimum amount of hot solvent required for complete dissolution.

    • Charcoal Addition: Add a small amount of activated charcoal (approx. 1-2% w/w of your compound). Scientist's Note: Avoid adding charcoal to a boiling solution, as it can cause violent bumping. Add it to the hot, but not boiling, solution.

    • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

    • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Slow cooling is critical for forming pure, well-defined crystals.

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: The yield of my purified product is significantly lower than expected.
  • Probable Causes:

    • Suboptimal Recrystallization Solvent: If the compound has moderate solubility in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor.

    • Premature Crystallization: Product loss can occur on the filter paper or in the funnel during a hot filtration step if the solution cools too quickly.

    • Incomplete Salt Formation: If converting the free base to the hydrochloride salt, an insufficient amount of HCl will result in incomplete precipitation.

    • Multiple Transfers: Each transfer of the material from one container to another results in some physical loss.

  • Recommended Solutions:

    • Optimize Solvent System: Use a co-solvent system (e.g., Dichloromethane/Hexane for the free base, or Ethanol/Water for the salt) to fine-tune solubility. The goal is to find a system where the product is insoluble at cold temperatures.

    • Insulate Filtration Apparatus: When performing a hot filtration, pre-heating the funnel and filter flask can prevent the solution from cooling and crystallizing prematurely.

    • Monitor pH: When forming the hydrochloride salt, ensure the solution is acidic (pH < 2) to drive the equilibrium towards the protonated salt.

    • Secondary Crop: Concentrate the mother liquor (the liquid left after the first filtration) to see if a second, albeit less pure, batch of crystals can be obtained.

  • Visualization: General Purification Workflow

    PurificationWorkflow Crude Crude Product Decision1 Crystalline Solid? Crude->Decision1 Recryst Recrystallization Decision1->Recryst Yes Chrom Column Chromatography Decision1->Chrom No (Oily) Decision2 Impurity Polarity? Recryst->Decision2 Pure Pure Product (Verify with TLC/HPLC/NMR) Chrom->Pure Decision2->Chrom Too Close Decision2->Pure Separated

    Caption: Decision workflow for selecting a primary purification method.

Issue 3: Analytical tests (NMR, HPLC) show persistent impurities after purification.
  • Probable Causes:

    • Co-crystallization: Impurities with similar structures and polarities can sometimes be incorporated into the crystal lattice of the desired product during recrystallization.

    • Isomeric Impurities: The synthesis of 4-Bromo-2-fluoroaniline can sometimes produce small amounts of other isomers, such as 2-bromo-6-fluoroaniline, which can be difficult to separate.[7]

    • Over-bromination: The presence of dibrominated species (e.g., 2,4-dibromo-6-fluoroaniline) is a common issue if bromination conditions are not carefully controlled.[8]

  • Recommended Solutions:

    • Silica Gel Column Chromatography: This is the most robust method for separating compounds based on polarity. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate or dichloromethane) is typically required.

    • Acid-Base Extraction: Before the final purification step, an acid-base wash can be highly effective. The basic aniline product can be extracted into an aqueous acid layer, leaving non-basic impurities in the organic layer. The product is then recovered by basifying the aqueous layer and re-extracting.

    • Re-crystallization from a Different Solvent System: Changing the solvent can alter the crystal packing and may exclude a persistent impurity that co-crystallized in the previous system.

  • Detailed Protocol: Silica Gel Column Chromatography

    • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks.

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column. This "dry loading" technique generally results in better separation.

    • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.[4]

    • Fraction Collection: Collect the eluent in a series of fractions.

    • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

  • Visualization: Troubleshooting Logic for Persistent Impurities

    ImpurityTroubleshooting start Impurity Detected (Post-Recrystallization) check_isomer Is impurity an isomer? start->check_isomer check_polarity Is impurity non-basic? check_isomer->check_polarity No column Use Column Chromatography check_isomer->column Yes acid_base Perform Acid-Base Extraction check_polarity->acid_base Yes re_recryst Re-crystallize from Different Solvent check_polarity->re_recryst No end Pure Product acid_base->end column->end re_recryst->end

    Caption: Troubleshooting decision tree for removing persistent impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary differences between purifying the free base and the hydrochloride salt?

    • A1: The free base is a low-melting solid that can be oily and is more prone to oxidation.[2] It is more soluble in non-polar organic solvents like dichloromethane and ether. The hydrochloride salt is typically a more stable, crystalline solid with a higher melting point, making it easier to handle and store.[5] It is more soluble in polar solvents like alcohols and water. Purification techniques are chosen based on these properties.

  • Q2: What are the critical safety precautions for handling 4-Bromo-2-fluoroaniline hydrochloride?

    • A2: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, inhaled, or in contact with skin.[9][10] It causes serious skin and eye irritation.[9] Always handle this chemical in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11]

  • Q3: How should I properly store the purified compound?

    • A3: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][12] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize oxidation.[2]

  • Q4: Can I use an acid-base extraction to purify the hydrochloride salt directly?

    • A4: No. The hydrochloride salt is already in its protonated, water-soluble form. To use acid-base extraction, you must first neutralize the salt with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to generate the free base. The free base can then be extracted into an organic solvent (like ethyl acetate), washed, and then re-converted to the pure hydrochloride salt by adding a solution of HCl.

Data Summary Table

Property4-Bromo-2-fluoroaniline (Free Base)4-Bromo-2-fluoroaniline HCl (Salt)Reference(s)
CAS Number 367-24-81174029-29-8[2][5]
Molecular Weight 190.01 g/mol 226.47 g/mol [2][6]
Appearance Beige to light brown crystalline mass or powderOff-white to light brown crystalline solid[2][5]
Melting Point 40-42 °CNot specified, but generally higher than free base[3]
Storage Room temp, inert atmosphere, keep in darkRoom temp, dry[2][5]
Common Solvents Dichloromethane, Ethyl Acetate, HexaneAlcohols (Ethanol, Isopropanol), Water[1][13]

References

Technical Support Center: Optimization of 4-Bromo-2-fluoroaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Bromo-2-fluoroaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical pharmaceutical intermediate.[1][2] We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested strategies to enhance yield, purity, and regioselectivity.

Section 1: Strategic Synthesis Planning

The successful synthesis of 4-Bromo-2-fluoroaniline begins with selecting the appropriate synthetic route based on available starting materials, scalability, and desired purity profile. Two primary, validated routes are generally considered.

Decision Workflow: Choosing Your Starting Point

The choice between starting from 2-fluoroaniline or 4-bromo-2-fluoro-1-nitrobenzene is the first critical decision. The following diagram outlines the strategic considerations for this choice.

Synthesis_Strategy Diagram 1: Synthesis Route Decision Logic Start Goal: Synthesize 4-Bromo-2-fluoroaniline SM_Check Is 2-Fluoroaniline or 4-Bromo-2-fluoro-1-nitrobenzene more readily available/cost-effective? Start->SM_Check Route_A Route A: Electrophilic Bromination of 2-Fluoroaniline SM_Check->Route_A 2-Fluoroaniline Route_B Route B: Nitro Group Reduction SM_Check->Route_B Nitro Compound Pros_A Pros: - Atom economical - Often fewer steps overall Route_A->Pros_A Cons_A Cons: - Regioselectivity is the  primary challenge (risk of  di-bromination) - Requires strict temperature control Route_A->Cons_A Pros_B Pros: - Excellent regioselectivity  (substituents are pre-set) - High yields are common Route_B->Pros_B Cons_B Cons: - Nitro reduction can generate  significant metal waste (e.g., iron) - Starting material may be more expensive Route_B->Cons_B

Caption: Diagram 1: Synthesis Route Decision Logic.

This guide will focus primarily on troubleshooting Route A (Bromination of 2-Fluoroaniline) , as it presents the most significant optimization challenges related to selectivity.

Section 2: Troubleshooting Guide for Electrophilic Bromination

The bromination of 2-fluoroaniline is an electrophilic aromatic substitution. The amino (-NH₂) group is a powerful activating, ortho-, para-director, while the fluorine (-F) is a deactivating ortho-, para-director. The combined electronics strongly direct the incoming electrophile (Br+) to the position para to the amino group, yielding the desired 4-bromo product. However, the high activation from the -NH₂ group also makes the ring susceptible to a second bromination at the other ortho- position (position 6), leading to the primary impurity: 4,6-dibromo-2-fluoroaniline.[3]

FAQ 1: "My reaction produces a significant amount of the 4,6-dibromo impurity. How can I improve regioselectivity?"

This is the most common issue. Over-bromination occurs when the reaction conditions are too harsh or the concentration of the electrophile is too high.

Root Cause Analysis: The mono-brominated product is still an activated aromatic ring and can react further with the brominating agent before all the starting material is consumed. The key is to control the reaction kinetics to favor the first bromination exclusively.

Solutions & Optimizations:

  • Strict Temperature Control:

    • Why: Lowering the reaction temperature (e.g., to 0°C or even -10°C) dramatically increases selectivity.[4] Electrophilic aromatic substitution is kinetically controlled. By reducing the thermal energy of the system, you make it more difficult to overcome the activation energy for the second, less-favored bromination, thus enhancing the selectivity for the mono-brominated product.

    • Action: Perform the reaction in an ice-salt or dry ice/acetone bath. Ensure the brominating agent is added slowly to prevent exothermic spikes.[4]

  • Choice of Brominating Agent:

    • Why: The reactivity of the brominating agent is critical. Molecular bromine (Br₂) is highly reactive and can lead to over-bromination. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine.[4][5][6]

    • Action: Substitute liquid bromine with solid NBS. A common and effective procedure involves adding solid NBS in portions to a solution of 2-fluoroaniline in a solvent like methylene chloride at 0°C.[4]

  • Controlled Reagent Stoichiometry & Addition:

    • Why: Using a slight excess of the brominating agent will inevitably lead to di-bromination. Maintaining a localized low concentration of the electrophile is essential.

    • Action: Use a precise 1.0 to 1.05 molar equivalent of the brominating agent. Add the agent dropwise (if liquid) or in small portions (if solid) over an extended period (e.g., 1-2 hours) to prevent its accumulation in the reaction mixture.[4]

  • Advanced Technique: Amine Protection/De-protection:

    • Why: For ultimate control, especially on a large scale, protecting the highly activating amino group as an acetanilide is a classic and robust strategy.[7] The acetyl group moderates the activating effect and its steric bulk physically hinders substitution at the ortho- (6-) position, making para- (4-) substitution almost exclusive.

    • Action:

      • Protection: React 2-fluoroaniline with acetic anhydride to form 2-fluoroacetanilide.

      • Bromination: Brominate the protected intermediate. The reaction will be highly selective for the 4-position.

      • De-protection: Hydrolyze the acetanilide using aqueous acid (e.g., refluxing with HCl) to reveal the desired 4-bromo-2-fluoroaniline.[7][8]

Troubleshooting Workflow: Low Selectivity

Troubleshooting_Selectivity Diagram 2: Workflow for Improving Selectivity Start Problem: Significant Di-bromo (4,6-dibromo) Impurity Detected Check_Temp Was the reaction run at or below 0°C? Start->Check_Temp Check_Agent What was the brominating agent? Check_Temp->Check_Agent Yes Action_Temp Implement Strict Cooling: Use ice-salt bath and ensure slow addition to control exotherm. Check_Temp->Action_Temp No Check_Stoich Was stoichiometry strictly controlled (≤1.05 eq)? Check_Agent->Check_Stoich NBS Action_Agent_NBS Switch to a milder agent: Replace Br2 with NBS. Check_Agent->Action_Agent_NBS Br2 Action_Stoich Action: Re-run with precisely 1.0 eq of brominating agent added over 1-2 hours. Check_Stoich->Action_Stoich No Advanced_Strategy For Maximum Selectivity: Consider Amine Protection Strategy (Acetylation -> Bromination -> Hydrolysis) Check_Stoich->Advanced_Strategy Yes Action_Temp->Check_Agent Action_Agent_NBS->Check_Stoich Action_Stoich->Advanced_Strategy

Caption: Diagram 2: Workflow for Improving Selectivity.

FAQ 2: "My final product is a dark brown or red oil/solid. What causes this discoloration and how can I remove it?"

Root Cause Analysis: Anilines are susceptible to air oxidation, which forms highly colored, often polymeric, impurities.[7] This can be exacerbated by residual bromine or acidic conditions.

Solutions & Optimizations:

  • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can significantly reduce oxidative side reactions.[7]

  • Quenching: After the reaction is complete (as monitored by TLC or LCMS), quench any remaining electrophile. A wash with a mild reducing agent solution, such as aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite, will destroy excess bromine and prevent further reactions during workup.[9]

  • Purification with Activated Carbon: During the recrystallization of the free base (before salt formation), add a small amount of activated carbon (charcoal) to the hot solution. The charcoal will adsorb the colored impurities.[7] Hot filter the solution to remove the carbon before allowing the product to crystallize.

  • Chromatography: If discoloration is severe, purification of the free base by silica gel column chromatography is highly effective before proceeding to the salt formation step.[9][10]

Section 3: Hydrochloride Salt Formation: The Final Step

The conversion of the purified 4-bromo-2-fluoroaniline free base to its hydrochloride salt is a critical isolation and purification step. The salt is typically a stable, crystalline solid that is easier to handle and store than the oily free base.

FAQ 3: "What is the best practice for forming the hydrochloride salt?"

Root Cause Analysis: Successful salt formation relies on precipitating an ionic species (the hydrochloride salt) from a non-polar organic solvent in which it is insoluble.

Solutions & Optimizations:

  • Purity of the Free Base: Start with a pure free base. Impurities can inhibit crystallization, leading to the product "oiling out."

  • Solvent Choice: Use a dry, relatively non-polar solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include diethyl ether, ethyl acetate, or isopropanol.

  • HCl Source: A solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) is preferable to aqueous HCl to avoid introducing water, which can interfere with precipitation. Bubbling dry HCl gas through the solution is also an option but requires more specialized equipment.

  • Inducing Precipitation: If the salt does not precipitate immediately, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single seed crystal from a previous successful batch.

Section 4: Protocols & Data

Table 1: Comparison of Common Bromination Conditions
ParameterMethod 1: NBSMethod 2: Copper-CatalyzedMethod 3: Br₂ with Catalyst
Bromine Source N-Bromosuccinimide (NBS)Sodium Bromide (NaBr)Liquid Bromine (Br₂)
Catalyst/Additive None requiredCuSO₄·5H₂O[3][9]Tetrabutylammonium bromide[11][12]
Solvent Methylene Chloride (CH₂Cl₂)[4]Acetonitrile/Water[3][9]Aprotic (e.g., CH₂Cl₂)[11]
Temperature 0 °C[4]7 °C to 25 °C[9]10 °C[11]
Key Advantage High selectivity, mild conditionsUses inexpensive NaBrHigh reactivity
Primary Challenge Higher cost of NBSRequires catalyst, potential for over-bromination if not controlledLow selectivity, hazardous reagent
Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Bromo-2-fluoroaniline Free Base via NBS

  • Dissolve 2-fluoroaniline (1.0 eq) in anhydrous methylene chloride (approx. 0.2 M concentration) in a flask equipped with a magnetic stirrer and an inert gas inlet.

  • Cool the flask to 0°C using an ice-water bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 2 hours, ensuring the internal temperature does not rise above 5°C.[4]

  • Stir the reaction at 0°C for an additional 1 hour after the addition is complete. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Quench the reaction by washing the mixture with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL for a 10g scale reaction).

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-fluoroaniline, often as a brown oil or solid.[4]

  • For highest purity, recrystallize from a hexane/ethyl acetate mixture or purify by column chromatography.

Protocol 2: Formation and Isolation of this compound

  • Dissolve the purified 4-bromo-2-fluoroaniline free base (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • With vigorous stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise.

  • A white precipitate of the hydrochloride salt should form immediately.

  • Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the white crystalline solid under vacuum to obtain pure this compound.

References

Technical Support Center: Managing the Reactivity of 4-Bromo-2-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for 4-Bromo-2-fluoroaniline hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet reactive compound. Here, we will delve into the nuances of its amine group's reactivity, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges you might encounter during your experiments.

Understanding the Core Reactivity of 4-Bromo-2-fluoroaniline

4-Bromo-2-fluoroaniline is a halogenated aromatic amine, a class of compounds that are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reactivity of its amine (-NH₂) group is significantly influenced by the electronic effects of the fluorine and bromine substituents on the aromatic ring.

The fluorine atom at the 2-position and the bromine atom at the 4-position are both electron-withdrawing groups.[1] This withdrawal of electron density from the benzene ring has a profound impact on the nucleophilicity and basicity of the amine group.[2][3]

Key Electronic Effects at Play:
  • Inductive Effect (-I): Both fluorine and bromine are more electronegative than carbon, leading to a withdrawal of electron density through the sigma (σ) bonds. This effect deactivates the ring, making it less susceptible to electrophilic attack.[2]

  • Resonance Effect (+R): The lone pair of electrons on the nitrogen of the amine group can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[4] However, the electron-withdrawing nature of the halogens counteracts this effect to some extent.[5][6]

The hydrochloride salt form means the amine group is protonated (-NH₃⁺), which further deactivates the ring towards electrophilic substitution and renders the amine non-nucleophilic until it is neutralized.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my organic solvent?

Answer: As a hydrochloride salt, this compound has significantly higher polarity and is generally more soluble in polar protic solvents like water or alcohols than in many common aprotic organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). For reactions requiring the free aniline, a preliminary neutralization step is necessary.

Q2: I am trying to perform a reaction on the amine group, but it's not working. What is the first step I should take?

Answer: The primary issue is likely that the amine is in its protonated hydrochloride form. You must first neutralize the salt to generate the free, nucleophilic aniline. This is typically achieved by washing an organic solution of the compound with an aqueous basic solution like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), followed by drying the organic layer.

Q3: How do the fluorine and bromine substituents affect the basicity of the aniline?

Answer: The electron-withdrawing inductive effects of both fluorine and bromine decrease the electron density on the nitrogen atom.[2][3] This makes the lone pair of electrons less available to donate to a proton, thus making 4-bromo-2-fluoroaniline a weaker base compared to aniline itself.[5][7][8][9]

Troubleshooting Guide: Common Synthetic Transformations

The amine group of 4-bromo-2-fluoroaniline is a versatile handle for a variety of chemical transformations. However, its modulated reactivity requires careful consideration of reaction conditions.

Acylation and Sulfonylation: Protecting the Amine

Acylation and sulfonylation are common reactions to form amides and sulfonamides, respectively. These reactions also serve as a crucial protection strategy. The high reactivity of anilines can lead to undesired side reactions like polysubstitution in electrophilic aromatic substitution.[10][11] Converting the amine to an amide or sulfonamide moderates this reactivity.[3][10][11]

Troubleshooting Acylation/Sulfonylation Reactions
Problem Potential Cause Recommended Solution
No reaction or low yield Incomplete neutralization of the hydrochloride salt.Ensure complete neutralization to the free aniline before adding the acylating or sulfonylating agent. Use a mild base like pyridine or triethylamine as a scavenger for the HCl generated during the reaction.
Low reactivity of the aniline.For less reactive acylating/sulfonylating agents, consider using a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of multiple products Over-acylation or side reactions on the aromatic ring.Perform the reaction at a lower temperature to improve selectivity. Ensure slow, controlled addition of the acylating/sulfonylating agent.
Difficulty in product isolation Product is soluble in the aqueous phase.After the reaction, carefully adjust the pH of the workup to ensure the product is neutral and less water-soluble. Extract with a suitable organic solvent.
Experimental Protocol: Acetylation of 4-Bromo-2-fluoroaniline
  • Neutralization: Dissolve this compound in a suitable organic solvent (e.g., Dichloromethane). Wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Reaction Setup: To the solution of the free aniline, add a base such as pyridine (1.2 equivalents). Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, wash the reaction mixture with water, followed by a dilute solution of hydrochloric acid to remove excess pyridine, and then with a saturated solution of sodium bicarbonate. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

N-Alkylation: Challenges and Solutions

Direct N-alkylation of anilines can be challenging due to the potential for over-alkylation and the relatively low nucleophilicity of the substituted aniline.

Troubleshooting N-Alkylation Reactions
Problem Potential Cause Recommended Solution
Low conversion Insufficiently strong base to deprotonate the aniline.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the more nucleophilic anilide anion.
Poor leaving group on the alkylating agent.Use an alkylating agent with a better leaving group, such as an alkyl iodide or triflate, instead of a chloride or bromide.
Over-alkylation (formation of tertiary amine) The secondary amine product is more nucleophilic than the starting aniline.Use a molar excess of the aniline relative to the alkylating agent. Alternatively, consider reductive amination as a more controlled method for mono-alkylation.
Side reactions Elimination reaction of the alkyl halide.Use a less sterically hindered base and run the reaction at the lowest feasible temperature.
Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction can be used to couple 4-bromo-2-fluoroaniline with aryl or vinyl halides/triflates.

Troubleshooting Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
No reaction Inactive catalyst.Ensure the palladium catalyst is not oxidized. Use a pre-catalyst or activate the catalyst in situ. The choice of phosphine ligand is critical; screen different ligands (e.g., BINAP, DPPF, or sterically hindered phosphines) to find the optimal one for your specific substrates.[12][14]
Inappropriate base.The choice of base is crucial. Sodium tert-butoxide is commonly used, but other bases like potassium phosphate or cesium carbonate may be more effective for certain substrates.
Low yield Competing side reactions like hydrodehalogenation of the aryl halide.Optimize the reaction temperature and time. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Difficult purification Removal of the palladium catalyst and ligand byproducts.Use specialized silica gel for chromatography that can help in removing palladium residues. Alternatively, precipitation or extraction techniques can be employed.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Bromo-2-fluoroaniline + Aryl Halide Inert_Atmosphere Inert Atmosphere (Ar or N2) Reactants->Inert_Atmosphere Catalyst Pd Catalyst + Ligand Catalyst->Inert_Atmosphere Base Base (e.g., NaOtBu) Base->Inert_Atmosphere Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Inert_Atmosphere Heating Heating (e.g., 80-110 °C) Inert_Atmosphere->Heating Stirring Quenching Quenching Heating->Quenching Cooling Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product Sandmeyer_Pathway Aniline 4-Bromo-2-fluoroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, HCl 0-5 °C Product Substituted Arene Diazonium->Product CuX (X = Cl, Br, CN) Sandmeyer Reaction

References

Technical Support Center: Solvent Selection for 4-Bromo-2-fluoroaniline Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reactions involving 4-Bromo-2-fluoroaniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the critical impact of solvent choice on experimental success. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format, supplemented with troubleshooting guides and detailed protocols.

Section 1: The Critical First Step - Hydrochloride Salt vs. Freebase

A primary source of difficulty in reactions with this compound (CAS 1174029-29-8) stems from its nature as an amine salt.[1][2] Understanding the distinction between this salt and its corresponding freebase (4-Bromo-2-fluoroaniline, CAS 367-24-8) is fundamental to proper solvent selection and reaction setup.[3]

Q1: What is the primary difference between this compound and its freebase, and how does this affect my experiment?

A1: The hydrochloride is a salt formed by reacting the basic amino group of 4-Bromo-2-fluoroaniline with hydrochloric acid.

  • Hydrochloride Salt:

    • Properties: A crystalline solid that is generally more stable and less prone to air oxidation than the freebase.[4] Its key characteristic is its solubility profile: it is typically soluble in polar protic solvents like water or ethanol but exhibits very poor solubility in non-polar organic solvents such as toluene, hexane, or diethyl ether.

    • Reactivity: The lone pair of electrons on the nitrogen atom is protonated, rendering it non-nucleophilic. Therefore, the hydrochloride salt is unreactive in reactions where the amine itself is the nucleophile (e.g., Buchwald-Hartwig amination, acylation) until it is neutralized.

  • Freebase:

    • Properties: An oily or solid substance with a lower melting point (40-42 °C). It is significantly more soluble in a wide range of organic solvents but less soluble in water.[5][6] It can be susceptible to oxidation, which may lead to discoloration of the reaction mixture.[4]

    • Reactivity: The nitrogen's lone pair is available, making it a competent nucleophile for various transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).

For most organic reactions, the active species required is the freebase . Therefore, when starting with the hydrochloride salt, you must incorporate a base into your reaction setup to neutralize the HCl and liberate the free aniline in situ.

Section 2: Frequently Asked Questions (FAQs) on Solvent Choice

This section addresses the most common questions our team encounters regarding solvent selection for key transformations.

Q2: My this compound isn't dissolving in my reaction solvent. What's wrong?

A2: This is the most frequent issue and is almost always due to a mismatch between the salt form and a non-polar or weakly polar aprotic solvent. As a salt, it has high lattice energy and requires a polar, often protic, solvent to achieve dissolution.

  • Incorrect Approach: Adding the hydrochloride salt directly to toluene, THF, or dioxane and expecting it to dissolve.

  • Corrective Action: The reaction requires a base to neutralize the salt. The choice of base and solvent are coupled:

    • For Non-Polar Solvents (Toluene, Dioxane): Use a base that is sufficiently strong to deprotonate the anilinium salt. Common choices for palladium catalysis include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[7][8] The neutralization will occur as a solid-liquid or slurry-phase reaction, liberating the freebase which then dissolves in the organic solvent.

    • For Polar Aprotic Solvents (DMF, DMSO): These solvents have higher polarity and may partially dissolve the salt. However, a base is still required to generate the nucleophilic freebase for the reaction to proceed.

    • Biphasic Systems: For some reactions like the Suzuki coupling, a biphasic system (e.g., Toluene/Water) with an inorganic base (e.g., K₂CO₃, K₃PO₄) is effective.[8][9] The base resides in the aqueous phase, and the neutralization and subsequent reaction occur at the interface or in the organic phase.

Q3: What is the best class of solvent for Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

A3: The optimal solvent depends heavily on the specific type of cross-coupling reaction.

  • Buchwald-Hartwig Amination: This reaction generally performs best in non-polar or moderately polar aprotic solvents.[10][11]

    • Toluene and Dioxane are the most commonly used and effective solvents.[7][12] They are thought to facilitate the crucial reductive elimination step.

    • Polar aprotic solvents like DMF can sometimes be detrimental, though some modern catalyst systems are being developed for a wider range of solvents.[13]

  • Suzuki-Miyaura Coupling: This reaction is known for its versatility in solvent choice.[8][14]

    • Aprotic solvents with an aqueous phase are very common. Mixtures like Toluene/Water , Dioxane/Water , or THF/Water are frequently employed.[8][9] The water is essential for dissolving the inorganic base (like K₂CO₃) and facilitating the transmetalation step.[15]

    • Polar aprotic solvents such as DMF can also be used, particularly for substrates with poor solubility.

Q4: I'm performing a Nucleophilic Aromatic Substitution (SNAr) reaction. Does solvent choice matter?

A4: Absolutely. For SNAr reactions, solvent choice is critical for stabilizing the charged intermediate (Meisenheimer complex).

  • Polar Aprotic Solvents are strongly recommended. Solvents like DMSO, DMF, and NMP excel at solvating the charged intermediate, which lowers the activation energy and dramatically increases the reaction rate.[16][17]

  • Protic Solvents (e.g., methanol, ethanol, water) should generally be avoided. These solvents can form strong hydrogen bonds with the nucleophile, stabilizing its ground state and making it less reactive, which slows down the reaction.[16][18][19]

Q5: Can I use a protic solvent like ethanol for a reduction reaction of a nitro group to get to my aniline?

A5: Yes, protic solvents are often the medium of choice for such reductions. For example, the reduction of a precursor like 4-bromo-2-fluoro-1-nitrobenzene using iron (Fe) powder and ammonium chloride (NH₄Cl) is typically performed in a mixture of Ethanol and Water .[20] The protic solvent is necessary to act as a proton source during the reduction process.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

Symptom / Observation Probable Solvent-Related Cause Recommended Solution & Explanation
Low or No Conversion 1. Poor Solubility of Reactant: The hydrochloride salt was not neutralized and thus did not dissolve in the organic solvent (e.g., toluene).[21] 2. Incorrect Solvent Polarity: Using a non-polar solvent for a reaction that requires stabilization of charged intermediates (e.g., SNAr).[17] 3. Hydrogen Bonding: Using a protic solvent that deactivates the nucleophile through hydrogen bonding.[16][19]1. Ensure a suitable base (e.g., K₂CO₃, NaOtBu) is present in sufficient quantity (at least 1 equivalent) to neutralize the HCl salt and generate the soluble freebase. 2. For SNAr reactions, switch to a polar aprotic solvent like DMF or DMSO. 3. For reactions requiring a strong, "naked" nucleophile, switch from a protic solvent to a polar aprotic one.
Reaction Mixture Turns Dark Brown or Forms Tar 1. Oxidation of Free Aniline: The liberated freebase is susceptible to air oxidation, especially at elevated temperatures.[4] 2. Solvent Degradation: Some solvents, like DMF, can decompose at high temperatures, especially in the presence of strong bases or acids, leading to impurities.1. Degas the solvent thoroughly before use and maintain the reaction under an inert atmosphere (Nitrogen or Argon).[4] 2. Ensure the reaction temperature does not exceed the stability limit of the solvent. If high temperatures are required, consider a more robust solvent like toluene or dioxane.
Significant Hydrodehalogenation Side Product 1. Solvent as a Hydrogen Source: Some solvents (e.g., alcohols like isopropanol) can act as hydrogen donors in the presence of a palladium catalyst, leading to the replacement of the bromine atom with hydrogen.[4]1. Switch to a non-protic solvent such as toluene, dioxane, or THF. Ensure all reagents are anhydrous.
Difficulty with Aqueous Workup (Emulsions) 1. Solvent Choice: Solvents like THF are fully miscible with water, making phase separation impossible. Solvents like DMF or DMSO can also lead to difficult extractions.1. If using THF, remove it under reduced pressure first. For DMF/DMSO, use a larger volume of water and brine during the workup and perform multiple extractions with a suitable solvent like ethyl acetate or MTBE.[22]
Data Summary Table: Recommended Solvents for Common Reactions
Reaction TypePrimary Recommended Solvent(s)RationaleCommon Bases
Buchwald-Hartwig Amination Toluene, 1,4-DioxaneFacilitates reductive elimination; good solubility for the freebase.[7][10][12]NaOtBu, K₃PO₄, Cs₂CO₃
Suzuki-Miyaura Coupling Toluene/H₂O, Dioxane/H₂O, 2-MeTHFBiphasic system dissolves inorganic base and facilitates transmetalation.[8][9][23]K₂CO₃, K₃PO₄, Cs₂CO₃
Nucleophilic Aromatic Substitution (SNAr) DMSO, DMF, NMPStabilizes the charged Meisenheimer complex, accelerating the reaction.[16][17]K₂CO₃, Et₃N
Reduction (e.g., -NO₂ to -NH₂) EtOH/H₂OProtic solvent acts as a proton source for the reduction mechanism.[20]N/A (reductant like Fe/NH₄Cl)
Bromination CH₂Cl₂ (DCM)Aprotic solvent that is inert to the brominating agent and dissolves the aniline freebase.[24][25][26]N/A
Section 4: Visualized Workflows & Mechanisms

Diagrams can simplify complex decision-making and mechanistic understanding.

Solvent Selection Workflow

This decision tree guides the user to an appropriate starting solvent based on the reaction type.

SolventSelection start Start: Reaction with 4-Bromo-2-fluoroaniline HCl reaction_type What is the reaction type? start->reaction_type pd_coupling Pd-Catalyzed Cross-Coupling reaction_type->pd_coupling snar SNAr reaction_type->snar other Other (e.g., Reduction) reaction_type->other coupling_type Suzuki or Buchwald-Hartwig? pd_coupling->coupling_type snar_solvent Use Polar Aprotic Solvent: DMSO or DMF to stabilize intermediate. snar->snar_solvent other_solvent Consult specific protocol. Example: Reduction often uses Protic Solvents (EtOH/H₂O). other->other_solvent suzuki Use Biphasic System: Toluene/H₂O or Dioxane/H₂O with inorganic base (K₂CO₃). coupling_type->suzuki Suzuki buchwald Use Anhydrous Aprotic: Toluene or Dioxane with strong base (NaOtBu). coupling_type->buchwald Buchwald

Caption: Decision tree for initial solvent selection.

Role of Solvent in SNAr Reactions

This diagram illustrates how polar aprotic solvents stabilize the critical Meisenheimer complex.

SNAr_Mechanism cluster_reactants Reactants in Solvent cluster_intermediate Meisenheimer Complex cluster_product Product R 4-Bromo-2-fluoroaniline MC [Intermediate]⁻ (Charge Delocalized) R->MC + Nu⁻ Nu Nucleophile (Nu⁻) Solvent Polar Aprotic Solvent (e.g., DMSO) Stabilizes Negative Charge MC->Solvent Solvation P Substituted Product MC->P - Br⁻

Caption: Stabilization of the Meisenheimer intermediate by a polar aprotic solvent.

Section 5: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a standard procedure starting from the hydrochloride salt, using a biphasic solvent system.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).[9]

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio by volume (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Stir the mixture and heat to 80-90 °C in an oil bath. The initial slurry should become a homogenous solution as the reaction progresses.[23]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: In Situ Neutralization and Buchwald-Hartwig Amination

This protocol demonstrates the use of a strong base in an anhydrous, non-polar solvent.

Materials:

  • This compound

  • Amine coupling partner (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XantPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XantPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq). Note: It is crucial that the base is already in the flask to neutralize the HCl salt as it is added or upon solvent addition.

  • Add anhydrous toluene via syringe.

  • Stir the mixture under Argon and heat to 100-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

References

Recrystallization methods for high-purity 4-Bromo-2-fluoroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 4-Bromo-2-fluoroaniline hydrochloride, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions. As a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights to ensure you can achieve the highest purity for your compound.

Technical Overview: The Crystallization Challenge

4-Bromo-2-fluoroaniline is a key building block in pharmaceutical synthesis, notably in the development of various kinase inhibitors. Its purity is paramount. The conversion to its hydrochloride salt is a common strategy to facilitate purification, as the salt often exhibits more favorable crystallization properties than the free base. Recrystallization is a powerful technique for purification, predicated on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures. However, achieving high-purity crystalline this compound can be challenging, with common issues including oiling out, poor recovery, and persistent impurities. This guide provides a systematic approach to overcoming these obstacles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of both the free base and its hydrochloride salt is fundamental to developing a successful recrystallization strategy.

Property4-Bromo-2-fluoroaniline4-Bromo-2-fluoroaniline HClSource(s)
CAS Number 367-24-81174029-29-8[1][2]
Molecular Formula C₆H₅BrFNC₆H₅BrFN · HCl[1][3]
Molecular Weight 190.01 g/mol 226.47 g/mol [1][3]
Appearance Beige to light brown crystalline solidOff-white to light brown solid[4]
Melting Point (°C) 40 - 42Not available[5]
General Solubility Soluble in non-polar organic solventsMore soluble in polar protic solvents (e.g., alcohols, water)[6]

Core Recrystallization Protocol for 4-Bromo-2-fluoroaniline HCl

This protocol outlines a robust starting point for the purification process. The ideal solvent system for amine hydrochlorides is often a mixture of an alcohol and water, which allows for fine-tuning of solubility.

Step-by-Step Methodology
  • Solvent Selection : An ethanol/water mixture is highly effective. The compound should be highly soluble in the hot solvent mixture and sparingly soluble when cold.

  • Dissolution : In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of near-boiling ethanol required to dissolve the solid completely. Stirring and gentle heating on a hot plate will facilitate this process.

  • Hot Filtration (Conditional) : If you observe insoluble particulate matter or if the solution is highly colored, a hot gravity filtration is necessary. To remove colored impurities, add a small amount (1-2% w/w) of activated carbon to the hot solution, swirl for a few minutes, and then perform the hot filtration to remove the carbon and other particulates.[7][8] To prevent premature crystallization, use a pre-heated funnel and flask.

  • Induce Crystallization : While the ethanolic solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.[8]

  • Cooling & Crystal Growth : Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.[7]

  • Drying : Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by measuring its melting point and obtaining spectroscopic data (e.g., NMR) to confirm purity.

Recrystallization Workflow Diagram

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude HCl Salt B Add Minimum Hot EtOH A->B C Completely Dissolved Solution B->C D Add Activated Carbon (if colored) C->D E Hot Gravity Filtration D->E Yes F Add Hot Water to Cloud Point D->F No E->F G Add Hot EtOH to Clarity F->G H Slow Cool to RT G->H I Ice Bath H->I J Vacuum Filtration I->J K Wash with Ice-Cold Solvent J->K L Dry Under Vacuum K->L M Pure Crystals L->M

Caption: Recrystallization workflow for 4-Bromo-2-fluoroaniline HCl.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point, or when the solution is too highly saturated upon cooling. The resulting oil is a liquid phase of the impure compound, which rarely crystallizes well.

  • Cause 1: Solution is too saturated. Rapid cooling of a highly concentrated solution can cause the solute to come out of solution faster than crystals can nucleate and grow.

    • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the primary solvent (ethanol in this case) to reduce the saturation level. Allow the solution to cool much more slowly.[8]

  • Cause 2: Incorrect solvent ratio. The polarity of the solvent mixture may be too low (too much ethanol) or too high (too much water added too quickly).

    • Solution: Reheat to redissolve the oil. If you suspect too much water was added, add more hot ethanol until a clear solution is achieved. If the solution is mostly ethanol, begin adding hot water again, but do so more slowly and with vigorous stirring.

Q2: The solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?

A2: This is a classic case of supersaturation, where the concentration of the solute is higher than its equilibrium solubility, but there are no nucleation sites for crystal growth to begin.[7]

  • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide an ideal surface for the first crystals to form.[8]

  • Solution 2: Add a Seed Crystal. If you have a small crystal of pure this compound from a previous batch, add it to the supersaturated solution. This "seed" provides a template for further crystal growth.[8]

  • Solution 3: Re-evaluate Solvent Volume. It's possible too much solvent was used initially. If the above methods fail, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then attempt the cooling process again.

Q3: My final yield of pure crystals is very low. How can I improve recovery?

A3: Low recovery is a common issue that can stem from several procedural missteps.

  • Cause 1: Excessive Solvent Usage. Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your compound dissolved in the mother liquor, even after cooling.[8]

    • Solution: In subsequent attempts, use the absolute minimum volume of near-boiling solvent to dissolve the crude material.

  • Cause 2: Incomplete Precipitation. The solution may not have been cooled sufficiently or for long enough.

    • Solution: Ensure the flask is left in an ice bath for at least 30-60 minutes to maximize precipitation before filtration.

  • Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve and wash away a portion of your product.

    • Solution: Use a minimal amount of ice-cold solvent for the wash step. Break the vacuum, add the cold solvent to just cover the crystals, gently swirl, and then reapply the vacuum.

Q4: The recrystallized product is still colored. How can I get a purer, colorless product?

A4: A persistent color indicates the presence of highly colored impurities, which are often oxidation products or polymeric side-products.[8]

  • Solution: Use Activated Carbon. After dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal). The carbon has a high surface area and will adsorb the colored impurities.[7] Boil the solution with the carbon for a few minutes, then perform a hot gravity filtration to remove the carbon before proceeding to the cooling step. Be cautious not to use too much carbon, as it can also adsorb some of your target compound.

Troubleshooting Decision Tree

G Start Recrystallization Issue Q1 What is the problem? Start->Q1 A1 Oiling Out Q1->A1 Liquid layer forms A2 No Crystals Formed Q1->A2 Clear solution remains A3 Low Yield Q1->A3 Little solid recovered A4 Colored Product Q1->A4 Solid is discolored S1 Reheat, add more primary solvent (EtOH), cool slowly A1->S1 S2 1. Scratch flask interior 2. Add seed crystal 3. Reduce solvent volume A2->S2 S3 Use minimum hot solvent Cool thoroughly in ice bath Wash with minimal ice-cold solvent A3->S3 S4 Redissolve, add activated carbon, hot filter, recrystallize A4->S4 End Problem Solved S1->End S2->End S3->End S4->End

References

Technical Support Center: HPLC Method Development for 4-Bromo-2-fluoroaniline Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-Bromo-2-fluoroaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based insights into method development and troubleshooting. Here, we move beyond simple procedural lists to explain the "why" behind the "how," ensuring a robust and reliable analytical method.

I. Understanding the Analyte: this compound

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. 4-Bromo-2-fluoroaniline is a halogenated aromatic amine.[1][2][3][4][5][6][7][8] The hydrochloride salt form enhances its aqueous solubility, a key factor for reversed-phase HPLC.

Key Physicochemical Properties:

PropertyValue/InformationImplication for HPLC Analysis
Molecular Formula C₆H₅BrFN · HCl---
Molecular Weight 190.01 g/mol (free base)[1]Influences diffusion and chromatographic behavior.
pKa Estimated ~3-4The amine group's pKa is critical for mobile phase pH selection to ensure consistent ionization state and good peak shape.
UV Absorbance Expected UV λmax ~240-250 nm and ~290-300 nmGuides the selection of an appropriate detection wavelength for optimal sensitivity.
Solubility Soluble in methanol and acetonitrile. The hydrochloride salt is expected to be soluble in water.Crucial for preparing stock solutions and ensuring compatibility with the mobile phase.

II. Frequently Asked Questions (FAQs) in Method Development

This section addresses common questions encountered during the initial phases of developing an HPLC method for this compound.

Q1: What is a good starting point for column and mobile phase selection?

A1: For a polar, ionizable compound like this compound, a reversed-phase C18 column is the workhorse and an excellent starting point. A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance of efficiency and backpressure.

For the mobile phase, an isocratic elution with a mixture of an acidic aqueous buffer and an organic modifier is recommended. A good starting point would be:

  • Mobile Phase A: 0.1% Phosphoric acid or 0.1% Formic acid in water. The acidic pH ensures the aniline moiety is protonated, minimizing peak tailing from silanol interactions.[9]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Isocratic Ratio: 60:40 (A:B). Adjust based on the initial chromatogram.

Q2: How do I determine the optimal detection wavelength?

A2: The optimal detection wavelength can be determined by running a UV scan of this compound in the mobile phase using a photodiode array (PDA) detector. If a PDA detector is unavailable, inject a concentrated standard and monitor at multiple wavelengths (e.g., 220, 245, 254, 295 nm) to find the wavelength that provides the best signal-to-noise ratio for the peak of interest.

Q3: My initial chromatogram shows poor peak shape (tailing). What should I do?

A3: Peak tailing for an amine-containing compound like this compound is a classic sign of secondary interactions with acidic silanol groups on the silica-based stationary phase.[9] Here’s a systematic approach to address this:

  • Lower the Mobile Phase pH: Ensure the pH of your aqueous mobile phase is at least 2 pH units below the pKa of the aniline group. Using 0.1% phosphoric acid (pH ~2.1) or 0.1% formic acid (pH ~2.7) is typically effective.

  • Consider a "Low-Bleed" or "End-Capped" Column: Modern C18 columns are often end-capped to block silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Use a Mobile Phase Additive: If pH adjustment is insufficient, consider adding a competing amine, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

Q4: The retention time of my analyte is too short or too long. How do I adjust it?

A4: Retention time in reversed-phase HPLC is primarily controlled by the strength of the organic modifier in the mobile phase.

  • If the retention time is too short (low retention): Decrease the percentage of the organic solvent (e.g., from 40% to 30% acetonitrile). This will increase the polarity of the mobile phase, leading to stronger interaction with the C18 stationary phase and thus longer retention.

  • If the retention time is too long (high retention): Increase the percentage of the organic solvent (e.g., from 40% to 50% acetonitrile). This will decrease the mobile phase polarity, causing the analyte to elute faster.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during the analysis of this compound.

Scenario 1: Baseline Noise or Drift

Question: My baseline is noisy and/or drifting, making it difficult to integrate my peaks accurately. What are the likely causes and how can I fix it?

Answer:

Potential Cause Diagnostic Check Solution
Inadequate Mobile Phase Degassing Observe if the noise decreases after purging the mobile phase with helium or sonicating for an extended period.Degas the mobile phase thoroughly before use and consider an in-line degasser.
Contaminated Mobile Phase or Solvents Prepare fresh mobile phase using high-purity (HPLC grade) solvents and water.Always use freshly prepared mobile phase from high-quality reagents.
Pump Malfunction (Leaking Seals, Faulty Check Valves) Monitor the pressure reading. Unstable or fluctuating pressure is a strong indicator of pump issues.[10][11]Perform pump maintenance, including seal replacement and check valve cleaning/replacement.
Detector Lamp Failure Check the lamp energy or intensity in the detector software. A low or fluctuating lamp energy suggests it's nearing the end of its life.Replace the detector lamp.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the baseline improves, contamination was likely the issue.Implement a column washing procedure after each analytical sequence. Consider using a guard column to protect the analytical column.[12]
Scenario 2: Variable Retention Times

Question: The retention time for my this compound peak is shifting between injections. What could be causing this instability?

Answer:

Potential Cause Diagnostic Check Solution
Inadequate Column Equilibration Inject a series of standards and observe if the retention time stabilizes over time.Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.[13]
Fluctuations in Column Temperature Verify that the column oven is on and set to a stable temperature (e.g., 30 °C).Use a column oven to maintain a consistent temperature.[13]
Changes in Mobile Phase Composition If preparing the mobile phase manually, slight variations can occur.Use a gradient proportioning valve or a pre-mixed mobile phase to ensure consistent composition.
Column Degradation If retention times consistently decrease over many injections, the stationary phase may be degrading.Replace the column. To prolong column life, operate within the recommended pH range (typically 2-8 for silica-based columns).
Scenario 3: Appearance of Ghost Peaks

Question: I am observing unexpected peaks ("ghost peaks") in my chromatograms, especially in blank injections. Where are they coming from?

Answer:

Potential Cause Diagnostic Check Solution
Contaminated Sample Diluent or Mobile Phase Inject a blank consisting of only the diluent. If the ghost peak appears, the diluent is contaminated.Use fresh, high-purity diluent and mobile phase.
Carryover from Previous Injections The ghost peak may have a similar retention time to a peak in a previously injected, more concentrated sample.Implement a needle wash step in the autosampler method. Inject a series of blanks to ensure the system is clean.
Leaching from System Components Ghost peaks can sometimes arise from plastic components in the mobile phase bottles or tubing.Use glass bottles for your mobile phase and ensure all tubing is appropriate for the solvents being used.

IV. Experimental Protocols and Workflows

Protocol 1: Standard and Sample Preparation
  • Stock Standard Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Pipette 100 µL of the stock standard solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing approximately 1 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[14][15][16][17][18]

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.

After exposure, neutralize the acid and base-treated samples and dilute all samples to the target concentration for HPLC analysis. The goal is to achieve 5-20% degradation of the parent peak.[14][15]

V. Visualizations and Diagrams

Method Development Workflow

MethodDevelopment cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Properties Review Analyte Properties (pKa, Solubility, UV λmax) Column_Selection Select Column (e.g., C18, 4.6x150mm, 5µm) Analyte_Properties->Column_Selection Mobile_Phase Select Mobile Phase (e.g., A: 0.1% H3PO4, B: ACN) Column_Selection->Mobile_Phase Detector_Settings Set Detector Wavelength (e.g., 245 nm) Mobile_Phase->Detector_Settings Initial_Injection Perform Initial Injection Detector_Settings->Initial_Injection Evaluate_RT Evaluate Retention Time (k') Initial_Injection->Evaluate_RT Evaluate_Peak_Shape Evaluate Peak Shape (Tailing Factor) Initial_Injection->Evaluate_Peak_Shape Adjust_Organic Adjust % Organic Evaluate_RT->Adjust_Organic k' out of range (2-10)? Adjust_Organic->Initial_Injection Final_Method Finalized Method Adjust_Organic->Final_Method k' is optimal Adjust_pH Adjust Mobile Phase pH / Additive Evaluate_Peak_Shape->Adjust_pH Tailing > 1.5? Adjust_pH->Initial_Injection Adjust_pH->Final_Method Peak shape is acceptable Forced_Degradation Forced Degradation Study Final_Method->Forced_Degradation Validation Method Validation (ICH Q2) Forced_Degradation->Validation PeakTailingTroubleshooting Start Peak Tailing Observed for 4-Bromo-2-fluoroaniline HCl Check_pH Is mobile phase pH > 2 units below analyte pKa? Start->Check_pH Lower_pH Lower mobile phase pH (e.g., 0.1% H3PO4) Check_pH->Lower_pH No Check_Column Are you using a modern, end-capped column? Check_pH->Check_Column Yes Lower_pH->Check_pH Switch_Column Switch to a high-purity, end-capped column Check_Column->Switch_Column No Check_Overload Is the peak shape better at lower concentrations? Check_Column->Check_Overload Yes Switch_Column->Check_Column Add_Amine Consider adding a competing amine (e.g., 0.1% TEA) Resolved Problem Resolved Add_Amine->Resolved Check_Overload->Add_Amine No Reduce_Load Reduce injection volume or sample concentration Check_Overload->Reduce_Load Yes Reduce_Load->Resolved

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-fluoroaniline Hydrochloride and Other Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Halogenated Anilines in Modern Chemistry

Halogenated anilines are indispensable building blocks in the synthesis of a wide array of pharmaceuticals and advanced materials.[1] Their utility is derived from the versatile reactivity of the aniline scaffold, which features both a nucleophilic amino group and a carbon-halogen bond that can participate in various cross-coupling reactions.[1] The specific nature and position of the halogen substituents, along with other functional groups on the aromatic ring, profoundly influence the molecule's overall reactivity. This guide provides an in-depth comparative analysis of 4-Bromo-2-fluoroaniline hydrochloride, contextualizing its chemical behavior against other key halogenated anilines to inform rational synthetic design and optimization.

Understanding the Electronic and Steric Landscape of Halogenated Anilines

The reactivity of any halogenated aniline is a delicate balance of several competing and reinforcing factors. A comprehensive understanding of these principles is paramount for predicting reaction outcomes and selecting appropriate synthetic strategies.

The Dual Nature of Halogen Substituents

Halogen atoms exert two primary electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the aromatic ring through the sigma (σ) bond framework.[2] This electron-withdrawing effect deactivates the ring towards electrophilic attack and decreases the basicity of the aniline's amino group.[1]

  • Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system. This electron-donating effect is most pronounced for fluorine and decreases down the group (F > Cl > Br > I).

The net electronic influence of a halogen is a combination of these opposing effects. For fluorine, the strong -I effect typically dominates, making it a deactivating group. For bromine, the -I effect also outweighs the +R effect, but to a lesser extent than fluorine.

The Role of the Amino Group (-NH₂)

The amino group is a potent activating group, significantly increasing the electron density of the aromatic ring, especially at the ortho and para positions.[1] This heightened nucleophilicity makes the ring highly susceptible to electrophilic aromatic substitution.[3] However, this strong activation can sometimes lead to undesired side reactions or over-reaction.[1] Under acidic conditions, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group.[3]

Comparative Reactivity Analysis: 4-Bromo-2-fluoroaniline in Context

4-Bromo-2-fluoroaniline possesses a unique combination of substituents that dictate its reactivity in various chemical transformations.

Basicity and Nucleophilicity of the Amino Group

The presence of two electron-withdrawing halogens, fluorine and bromine, significantly reduces the electron density on the nitrogen atom of 4-Bromo-2-fluoroaniline. This leads to a lower pKa value compared to aniline and mono-halogenated anilines, indicating reduced basicity and nucleophilicity.[4][5]

Table 1: Comparative pKa Values of Selected Anilines

CompoundpKa of Conjugate AcidReference
Aniline4.63[6]
4-Chloroaniline3.98
4-Bromoaniline3.86
4-Fluoroaniline4.65
4-Bromo-2-fluoroaniline Predicted to be significantly lower than mono-halogenated anilinesN/A

This reduced nucleophilicity has important implications for reactions involving the amino group, such as N-acylation and N-alkylation, which are expected to proceed at a slower rate compared to more electron-rich anilines.[7]

Reactivity in Electrophilic Aromatic Substitution

The aniline ring in 4-Bromo-2-fluoroaniline is deactivated towards electrophilic aromatic substitution due to the strong inductive effects of the fluorine and bromine atoms. The amino group, while activating, is less effective at overcoming the deactivating influence of two halogens. Electrophilic attack will be directed to the positions ortho and para to the strongly activating amino group.

Reactivity of the Carbon-Halogen Bonds in Cross-Coupling Reactions

The carbon-halogen (C-X) bond strength is a critical factor in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8] The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I.[1] Consequently, the reactivity of the C-X bond in the crucial oxidative addition step of the catalytic cycle follows the reverse order: C-I > C-Br > C-Cl > C-F.[8]

In 4-Bromo-2-fluoroaniline, the C-Br bond is significantly more reactive than the C-F bond in these transformations.[8] This differential reactivity allows for selective cross-coupling at the C-Br position while leaving the C-F bond intact, a valuable strategy in multi-step syntheses.

Experimental Section: A Protocol for Comparative N-Acetylation

To quantitatively assess the comparative reactivity of the amino group in different halogenated anilines, a kinetic study of their N-acetylation can be performed. This reaction is a well-established method for evaluating the nucleophilicity of anilines.[9][10]

Objective

To determine the relative rates of N-acetylation for 4-Bromo-2-fluoroaniline, 4-bromoaniline, and 4-chloroaniline.

Materials
  • This compound

  • 4-Bromoaniline

  • 4-Chloroaniline

  • Acetyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium bromide (TBAB)

  • Standard laboratory glassware and stirring equipment

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_aniline Prepare equimolar solutions of each aniline in DMF start_reaction Initiate reactions by adding acetyl chloride solution to each aniline solution at a controlled temperature prep_aniline->start_reaction prep_reagents Prepare a solution of acetyl chloride and TBAB in DMF prep_reagents->start_reaction sampling Withdraw aliquots at regular time intervals start_reaction->sampling quench Quench aliquots with water sampling->quench hplc Analyze quenched samples by HPLC to determine the concentration of remaining aniline and formed acetanilide quench->hplc kinetics Plot concentration vs. time to determine initial reaction rates hplc->kinetics

Caption: Workflow for the comparative kinetic study of N-acetylation.

Detailed Protocol
  • Solution Preparation:

    • Prepare 0.1 M solutions of this compound, 4-bromoaniline, and 4-chloroaniline in DMF. For the hydrochloride salt, add one equivalent of K₂CO₃ to neutralize the acid.

    • Prepare a 0.1 M solution of acetyl chloride in DMF containing a catalytic amount of TBAB (e.g., 5 mol%).

  • Reaction Setup:

    • In separate reaction flasks maintained at a constant temperature (e.g., 25°C), place equal volumes of each aniline solution.

    • Initiate the reactions by adding an equal volume of the acetyl chloride solution to each flask simultaneously, ensuring rapid mixing.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a known volume of water.

    • Analyze the quenched samples by HPLC to quantify the concentrations of the starting aniline and the corresponding N-acetylated product.

  • Data Interpretation:

    • Plot the concentration of the remaining aniline against time for each reaction.

    • Determine the initial rate of reaction for each aniline from the initial slope of the concentration-time curve.

    • The relative rates will provide a quantitative measure of the nucleophilicity of the amino group in each halogenated aniline.

Key Synthetic Applications of 4-Bromo-2-fluoroaniline

The unique reactivity profile of 4-Bromo-2-fluoroaniline makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

  • Synthesis of Boronic Acids: It is a key starting material for the synthesis of 4-amino-3-fluorophenyl boronic acid, a versatile building block in its own right.[11][12][13]

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond can be selectively functionalized via Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to introduce a wide range of substituents.[14][15][16]

  • Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in a Sandmeyer-type reaction, further expanding its synthetic utility.[17][18][19]

Conclusion

This compound presents a nuanced reactivity profile governed by the interplay of its substituents. Its reduced basicity and nucleophilicity, a consequence of the two electron-withdrawing halogens, contrasts with the high reactivity of its C-Br bond in palladium-catalyzed cross-coupling reactions. This dichotomy allows for selective and controlled functionalization, making it a highly valuable and versatile building block for the synthesis of complex organic molecules. A thorough understanding of its comparative reactivity against other halogenated anilines is crucial for chemists to harness its full synthetic potential.

References

A Comparative Guide to Purity Assessment of 4-Bromo-2-fluoroaniline Hydrochloride: HPLC vs. High-Throughput and Classical Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a pharmaceutical intermediate like 4-Bromo-2-fluoroaniline hydrochloride is not merely a quality metric; it is the bedrock of reproducible research and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) as the benchmark for purity analysis against Ultra-Performance Liquid Chromatography (UPLC) for high-throughput screening and potentiometric titration as a classical, absolute quantification method. We will explore the causality behind methodological choices and present supporting data to guide you in selecting the most appropriate analytical technique for your needs.

The Analytical Imperative: Why Purity Matters for this compound

This compound is a key building block in organic synthesis, often utilized in the development of novel pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a halogenated aromatic amine, presents specific analytical challenges. Potential impurities can arise from the synthesis process (e.g., positional isomers, starting materials, over-brominated species), degradation, or storage. These impurities, even at trace levels, can have significant consequences, potentially altering biological activity, introducing toxicity, or complicating regulatory filings.[2] Therefore, a robust, validated analytical method is essential for quality control.

The Workhorse Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its precision, versatility, and robustness.[3] For a polar, ionizable compound like this compound, a reversed-phase (RP-HPLC) method is the logical choice.

Causality Behind the HPLC Protocol

The primary goal is to develop a stability-indicating method capable of separating the main compound from all potential impurities. The hydrochloride salt form dictates a crucial parameter: mobile phase pH. As an aromatic amine, the analyte has a basic pKa. To ensure good peak shape and consistent retention, the analysis must be conducted at a pH where the analyte is consistently in its protonated, cationic form. This suppresses silanol interactions on the silica-based stationary phase that can lead to peak tailing.[4]

An acidified mobile phase (e.g., pH 2.5-3.0) is therefore essential. This is typically achieved using trifluoroacetic acid (TFA) or phosphoric acid. A C18 column is the most common stationary phase for this class of compounds, offering excellent hydrophobic retention.[5][6]

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

System Suitability:

  • The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[7][8]

  • System suitability tests (SSTs), as defined in USP <621>, must be performed before analysis to ensure the chromatographic system is performing adequately.[9][10] This typically includes checks for retention time repeatability, peak asymmetry (tailing factor), and resolution between the main peak and any closely eluting impurities.

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC purity analysis of 4-Bromo-2-fluoroaniline HCl.

Comparative Analysis: UPLC and Titration

While HPLC is reliable, alternative methods can offer advantages in speed or the type of information provided.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This results in significantly higher efficiency and allows for much faster analyses without sacrificing resolution.[10][11]

Why Choose UPLC?

  • High Throughput: Analysis times can be reduced by a factor of 5-10 compared to traditional HPLC, making UPLC ideal for R&D and process monitoring where rapid feedback is critical.[10]

  • Improved Resolution & Sensitivity: The higher efficiency leads to sharper, narrower peaks, which improves the resolution of closely eluting impurities and increases the signal-to-noise ratio for detecting trace components.[7][12]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates drastically decrease solvent usage, making UPLC a greener and more cost-effective technique.[10][11]

Causality of Method Transfer: Transferring a method from HPLC to UPLC is not a direct conversion. The system's lower dwell volume and higher backpressure necessitate geometric scaling of the gradient, flow rate, and injection volume to maintain separation selectivity.[9]

Alternative 2: Potentiometric Titration

Unlike chromatographic methods which provide a purity profile based on relative peak areas, titration is an absolute method that can determine the exact percentage of the active substance (assay). For this compound, a non-aqueous acid-base titration is appropriate.

Why Choose Titration?

  • Absolute Quantification: Titration provides a direct measure of the amount of the basic aniline moiety, yielding a highly accurate assay value rather than a relative purity profile. It is often used as a reference method for qualifying chromatographic standards.

  • Cost-Effectiveness: The instrumentation is generally less expensive than a chromatography system.

  • Simplicity: For a known substance without complex interfering impurities of a similar basicity, the method is straightforward and rapid.[8][13]

Limitations:

  • Titration is not a separation technique. It cannot detect or quantify individual impurities.[14] It measures the total base content, so any basic impurities will be quantified along with the main analyte, leading to an overestimation of purity.[15]

Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To determine the assay of this compound.

Instrumentation:

  • Autotitrator with a suitable electrode (e.g., glass pH electrode).

Procedure:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a suitable non-aqueous solvent, such as glacial acetic acid.

  • Titrate the solution with a standardized solution of a strong acid in a non-aqueous solvent, typically 0.1 M perchloric acid in glacial acetic acid.

  • The endpoint is determined potentiometrically, corresponding to the point of maximum inflection on the titration curve.

  • A blank titration is performed to correct for any impurities in the solvent.

Data-Driven Comparison

The following tables summarize the expected performance characteristics of the three analytical methods.

Table 1: Performance Comparison of Analytical Techniques

ParameterHPLCUPLCPotentiometric Titration
Principle Chromatographic SeparationChromatographic SeparationChemical Reaction (Neutralization)
Primary Use Impurity Profiling & AssayHigh-Throughput Impurity ProfilingAbsolute Assay
Typical Run Time 25-35 minutes3-5 minutes5-10 minutes
Impurity Detection Yes (Excellent)Yes (Superior)No
Quantification Type Relative (Area %) or External Std.Relative (Area %) or External Std.Absolute (Assay %)
Solvent Consumption HighLowModerate
Instrumentation Cost ModerateHighLow

Table 2: Hypothetical Purity Assessment Data for a Single Batch

Analytical MethodResultInterpretation
HPLC (Area %) Purity: 99.65%Impurity A: 0.15%Impurity B: 0.12%Unknown Impurity: 0.08%Provides a detailed profile of individual impurities. The sum of impurities is 0.35%.
UPLC (Area %) Purity: 99.64%Impurity A: 0.15%Impurity B: 0.13%Unknown Impurity: 0.08%Confirms the HPLC profile with higher confidence in peak separation, achieved in a fraction of the time.
Titration (Assay %) 99.9% (as is basis)Provides a highly accurate measure of the total basic substance. The value is higher than HPLC purity because it likely includes basic impurity A.

Conclusion and Recommendations

The choice of analytical method for the purity assessment of this compound is dictated by the specific analytical goal.

  • For comprehensive quality control, release testing, and stability studies, a validated stability-indicating HPLC method is the required and most appropriate choice. It provides the necessary detail on the impurity profile, which is critical for regulatory compliance and product safety.

  • UPLC is the superior alternative for environments requiring high throughput , such as in-process control, reaction monitoring, or the screening of many samples during process development. Its speed, sensitivity, and reduced environmental impact represent the future of pharmaceutical analysis.[7][9]

  • Potentiometric titration serves as an invaluable orthogonal technique. It is best employed for the absolute quantification (assay) of the bulk material and for the qualification of primary reference standards used in chromatographic methods.

For a complete and robust characterization of this compound, a combination of these techniques is optimal. HPLC or UPLC should be used to understand and control the impurity profile, while titration provides an accurate, absolute measure of the active substance content. This dual approach ensures the highest level of scientific integrity and confidence in the quality of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Spectroscopic Confirmation of 4-Bromo-2-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data essential for the unequivocal confirmation of 4-Bromo-2-fluoroaniline hydrochloride. In the landscape of pharmaceutical development and materials science, absolute certainty in the structure of chemical intermediates is paramount. This document serves as a practical reference for researchers and scientists, offering not only reference data but also the underlying principles and comparative analysis required for confident structural elucidation. We will explore the key spectral features obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

To establish a robust framework for identification, we will compare the spectroscopic signature of this compound with two structurally related, commercially available alternatives: 4-Chloro-2-fluoroaniline hydrochloride and 2,4-Dibromoaniline . This comparative approach highlights the unique spectral markers of the target compound, enabling its unambiguous differentiation from similar structures.

The Imperative of Spectroscopic Verification

Part 1: Spectroscopic Signature of this compound

This compound is the salt form of 4-bromo-2-fluoroaniline. The protonation of the aniline nitrogen to form the ammonium salt (-NH₃⁺) induces characteristic changes in the spectra compared to the free base, particularly in the IR and NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. The conversion of the primary amine (-NH₂) to an ammonium salt (-NH₃⁺) results in the appearance of a broad, strong absorption band for the N-H stretching vibrations, typically in the 2500-3000 cm⁻¹ region. This is a key differentiator from the free amine, which shows two sharper peaks around 3300-3500 cm⁻¹.

Table 1: Key FT-IR Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
N-H Stretch (Ammonium)2500 - 3000 (broad, strong)Confirms the presence of the hydrochloride salt.
C-N Stretch1200 - 1350Associated with the carbon-nitrogen bond.
C-F Stretch1100 - 1250 (strong)Indicates the presence of the fluoro group.
C-Br Stretch500 - 600Characteristic of the bromo substituent.
Aromatic C=C Bending1450 - 1600Skeletal vibrations of the benzene ring.
C-H Bending (out-of-plane)800 - 900Substitution pattern on the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The ATR technique is ideal for solid samples, requiring minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the this compound powder onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.

Workflow for FT-IR Data Acquisition

Caption: Workflow for acquiring an ATR-FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule. The data presented here is based on the neutral 4-bromo-2-fluoroaniline, with annotations on the expected shifts for the hydrochloride salt. In the salt, the electron-withdrawing effect of the -NH₃⁺ group will generally cause a downfield shift (to a higher ppm) for all aromatic protons and carbons compared to the free base.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons and their neighboring environments. The fluorine atom will cause splitting (coupling) of adjacent protons.

Table 2: ¹H NMR Data for 4-Bromo-2-fluoroaniline [1][2]

ProtonExpected Chemical Shift (δ, ppm) (Solvent: CDCl₃)MultiplicityCoupling Constant (J, Hz)Interpretation
H-3~7.2ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2Aromatic proton ortho to Fluorine and meta to Bromine.
H-5~7.0dddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-5, J(H-H) ≈ 2Aromatic proton meta to Fluorine and ortho to Bromine.
H-6~6.8tJ(H-H) ≈ 8-9Aromatic proton ortho to the amino group.
-NH₂~3.8br s-Amine protons (exchangeable). For the -NH₃⁺ salt, this signal will shift significantly downfield and may be very broad.

¹³C NMR Spectroscopy

Carbon NMR shows the number of different types of carbon atoms. The presence of fluorine results in significant C-F coupling, which is a key diagnostic feature.

Table 3: ¹³C NMR Data for 4-Bromo-2-fluoroaniline [3]

CarbonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Interpretation
C-1 (C-NH₂)~135 (d)dJ(C-F) ≈ 12-15Carbon attached to the amino group, coupled to Fluorine.
C-2 (C-F)~152 (d)dJ(C-F) ≈ 240-250Carbon directly attached to Fluorine (large coupling constant).
C-3~117 (d)dJ(C-F) ≈ 3-5Carbon ortho to Fluorine.
C-4 (C-Br)~110s-Carbon attached to Bromine.
C-5~125s-Carbon ortho to Bromine.
C-6~115 (d)dJ(C-F) ≈ 8-10Carbon meta to Fluorine.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~10-20 mg of the hydrochloride salt and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as hydrochloride salts often have better solubility in DMSO than CDCl₃) in an NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time due to the low natural abundance of ¹³C.

Workflow for NMR Data Acquisition

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-2-fluoroaniline, the most telling feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

Table 4: Key Mass Spectrometry Data for 4-Bromo-2-fluoroaniline [4]

IonCalculated m/zInterpretation
[M]⁺188.9589Molecular ion containing ⁷⁹Br.
[M+2]⁺190.9569Molecular ion containing ⁸¹Br. The relative intensity should be ~98% of the [M]⁺ peak.
[M-HCN]⁺162/164Loss of hydrogen cyanide from the aniline ring.
[M-Br]⁺110Loss of the bromine atom.

Part 2: Comparative Analysis with Alternatives

The true confidence in structural confirmation comes from comparing the data against plausible alternatives.

Alternative 1: 4-Chloro-2-fluoroaniline Hydrochloride

This molecule is structurally very similar, with chlorine replacing bromine. This seemingly small change creates distinct and easily identifiable spectroscopic differences.

  • Mass Spectrometry: Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum of 4-chloro-2-fluoroaniline will show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity that is roughly one-third of the [M]⁺ peak. This 3:1 isotopic pattern is a definitive marker for a single chlorine atom and is starkly different from the 1:1 pattern of bromine.[5][6]

  • NMR Spectroscopy: The electronic environment is similar, so the chemical shifts in ¹H and ¹³C NMR will be close to those of the bromo-analogue. However, the precise shifts will differ slightly due to the different electronegativity and size of chlorine versus bromine. These subtle but reproducible differences can be used for confirmation.[7]

  • FT-IR Spectroscopy: The C-Cl stretching vibration appears at a higher wavenumber (typically 600-800 cm⁻¹) than the C-Br stretch (500-600 cm⁻¹).[6]

Alternative 2: 2,4-Dibromoaniline

This alternative lacks fluorine and has a second bromine atom.

  • Mass Spectrometry: The presence of two bromine atoms creates a highly characteristic isotopic pattern. There will be three peaks for the molecular ion cluster: [M]⁺ (two ⁷⁹Br), [M+2]⁺ (one ⁷⁹Br, one ⁸¹Br), and [M+4]⁺ (two ⁸¹Br), with relative intensities of approximately 1:2:1. This is an unmistakable signature.[8][9]

  • NMR Spectroscopy: The most significant difference will be the absence of any C-F or H-F coupling. The ¹³C and ¹H NMR spectra will be simpler, lacking the characteristic doublet splittings seen in the fluoro-substituted compounds.[10][11]

  • FT-IR Spectroscopy: The spectrum will lack the strong C-F stretching band around 1100-1250 cm⁻¹.

Comparative Data Summary

Table 5: Comparative Spectroscopic Features

Feature4-Bromo-2-fluoroaniline HCl4-Chloro-2-fluoroaniline HCl2,4-Dibromoaniline HCl
MS Isotope Pattern [M]⁺:[M+2]⁺ ≈ 1:1[M]⁺:[M+2]⁺ ≈ 3:1[M]⁺:[M+2]⁺:[M+4]⁺ ≈ 1:2:1
¹³C NMR C-F Coupling Present (Large J value for C-F)Present (Large J value for C-F)Absent
¹H NMR H-F Coupling PresentPresentAbsent
FT-IR C-F Stretch Present (~1100-1250 cm⁻¹)Present (~1100-1250 cm⁻¹)Absent
FT-IR C-X Stretch C-Br (~500-600 cm⁻¹)C-Cl (~600-800 cm⁻¹)C-Br (~500-600 cm⁻¹)

Conclusion

The structural confirmation of this compound is achieved through a multi-faceted spectroscopic approach. The key identifiers are:

  • Mass Spectrometry: A molecular ion cluster with a 1:1 intensity ratio for the [M]⁺ and [M+2]⁺ peaks, confirming the presence of a single bromine atom.

  • NMR Spectroscopy: The presence of large ¹J(C-F) and smaller multi-bond H-F and C-F coupling constants, confirming the fluoro-substituent and its position relative to other nuclei.

  • FT-IR Spectroscopy: A broad N-H stretch characteristic of an ammonium salt, along with strong C-F and C-Br stretching bands.

By comparing this unique combination of features against those of logical alternatives like 4-Chloro-2-fluoroaniline and 2,4-Dibromoaniline, a researcher can achieve an exceptionally high degree of confidence in the compound's identity. This rigorous, comparative methodology is the cornerstone of scientific integrity in drug development and chemical research.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of Compounds Derived from 4-Bromo-2-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Bromo-2-fluoroaniline Scaffold

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a decision of paramount importance, dictating the synthetic feasibility and the potential biological activity of new chemical entities. 4-Bromo-2-fluoroaniline hydrochloride serves as a versatile and highly valued starting material in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its unique substitution pattern—a bromine atom, a fluorine atom, and an amine group on a benzene ring—provides multiple reactive sites for chemical modification.[4] This trifecta of functional groups allows for the strategic construction of complex molecules with diverse pharmacological profiles.

The presence of halogens, particularly fluorine, is a well-established strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[5] The bromine atom is particularly useful as it readily participates in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of a wide array of substituents to explore the chemical space around the core. This structural versatility makes derivatives of 4-Bromo-2-fluoroaniline prime candidates for screening campaigns against various biological targets, with notable potential in developing novel anticancer, antimicrobial, and anti-inflammatory agents.[4][6]

This guide provides a comparative framework for the biological screening of such derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and data interpretation.

General Synthesis and Screening Workflow

The journey from the starting intermediate to a potential lead compound follows a structured, multi-step process. The initial synthesis of a library of derivatives is followed by a cascade of biological assays to identify and characterize their activity.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A 4-Bromo-2-fluoroaniline HCl (Starting Material) B Derivative Synthesis (e.g., Suzuki Coupling, Amide Formation) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Compound Library C->D E Primary Screening (High-Throughput Assays) D->E F Hit Identification E->F G Dose-Response & IC50/MIC Determination F->G H Secondary/Mechanistic Assays G->H I Structure-Activity Relationship (SAR) Studies H->I J Lead Compound Identification I->J

Caption: General workflow from synthesis to lead identification.

Part 1: Anticancer Activity Screening

Fluorinated compounds are increasingly utilized as anticancer drugs.[7] Derivatives of the 4-Bromo-2-fluoroaniline scaffold can be rationally designed to interact with various cancer-specific targets, such as protein kinases or DNA. The initial goal of screening is to identify compounds that exhibit cytotoxicity against cancer cell lines while ideally showing lower toxicity towards normal cells.

Comparative Analysis of Hypothetical Derivatives

To effectively compare candidates, it is crucial to present data in a clear, quantitative format. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that inhibits a biological process (like cell growth) by 50%. A lower IC₅₀ value indicates higher potency.

Table 1: Illustrative Anticancer Screening Data for 4-Bromo-2-fluoroaniline Derivatives

Compound IDModification on Aniline CoreCancer Cell LineAssay TypeIC₅₀ (µM)Selectivity Index (SI)*
BFA-001 Phenyl (via Suzuki)A375 (Melanoma)MTT12.54.8
BFA-002 Pyridine-3-yl (via Suzuki)A375 (Melanoma)MTT8.27.3
BFA-003 Benzoyl (Amide linkage)A375 (Melanoma)MTT25.12.1
Doxorubicin Positive ControlA375 (Melanoma)MTT0.911.0

*Selectivity Index (SI) = IC₅₀ in normal cell line (e.g., HEK293) / IC₅₀ in cancer cell line. A higher SI is desirable.

From this illustrative data, BFA-002 emerges as the most promising candidate from the synthesized library, with a lower IC₅₀ than BFA-001 and BFA-003 and a better selectivity index, suggesting it is more potent and relatively less toxic to normal cells.

Featured Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells) into a 96-well plate at a density of 5,000-10,000 cells/well.[8] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

    • Rationale: This initial incubation period ensures that cells are in a logarithmic growth phase and have properly attached to the plate surface before drug treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., BFA-001, BFA-002) in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations.[8]

    • Controls: Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug like Doxorubicin (positive control).[8] A vehicle control (e.g., 0.1% DMSO) is critical to ensure the solvent does not affect cell viability.

  • Incubation: Incubate the plate for 48-72 hours.[8]

    • Rationale: This duration is typically sufficient to observe the anti-proliferative effects of a compound.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]

    • Rationale: Only metabolically active, viable cells can reduce the yellow MTT to purple formazan crystals. The 4-hour incubation allows for sufficient accumulation of these crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Rationale: DMSO is a powerful solvent required to solubilize the water-insoluble formazan crystals, resulting in a colored solution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Rationale: The absorbance of the purple solution is directly proportional to the number of viable cells in the well.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

G A 1. Seed Cells in 96-well Plate B 2. Treat with Compounds (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & IC50 G->H

Caption: Step-by-step workflow of the MTT assay.

Part 2: Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[9] Aniline derivatives have shown promise in this area. Screening for antimicrobial activity typically involves determining the minimum concentration of a compound required to inhibit the growth of or kill a microorganism.

Comparative Analysis of Hypothetical Derivatives

The key metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[9]

Table 2: Illustrative Antimicrobial Screening Data

Compound IDModification on Aniline CoreS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
BFA-004 Thiophene-2-yl (via Suzuki)1664>128
BFA-005 Morpholine (Nucleophilic sub.)83264
BFA-006 4-Chlorobenzoyl (Amide)3264>128
Ciprofloxacin Positive Control (Bacteria)10.5N/A
Fluconazole Positive Control (Fungus)N/AN/A8

In this example, BFA-005 shows the most potent activity against the Gram-positive bacterium S. aureus and moderate activity against E. coli and C. albicans, indicating a broad spectrum of activity compared to the other derivatives.

Featured Protocol: Broth Microdilution for MIC Determination

This method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[9]

Methodology

  • Compound Preparation: Dissolve test compounds in DMSO to create a stock solution. Prepare serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).

    • Rationale: Serial dilution allows for the testing of a wide range of concentrations to precisely pinpoint the MIC. The specific broths used are standardized to ensure reproducibility.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Rationale: A standardized inoculum density is critical for consistent and comparable MIC results.

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate.

    • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.[8]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] This can be assessed visually or by measuring the optical density with a plate reader.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Key mediators of inflammation include enzymes like cyclooxygenases (COX) and signaling pathways such as the NF-κB pathway.[10][11] Screening for anti-inflammatory activity often involves measuring the inhibition of these mediators in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Comparative Analysis of Hypothetical Derivatives

A common in vitro model for inflammation involves stimulating RAW 264.7 macrophage cells with LPS, which induces the production of nitric oxide (NO), a pro-inflammatory mediator. The efficacy of a compound is measured by its ability to inhibit this NO production (IC₅₀).

Table 3: Illustrative Anti-inflammatory Screening Data

Compound IDModification on Aniline CoreNO Inhibition in LPS-stimulated RAW 264.7 cells (IC₅₀ in µM)Cell Viability at 100 µM (%)
BFA-007 4-Methoxyphenyl (via Suzuki)15.495%
BFA-008 Furan-2-yl (via Suzuki)22.898%
BFA-009 Phenylacetyl (Amide)9.765%
Dexamethasone Positive Control0.599%

Here, BFA-009 shows the most potent inhibition of NO production. However, its significant impact on cell viability at a higher concentration is a concern, suggesting potential cytotoxicity. In contrast, BFA-007 is less potent but appears much safer, making it a potentially more viable candidate for further development. This highlights the critical need to run cytotoxicity assays in parallel.

Featured Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.[9] It is a simple and effective way to measure NO production by cells.

Methodology

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

    • Rationale: Pre-incubation with the compound allows it to enter the cells and interact with its target before the inflammatory stimulus is applied.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[8] Do not add LPS to the negative control wells.

    • Rationale: LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages, inducing a strong inflammatory response and NO production.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[8]

  • Griess Reaction: Add 50 µL of Griess Reagent Part A (sulfanilamide) to the supernatant, followed by 50 µL of Part B (N-(1-naphthyl)ethylenediamine). Incubate for 10 minutes at room temperature in the dark.[8]

    • Rationale: This two-step diazotization reaction forms a colored azo compound in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

G cluster_0 Cellular Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB_IkB NF-κB / IκBα Complex IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus iNOS iNOS Gene Transcription Nucleus->iNOS NO_Synth NO Production iNOS->NO_Synth Test_Cmpd Test Compound (e.g., BFA-007) Test_Cmpd->IKK Inhibition

Caption: Simplified NF-κB pathway showing potential inhibition point.

Conclusion

This compound is an outstanding starting scaffold for generating novel chemical entities with significant therapeutic potential. A systematic and rigorous biological screening process is essential to unlock this potential. This guide provides a comparative framework and detailed protocols for evaluating derivatives for anticancer, antimicrobial, and anti-inflammatory activities. By coupling robust experimental design with a deep understanding of the underlying biological mechanisms, researchers can effectively navigate the path from initial synthesis to the identification of promising lead compounds for future drug development.

References

A Comparative Guide to the X-ray Crystallography of 4-Bromo-2-fluoroaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison and procedural walkthrough for the X-ray crystallographic analysis of 4-bromo-2-fluoroaniline hydrochloride derivatives. Tailored for researchers, crystallographers, and professionals in drug development, this document provides not only the requisite experimental protocols but also the scientific rationale that underpins methodological choices. We will navigate the complete workflow from synthesis and crystallization to data analysis and structural comparison, using analogous structures to illustrate key principles where direct data for the target compound is scarce.

Introduction: The Structural Imperative in Drug Design

Halogenated anilines are fundamental building blocks in medicinal chemistry, forming the core of numerous pharmaceutical compounds. The precise three-dimensional arrangement of atoms and the landscape of intermolecular interactions within these molecules are critical determinants of their physicochemical properties, such as solubility, stability, and, most importantly, their biological activity.[1] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this atomic-level architecture.[2][3]

This guide focuses on 4-bromo-2-fluoroaniline, a versatile intermediate. By converting it to its hydrochloride salt, we introduce a strong hydrogen bond donor (NH₃⁺) and a corresponding acceptor (Cl⁻), which can significantly influence the crystal packing and present new interaction motifs. Understanding these interactions is paramount for rational drug design and polymorph screening.[4][5] Due to the limited public data on the specific hydrochloride derivative, this guide will leverage data from the closely related compound, 4-bromo-2-chloroaniline[6], as a validated analog to demonstrate the principles of data analysis and comparison.

Part 1: Synthesis and Crystal Growth – The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals. Impurities or poor crystal quality are the most common points of failure in a crystallographic study.

Protocol 1A: Synthesis of 4-Bromo-2-fluoroaniline

The synthesis of the parent aniline is a prerequisite. A common and effective method involves the direct bromination of 2-fluoroaniline.

Rationale: The choice of N-bromosuccinimide (NBS) as the brominating agent in a solvent like methylene chloride provides a controlled, regioselective reaction. Cooling the reaction to 0°C mitigates the formation of side products.[7] The subsequent aqueous work-up removes water-soluble byproducts, and drying with an anhydrous salt like Na₂SO₄ ensures the removal of residual water, which can inhibit crystallization.

Step-by-Step Methodology:

  • Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 160 parts of solid N-bromosuccinimide in portions over a 2-hour period, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to stir for an additional 20 minutes.

  • Transfer the reaction mixture to a separatory funnel and wash it four times with 200 parts of cold deionized water for each wash.

  • Separate the organic phase (the lower, reddish layer), and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude 4-bromo-2-fluoroaniline as a brown oil.[7] Purification can be achieved via column chromatography.

Protocol 1B: Preparation and Crystallization of this compound

Formation of the hydrochloride salt enhances crystallinity by introducing strong ionic and hydrogen bonding interactions.[8]

Rationale: Bubbling hydrogen chloride gas through an organic solution of the aniline is a clean and efficient method for salt formation.[9] The choice of solvent for crystallization is critical; it must be one in which the compound is soluble at a higher temperature but sparingly soluble at a lower temperature. A mixture of solvents, such as ethanol and diethyl ether, is often effective. Ethanol solubilizes the salt, while the slow diffusion of the anti-solvent (diethyl ether) gradually reduces solubility, promoting the slow growth of well-ordered crystals.

Step-by-Step Methodology:

  • Dissolve the purified 4-bromo-2-fluoroaniline in a suitable solvent such as toluene or diethyl ether.

  • Cool the solution in an ice bath (25-45°C).

  • Bubble dry hydrogen chloride gas slowly through the solution. The hydrochloride salt will precipitate out of the solution.

  • Filter the precipitate, wash with cold toluene and then hexane, and dry under vacuum to yield the hydrochloride salt.[9]

  • Crystallization (Slow Evaporation): Dissolve the hydrochloride salt in a minimal amount of a suitable solvent (e.g., ethanol, methanol) in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free area. Slow evaporation of the solvent will lead to crystal formation over several days.

  • Crystallization (Vapor Diffusion): Dissolve the salt in a minimal amount of a primary solvent (e.g., ethanol) in a small, open vial. Place this vial inside a larger, sealed jar containing a secondary, more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.[8]

Part 2: The Crystallographic Workflow: From Crystal to Data

Once suitable single crystals are obtained, the next phase involves irradiating them with X-rays and collecting the resulting diffraction pattern. Modern diffractometers have largely automated this process.[3]

Experimental Workflow Diagram

The following diagram outlines the logical flow from a grown crystal to a refined molecular structure.

experimental_workflow crystal 1. Crystal Selection & Mounting diffractometer 3. Diffractometer (Data Collection) crystal->diffractometer Mount on Goniometer xray 2. X-ray Source (e.g., Mo Kα) xray->diffractometer Irradiate Crystal raw_data 4. Raw Diffraction Data (Frames) diffractometer->raw_data processing 5. Data Processing (Integration, Scaling, Absorption Correction) raw_data->processing hkl 6. Reflection File (hkl) processing->hkl solve 7. Structure Solution (Direct Methods) hkl->solve model 8. Initial Atomic Model solve->model refine 9. Structure Refinement (Least-Squares) model->refine refine->model Iterative Refinement final_model 10. Final Structure (CIF File) refine->final_model

Caption: The experimental workflow for single-crystal X-ray diffraction.

Protocol 2: Single-Crystal X-ray Data Collection

Rationale: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on the diffractometer.[3] Data is often collected at low temperatures (e.g., 100-150 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The choice of X-ray source (e.g., Molybdenum Kα) provides the appropriate wavelength for diffraction from atomic-scale structures.[10]

Step-by-Step Methodology:

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mounting: Mount the crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.

  • Centering: Place the mounted crystal on the goniometer head of the diffractometer and center it precisely in the X-ray beam.

  • Data Collection:

    • Cool the crystal to the desired temperature (e.g., 150 K).

    • Perform an initial unit cell determination.

    • Set up a data collection strategy (e.g., a series of ω and φ scans) to measure the intensities of a complete and redundant set of diffraction spots.

  • Data Processing:

    • Integrate the raw diffraction images to determine the intensity of each reflection.

    • Scale the data and apply corrections for factors like absorption (e.g., multi-scan correction).[6] The output is a reflection file (hkl) used for structure solution.

Part 3: Comparative Structural Analysis

With a processed dataset, the final step is to solve and refine the crystal structure. This process reveals the precise atomic coordinates and allows for a detailed analysis of bonding, geometry, and intermolecular interactions.

Comparative Crystallographic Data

To illustrate the type of data obtained, the table below compares the crystallographic parameters of our analog, 4-bromo-2-chloroaniline, with another related structure, an orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline.[6][11] This comparison highlights how different functional groups and molecular shapes influence the crystal system and packing.

Parameter4-Bromo-2-chloroaniline[6]4-Bromo-N-(4-bromobenzylidene)aniline (Form II)[11]
Chemical Formula C₆H₅BrClNC₁₃H₉Br₂N
Molecular Weight 206.47 g/mol 347.03 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁Pccn
a (Å) 10.965 (4)22.040 (4)
b (Å) 15.814 (6)11.844 (2)
c (Å) 4.0232 (15)9.5102 (19)
Volume (ų) 697.7 (4)2431.1 (8)
Z (Molecules/cell) 48
Temperature (K) 298123
R-factor (R1) 0.033Not Reported
wR-factor (wR2) 0.081Not Reported
Key Interactions N-H···N and N-H···Br hydrogen bondsC-H···π interactions
Analysis of Intermolecular Interactions

In the crystal lattice, molecules are held together by a network of non-covalent interactions. For this compound, the primary interactions are expected to be strong hydrogen bonds.[12]

  • Hydrogen Bonds: The protonated amine (–NH₃⁺) is a strong hydrogen bond donor, while the chloride ion (Cl⁻) is an excellent acceptor. We anticipate a robust network of N-H···Cl hydrogen bonds, which will likely be the dominant structure-directing interactions.

  • Halogen Bonds: While less likely to dominate in the presence of strong hydrogen bonding, weaker interactions involving the bromine and fluorine atoms, such as C-Br···π or C-F···H-C contacts, may also be present and contribute to the overall crystal packing.[13][14] The study of halogenated anilines often reveals a competition between hydrogen and halogen bonds in directing the crystal packing formation.[13]

Visualization of Potential Interactions

The following diagram illustrates the primary intermolecular forces anticipated in the crystal structure of this compound.

Caption: Predicted intermolecular interactions in the hydrochloride salt.

Conclusion

The X-ray crystallographic analysis of this compound provides indispensable insights for drug development. This guide outlines a complete and validated workflow, from the initial synthesis to the final structural analysis. By understanding the precise three-dimensional structure and the hierarchy of intermolecular forces—particularly the dominant N-H···Cl hydrogen bonds—researchers can make informed decisions in designing new active pharmaceutical ingredients with optimized properties. The use of comparative data from analogous structures serves as a powerful tool for predicting and interpreting the crystal packing of novel compounds, ultimately accelerating the drug discovery pipeline.

References

A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-2-fluoroaniline Hydrochloride: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Bromo-2-fluoroaniline Hydrochloride

This compound serves as a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and an amine group for further functionalization, makes it a highly valuable intermediate. The hydrochloride salt form enhances the compound's stability and handling properties, rendering it more suitable for storage and use in multi-step synthetic campaigns.

This guide provides a comprehensive comparison of the most common synthetic routes to 4-bromo-2-fluoroaniline, culminating in its conversion to the hydrochloride salt. We will delve into the mechanistic underpinnings of each pathway, offering a critical evaluation of their respective yields, scalability, safety profiles, and environmental impact. This document is intended to empower researchers to make informed decisions when selecting a synthesis strategy that aligns with their specific laboratory or industrial requirements.

Comparative Analysis of Synthesis Routes for 4-Bromo-2-fluoroaniline

The synthesis of 4-bromo-2-fluoroaniline predominantly commences from either 2-fluoroaniline via electrophilic bromination or through the reduction of a nitrated precursor. Below, we compare three primary methodologies for the bromination of 2-fluoroaniline and one reduction-based approach.

Route Starting Material Brominating Agent/Reagent Typical Yield Key Advantages Key Disadvantages
1. Catalytic Bromination 2-FluoroanilineBr₂ / Tetrabutylammonium bromide (TBAB)~97% (as hydrobromide salt)High yield and selectivity, catalyst can be recycled.Use of highly toxic and corrosive liquid bromine.
2. N-Bromosuccinimide (NBS) Bromination 2-FluoroanilineN-Bromosuccinimide (NBS)Good to highSolid, easier to handle than Br₂, milder reaction conditions.Thermally sensitive, potential for solvent incompatibility, generates succinimide waste.
3. Copper-Catalyzed Bromination 2-FluoroanilineNaBr / Na₂S₂O₈ / CuSO₄·5H₂O~63%Avoids the use of liquid bromine, considered more environmentally benign.Moderate yield, requires a multi-component system.
4. Reduction of Nitro Precursor 4-Bromo-2-fluoro-1-nitrobenzeneIron (Fe) / NH₄Cl~85%High yield, avoids direct handling of bromine.Requires a pre-functionalized starting material which adds a synthetic step.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations in the discussed synthetic routes.

cluster_0 Route 1: Catalytic Bromination 2-Fluoroaniline_1 2-Fluoroaniline Product_1 4-Bromo-2-fluoroaniline (as Hydrobromide Salt) 2-Fluoroaniline_1->Product_1 Br₂, TBAB Methylene Chloride, 10°C

Caption: Route 1: Catalytic bromination of 2-fluoroaniline.

cluster_1 Route 2: NBS Bromination 2-Fluoroaniline_2 2-Fluoroaniline Product_2 4-Bromo-2-fluoroaniline 2-Fluoroaniline_2->Product_2 N-Bromosuccinimide (NBS) Methylene Chloride, 0°C

Caption: Route 2: Bromination of 2-fluoroaniline using NBS.

cluster_2 Route 3: Copper-Catalyzed Bromination 2-Fluoroaniline_3 2-Fluoroaniline Product_3 4-Bromo-2-fluoroaniline 2-Fluoroaniline_3->Product_3 NaBr, Na₂S₂O₈, CuSO₄·5H₂O Acetonitrile/Water, 7-25°C

Caption: Route 3: Copper-catalyzed bromination of 2-fluoroaniline.

cluster_3 Route 4: Reduction of Nitro Precursor Nitro_Compound 4-Bromo-2-fluoro-1-nitrobenzene Product_4 4-Bromo-2-fluoroaniline Nitro_Compound->Product_4 Fe, NH₄Cl Ethanol/Water, 90°C

Caption: Route 4: Reduction of 4-bromo-2-fluoro-1-nitrobenzene.

Detailed Experimental Protocols

Route 1: Catalytic Bromination with Bromine and TBAB

This method, adapted from patented procedures, offers high yield and selectivity through the use of a phase-transfer catalyst.[1][2]

Methodology:

  • In a well-ventilated fume hood, dissolve tetrabutylammonium bromide (1.0 eq) in an aprotic solvent such as methylene chloride.

  • Cool the solution to 10°C with an ice bath.

  • Slowly add bromine (1.0 eq) to the stirred solution.

  • To this mixture, add 2-fluoroaniline (1.0 eq) dropwise, maintaining the temperature at 10°C.

  • The reaction is typically rapid, with the product precipitating as the hydrobromide salt.

  • Stir the mixture for an additional 30 minutes after the addition is complete.

  • Collect the precipitate by filtration and wash with cold methylene chloride.

  • The resulting 4-bromo-2-fluoroaniline hydrobromide can be dried under vacuum. A reported yield for this process is as high as 97%.[2]

Trustworthiness: The precipitation of the product as its salt provides an inherent purification step, driving the reaction to completion and simplifying isolation. The high reported yield suggests a very efficient and selective process.

Route 2: Bromination with N-Bromosuccinimide (NBS)

This is a widely used laboratory-scale method that avoids the handling of liquid bromine.[3]

Methodology:

  • Dissolve 2-fluoroaniline (1.0 eq) in methylene chloride and cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over a period of 1-2 hours, ensuring the temperature remains at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-fluoroaniline.

  • The crude product can be purified by column chromatography on silica gel.

Trustworthiness: The use of a solid brominating agent and mild reaction conditions makes this a reliable and controllable laboratory procedure. The progress of the reaction can be easily monitored by standard techniques like TLC.

Route 3: Copper-Catalyzed Oxidative Bromination

This method represents a more "green" approach to bromination.

Methodology:

  • To a mixture of acetonitrile and water, add 2-fluoroaniline (1.0 eq), sodium bromide (1.8 eq), and a catalytic amount of copper(II) sulfate pentahydrate (0.25 eq).

  • Cool the mixture to 7°C.

  • Add sodium persulfate (1.4 eq) portion-wise, maintaining the temperature.

  • After the addition, allow the reaction to stir at 7°C for 2 hours, then at room temperature overnight.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, the crude product can be purified by column chromatography to yield 4-bromo-2-fluoroaniline. An assay yield of 63% has been reported for this method.

Trustworthiness: The use of a well-defined catalytic system provides a reproducible method. The workup procedure is standard and effectively removes the inorganic reagents.

Route 4: Reduction of 4-Bromo-2-fluoro-1-nitrobenzene

This route is advantageous if the starting nitro compound is readily available.[4]

Methodology:

  • To a mixture of ethanol and water, add 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (10.0 eq).

  • Heat the reaction mixture to 90°C and stir vigorously for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of Celite.

  • Wash the Celite pad with hot ethanol.

  • Concentrate the combined filtrates under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford 4-bromo-2-fluoroaniline with a reported yield of 85%.[4]

Trustworthiness: The reduction of aromatic nitro compounds with iron is a classic and highly reliable transformation. The reaction endpoint is often visually apparent by a change in color, and the workup is straightforward.

Final Step: Synthesis of this compound

The conversion of the free aniline to its hydrochloride salt is a standard acid-base reaction.

cluster_4 Final Step: Hydrochloride Salt Formation Free_Aniline 4-Bromo-2-fluoroaniline HCl_Salt 4-Bromo-2-fluoroaniline Hydrochloride Free_Aniline->HCl_Salt HCl in Ether or Isopropanol

Caption: Conversion of 4-bromo-2-fluoroaniline to its hydrochloride salt.

Methodology:

  • Dissolve the purified 4-bromo-2-fluoroaniline in a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.

Trustworthiness: This is a high-yielding and clean transformation. The formation of a solid precipitate simplifies the isolation of the pure product.

Characterization Data for 4-Bromo-2-fluoroaniline

  • Appearance: White to off-white solid.

  • Melting Point: 40-42 °C.

  • ¹H NMR (CDCl₃): δ 7.16 (dd, J=10.4, 2.0 Hz, 1H), 7.06 (m, 1H), 6.66 (t, J=9.6 Hz, 1H), 3.69 (br s, 2H).

  • Purity (by HPLC): Typically >96%.

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the scale of the synthesis and the available resources.

  • For large-scale industrial production, the catalytic bromination with Br₂/TBAB (Route 1) is highly attractive due to its high yield and the potential for catalyst and solvent recycling. However, stringent safety measures for handling liquid bromine are imperative.

  • For laboratory-scale synthesis, the NBS bromination (Route 2) offers a safer and more convenient alternative to using liquid bromine, providing good yields with a straightforward workup.

  • The copper-catalyzed bromination (Route 3) presents a more environmentally conscious option, although with a moderate yield. It is a suitable choice for research environments where green chemistry principles are a priority.

  • The reduction of the nitro precursor (Route 4) is an excellent high-yielding option if the starting material is commercially available or can be synthesized efficiently.

Ultimately, a thorough process hazard analysis should be conducted for any chosen route, especially when scaling up the reaction. The final conversion to the hydrochloride salt is a robust and high-yielding step that can be applied to the product from any of the discussed synthetic pathways.

References

A Senior Application Scientist's Guide to In-Silico Modeling of 4-Bromo-2-fluoroaniline Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Beaker—Predictive Modeling in Modern Chemistry

In contemporary pharmaceutical and materials science, 4-Bromo-2-fluoroaniline hydrochloride serves as a crucial chemical intermediate, a foundational piece in the synthesis of a wide array of functional molecules, including anti-cancer agents and other therapeutics.[1][2] The traditional, experiment-driven approach to exploring its reactivity is often a resource-intensive and time-consuming endeavor. In-silico modeling, or computational chemistry, has emerged as an indispensable partner to benchtop research, offering a powerful suite of tools to predict reaction outcomes, elucidate mechanisms, and evaluate potential biological activity before a single reagent is measured.[3]

This guide provides a comparative overview of the principal in-silico methodologies applicable to the study of this compound. Moving beyond a simple list of software, we will delve into the causality behind methodological choices, providing the strategic insights necessary to select the most appropriate computational tool for your specific research question. Our focus is on creating a self-validating system of inquiry, where computational predictions are logically sound and primed for experimental verification.

Core Methodologies: A Comparative Analysis

The selection of an in-silico approach is dictated by the research question, the desired level of accuracy, and available computational resources. The primary methods can be broadly categorized as follows:

  • Quantum Mechanics (QM): The most fundamental approach, QM methods solve approximations of the Schrödinger equation to model the electronic structure of molecules. This allows for a highly detailed understanding of chemical reactivity.

  • Molecular Mechanics (MM) & Molecular Dynamics (MD): These methods use classical physics and pre-parameterized "force fields" to model molecular behavior. While less computationally expensive than QM, they do not explicitly model electrons and are therefore better suited for conformational analysis and intermolecular interactions rather than reaction mechanisms.

  • Quantitative Structure-Activity Relationship (QSAR): A statistical approach that correlates variations in the chemical structure of a series of compounds with their biological activity or physical properties.[4][5]

  • Molecular Docking: A computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) to form a stable complex.[6]

The following workflow provides a high-level decision-making framework for selecting the appropriate modeling technique.

G cluster_input Research Question cluster_methods Select In-Silico Method cluster_output Expected Outcome start What is the research goal? QM Quantum Mechanics (QM) (e.g., DFT) start->QM Mechanism? Reactivity? Spectroscopic Properties? QSAR QSAR Modeling start->QSAR Toxicity? Lipophilicity? Property of Derivatives? Docking Molecular Docking start->Docking Interaction with a Protein Target? AI AI Reaction Prediction start->AI What will the reaction produce? outcome1 Reaction Mechanism, Energy Profile, Spectra QM->outcome1 outcome2 Toxicity, Lipophilicity, ADME Properties QSAR->outcome2 outcome3 Binding Affinity, Interaction Mode Docking->outcome3 outcome4 Reaction Products, Synthesis Routes AI->outcome4

Caption: Decision-making workflow for selecting an in-silico modeling approach.

In-Depth Comparison of Modeling Platforms

MethodologyPrimary Application for 4-Bromo-2-fluoroanilineComputational CostRequired ExpertiseKey StrengthsKey Limitations
Quantum Mechanics (QM) Elucidating reaction mechanisms, calculating activation energies, predicting spectroscopic properties.HighHighHigh accuracy, first-principles based (no parameterization needed). Provides deep electronic structure insight.Computationally expensive, limited to relatively small systems and short timescales.
QSAR Predicting toxicity, biodegradability, lipophilicity, and other ADME properties of novel derivatives.[4][9][10]LowMediumRapid screening of large virtual libraries. Identifies key molecular features driving activity.Predictive power is limited by the structural diversity and quality of the training data. Not mechanistic.
Molecular Docking Evaluating binding affinity and interaction modes with biological targets (e.g., kinases, DNA).[6][11]MediumMediumProvides a 3D structural basis for biological activity. Essential for structure-based drug design.Scoring functions are approximations; results require experimental validation. Protein flexibility can be a challenge.
AI Reaction Prediction Predicting the major product(s) of a reaction, suggesting retrosynthesis pathways.[12][13]LowLowExtremely fast. Can suggest novel or unexpected reaction pathways. User-friendly interfaces.A "black box" approach; may not provide mechanistic insight. Accuracy depends heavily on the training database.

Experimental Protocols: A Practical Guide

To ensure scientific integrity, any computational protocol must be robust and reproducible. Below are detailed, step-by-step methodologies for two common and powerful workflows.

Protocol 1: Quantum Mechanical (QM) Calculation of a Reaction Step

This protocol outlines the process for calculating the energy profile of a single reaction step, such as an electrophilic aromatic substitution on the 4-bromo-2-fluoroaniline ring.

Causality: The choice of Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) is deliberate. This level of theory has been demonstrated to provide an excellent balance of computational accuracy and efficiency for aniline derivatives, yielding results that correlate well with experimental data.[14]

Step-by-Step Methodology:

  • Structure Preparation:

    • Using a molecular editor (e.g., Avogadro, GaussView), build the 3D structures of the reactants (4-bromo-2-fluoroaniline and the electrophile), the transition state guess, and the final product.

  • Geometry Optimization:

    • Perform a full geometry optimization on the reactant and product structures.

    • Software: Gaussian, ORCA, etc.

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq

    • Verification: Confirm that the optimization converges and that the subsequent frequency calculation yields zero imaginary frequencies.

  • Transition State (TS) Search:

    • Using the transition state guess, perform a TS optimization. This locates the highest energy point along the reaction coordinate.

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt=(TS,CalcFC,NoEigentest) Freq

    • Verification: A successful TS search will result in a structure with exactly one imaginary frequency, which corresponds to the vibrational mode of the bond being formed/broken.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Run an IRC calculation starting from the optimized transition state. This traces the reaction path from the TS down to the reactants and products.

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) IRC(CalcFC,MaxPoints=50,StepSize=10)

    • Verification: The final points of the IRC path should correspond to the optimized reactant and product structures, confirming the TS connects the desired minima.

  • Energy Analysis:

    • Calculate the single-point energies (including zero-point vibrational energy corrections) of the optimized reactant, TS, and product structures to determine the activation energy and the overall reaction energy.

Protocol 2: Molecular Docking of a 4-Bromo-2-fluoroaniline Derivative

This protocol describes how to dock a novel inhibitor derived from 4-bromo-2-fluoroaniline into a protein active site, for instance, an Epidermal Growth Factor Receptor (EGFR) kinase domain.[1]

Causality: This workflow is essential for structure-based drug design. By visualizing the binding mode and predicting affinity, we can rationally design modifications to the parent molecule to improve its potency and selectivity, prioritizing the most promising candidates for synthesis.[11]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB), e.g., PDB ID: 1M17.[15]

    • Using software like AutoDockTools, PyMOL, or Chimera, prepare the protein by:

      • Removing water molecules and co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning atomic charges (e.g., Gasteiger charges).

    • Save the prepared protein in the required format (e.g., .pdbqt).

  • Ligand Preparation:

    • Build the 3D structure of your 4-bromo-2-fluoroaniline derivative.

    • Perform a geometry optimization using a fast method (e.g., MMFF94 force field or a semi-empirical QM method).

    • Define rotatable bonds and assign charges.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Generation:

    • Define the docking search space (the "grid box") around the active site of the protein. This is typically centered on the position of the co-crystallized ligand.

  • Docking Simulation:

    • Run the docking simulation using software like AutoDock Vina.[15]

    • The software will generate multiple possible binding poses for the ligand within the active site and calculate a corresponding binding affinity score for each.

  • Analysis of Results:

    • Visualize the top-scoring poses using PyMOL or Discovery Studio Visualizer.[16]

    • Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's amino acid residues. This analysis provides the structural rationale for the compound's predicted activity.

G cluster_protein Protein Active Site cluster_ligand Ligand Ala85 ALA85 Leu120 LEU120 Lys45 LYS45 Ser88 SER88 Ligand 4-Bromo-2-fluoroaniline Derivative Ligand->Ala85 Hydrophobic Ligand->Leu120 Hydrophobic Ligand->Lys45 H-Bond Ligand->Ser88 H-Bond

Caption: Key interactions in a hypothetical molecular docking simulation.

Conclusion and Future Outlook

It is crucial to recognize that these computational methods are not a replacement for experimental chemistry but rather a powerful complement. In-silico models generate testable hypotheses, prioritize experimental efforts, and provide a theoretical framework for understanding empirical results. By integrating these predictive tools into the research workflow, scientists can navigate the vast chemical space with greater efficiency and insight, accelerating the journey from molecular concept to functional innovation.

References

Isomeric Purity of 4-Bromo-2-fluoroaniline HCl: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Isomeric Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the principle of "quality by design" begins long before the final drug product is formulated. It starts with the rigorous characterization of all starting materials and intermediates. 4-Bromo-2-fluoroaniline hydrochloride is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). However, its synthesis can often lead to the formation of various positional isomers—compounds with the same molecular formula but different arrangements of atoms.[1][2] These isomeric impurities, if left uncontrolled, can have profound implications, potentially leading to the formation of undesired side-products, impacting the safety and efficacy of the final API, and creating significant regulatory hurdles.[3][4]

Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities in drug substances.[5] The ICH Q3A(R2) guideline, for instance, requires impurities to be reported, identified, and qualified at specific thresholds, making the development of robust, selective, and validated analytical methods a non-negotiable aspect of the drug development lifecycle.[3] This guide provides an in-depth comparison of analytical techniques for the isomeric purity analysis of this compound, offering field-proven insights and detailed experimental protocols to aid researchers and drug development professionals in establishing a self-validating system for quality control.

Identifying the Challenge: Potential Isomeric Impurities

The synthetic routes to 4-Bromo-2-fluoroaniline, such as the bromination of 2-fluoroaniline, inherently carry the risk of generating several positional isomers.[2][6] The directing effects of the fluorine and amino groups on the aromatic ring can lead to bromine substitution at various positions. The primary analytical challenge is to develop a method with sufficient selectivity to resolve 4-Bromo-2-fluoroaniline from its closely related isomers, which may include:

  • 2-Bromo-4-fluoroaniline

  • 3-Bromo-2-fluoroaniline

  • 5-Bromo-2-fluoroaniline

  • 2-Bromo-6-fluoroaniline

Due to their similar physicochemical properties, separating these isomers requires high-resolution chromatographic techniques.

A Comparative Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly employed techniques for purity analysis of pharmaceutical intermediates.[7] The choice between them depends on the volatility and thermal stability of the analyte and its impurities, as well as the specific analytical objective (quantification vs. identification).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Versatile for a wide range of compounds, including non-volatile and thermally labile substances.[8]Ideal for volatile and thermally stable compounds.[9]
Primary Use Case Robust and precise quantification of impurities (Purity/Assay). Gold standard for routine QC.[3]High-sensitivity detection and definitive identification of volatile impurities.[9]
Detection UV-Vis (Diode Array Detector) for quantification; Mass Spectrometry (MS) for identification.Mass Spectrometry provides structural information for definitive peak identification.[10]
Strengths - Excellent quantitative accuracy and precision.- Wide variety of stationary phases available.- Non-destructive, allowing for fraction collection.- Exceptional sensitivity (trace analysis).- High resolving power for complex mixtures.- Provides molecular weight and fragmentation data.
Limitations May require longer analysis times. MS detection can be more complex to set up.Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required for polar analytes.

Primary Method of Analysis: High-Performance Liquid Chromatography (HPLC)

For routine quality control and precise quantification of isomeric impurities in this compound, reversed-phase HPLC (RP-HPLC) with UV detection is the industry's workhorse. Its robustness, reproducibility, and suitability for a wide range of aromatic amines make it the preferred method.[8] The method's specificity—its ability to unequivocally assess the analyte in the presence of potential impurities—is a critical validation parameter.[11][12]

Causality Behind Experimental Choices

The development of a successful HPLC method hinges on the logical selection of several key parameters. For halogenated anilines, a C18 column is typically the stationary phase of choice due to its hydrophobic nature, which provides good retention and separation of moderately polar aromatic compounds. A gradient elution using a buffered aqueous mobile phase and an organic modifier (like acetonitrile) is employed to ensure that both the main component and its less or more retained impurities are eluted as sharp, well-resolved peaks within a reasonable timeframe.[13] The buffer (e.g., formic or acetic acid) helps to control the ionization state of the aniline, leading to consistent peak shapes and retention times. Detection at a wavelength where all isomers exhibit significant absorbance, such as 254 nm, ensures accurate quantification.[1]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Accurately weigh 4-Bromo-2-fluoroaniline HCl sample s2 Dissolve in mobile phase diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm syringe filter s2->s3 h1 Inject sample onto C18 RP-HPLC Column s3->h1 h2 Gradient Elution with Acidified Water/Acetonitrile h1->h2 h3 Detect at 254 nm using UV/DAD Detector h2->h3 d1 Integrate all peaks in the chromatogram h3->d1 d2 Calculate area percentage of each impurity d1->d2 d3 Determine Isomeric Purity d2->d3

Caption: A typical experimental workflow for HPLC-based purity analysis.

Detailed Experimental Protocol: HPLC-UV

This protocol is a robust starting point, adapted from established methods for similar halogenated anilines, and should be validated according to ICH/USP guidelines.[7][14]

  • Instrumentation & Reagents:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Acetonitrile (HPLC grade).

    • Formic acid (0.1%).

    • Ultrapure water.

    • This compound reference standard and sample.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution.

    • Further dilute with the same solvent to a final concentration of approximately 0.05 mg/mL for injection.

  • Data Analysis:

    • The purity is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is ideal for quantification, GC-MS is an invaluable tool for the definitive identification of volatile impurities and for confirming the identity of peaks observed in the HPLC chromatogram.[7] Its high sensitivity and the structural information provided by the mass spectrometer make it essential for comprehensive impurity profiling.[10]

Detailed Experimental Protocol: GC-MS
  • Instrumentation & Reagents:

    • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Helium (carrier gas).

    • Methanol or Dichloromethane (GC grade).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Temperature Program:

      • Initial: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-300.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the 4-Bromo-2-fluoroaniline sample in methanol. The hydrochloride salt may require neutralization and extraction into an organic solvent for optimal GC performance.

The Impact of Isomeric Impurities on Drug Development

The presence of an incorrect isomer in an API can lead to significant downstream consequences. It can affect the drug's pharmacological activity, alter its toxicity profile, or impede the manufacturing process. Therefore, controlling isomeric purity at the intermediate stage is a critical risk mitigation strategy.

Visualizing the Logical Flow of Impact

Impurity_Impact Start 4-Bromo-2-fluoroaniline HCl (Starting Material) Impurity Contains Uncontrolled Isomeric Impurities Start->Impurity If Purity is Low Pure Isomerically Pure Start->Pure If Purity is High Reaction API Synthesis Reaction Impurity->Reaction Pure->Reaction API_Bad Final API with Isomeric Byproducts Reaction:e->API_Bad:w From Impure Starting Material API_Good Final API with High Purity Reaction:e->API_Good:w From Pure Starting Material Outcome_Bad Altered Efficacy Increased Toxicity Regulatory Rejection API_Bad->Outcome_Bad Outcome_Good Consistent Efficacy Defined Safety Profile Regulatory Approval API_Good->Outcome_Good

Caption: Impact of starting material isomeric purity on final drug substance quality.

Conclusion: A Strategy for Self-Validating Quality Control

The robust analysis of isomeric purity for this compound is not merely an analytical task but a cornerstone of ensuring the quality and safety of the final pharmaceutical product. While both HPLC and GC-MS are powerful techniques, a comprehensive quality control strategy should leverage their complementary strengths.

  • For routine analysis and quantification, a validated reversed-phase HPLC-UV method provides the required accuracy, precision, and robustness.[15][16]

  • For impurity identification and as a confirmatory technique, GC-MS offers unparalleled sensitivity and structural elucidation capabilities for volatile components.[7]

By implementing these methodologies within a framework of rigorous validation as prescribed by ICH and USP guidelines, researchers and drug developers can build a self-validating system that ensures the isomeric purity of this critical intermediate, thereby safeguarding the integrity of the entire drug development process.[11][17]

References

A Senior Application Scientist's Guide to Validated Analytical Methods for 4-Bromo-2-fluoroaniline Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and concentration of starting materials and intermediates are not merely data points; they are the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4-Bromo-2-fluoroaniline hydrochloride is a key building block in the synthesis of numerous pharmaceutical compounds.[1][2] Consequently, the ability to accurately and reliably quantify this compound is a critical function of quality control and assurance.

This guide provides a comparative analysis of validated analytical methods for the quantification of this compound. It moves beyond a simple recitation of protocols to explain the causality behind methodological choices, grounded in the rigorous framework of international regulatory standards. Every method discussed is presented as a self-validating system, designed to meet the stringent requirements of agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), following the principles outlined by the International Council for Harmonisation (ICH).[3][4][5][6][7]

Pillar 1: The Foundation of Trust - Principles of Analytical Method Validation

Before comparing techniques, we must establish the criteria by which they are judged. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[8][9] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for this process.[3][5][8][10][11][12] A method is not merely "run"; it is rigorously challenged to prove its reliability.

The core performance characteristics that must be evaluated are:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14][15]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8][10][14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[8][10][15]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[11][13][14]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[13][15]

The following sections will compare three common analytical techniques, detailing not only their operational protocols but also the strategy for validating them against these core principles.

Pillar 2: Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is a critical decision driven by factors including the intended application (e.g., routine QC vs. impurity profiling), required sensitivity, sample matrix, and available instrumentation. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[18] Its versatility in handling non-volatile and thermally sensitive compounds makes it an ideal first choice for the analysis of this compound.

Principle of Causality: This method separates the analyte from potential impurities based on its differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The hydrochloride salt form ensures good aqueous solubility, making it highly amenable to reverse-phase HPLC. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, which is proportional to its concentration.

Caption: HPLC-UV workflow from sample preparation to final quantification.

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A typical starting point is a gradient of Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile).[19]

  • Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent) to obtain a stock solution of ~500 µg/mL. Prepare a working standard of ~50 µg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the test sample to a target concentration of ~50 µg/mL using the same diluent.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by scanning the UV spectrum of the analyte in the mobile phase (typically 240-250 nm for this class of compound).

    • Injection Volume: 10 µL.

  • System Suitability: Before analysis, inject the working standard solution five times. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the concentration of this compound in the sample by comparing its peak area to that of the reference standard.

  • Specificity: Spike the sample solution with known related substances and impurities to demonstrate that the analyte peak is free from interference.

  • Linearity: Prepare a minimum of five concentrations across a range of 80% to 120% of the assay test concentration (e.g., 40 to 60 µg/mL).[17] Plot peak area versus concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six separate preparations of the sample at 100% of the test concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The cumulative %RSD should meet acceptance criteria.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[20] It offers exceptional specificity due to the mass spectrometric detector, which provides structural information, making it invaluable for identifying unknown impurities.[21]

Principle of Causality: The analyte is volatilized in a heated injector and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for positive identification and highly selective quantification. While 4-Bromo-2-fluoroaniline is volatile, derivatization can sometimes be employed to improve peak shape and thermal stability, though it may not be necessary.[20][22]

Caption: GC-MS workflow for volatile analysis and structural identification.

  • Standard Preparation: Prepare a stock solution of 4-Bromo-2-fluoroaniline (free base, as the HCl salt is not volatile) in a suitable volatile solvent like methylene chloride or ethyl acetate at 1000 µg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the this compound sample in water, basify the solution (e.g., with NaOH) to form the free aniline, and then perform a liquid-liquid extraction into an organic solvent like methylene chloride.[20][23] Concentrate the organic layer to the desired target concentration.

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[21][24]

    • Injector Temperature: 250°C.[21]

    • Oven Program: Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[24]

    • Ion Source Temperature: 230°C.[21]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[21]

    • Scan Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification (using ions m/z 190, 188, 109).

  • Specificity: Unmatched specificity is the hallmark of GC-MS. It is demonstrated by the unique retention time and the fragmentation pattern of the analyte, which should be consistent with a reference spectrum.

  • Linearity, Accuracy, Precision: Validated similarly to HPLC, but with a typical acceptance criterion for precision (%RSD) of ≤ 15% due to the more complex sample preparation.

  • LOQ/LOD: GC-MS offers superior sensitivity, often achieving LOQs in the low ng/mL or even pg/mL range, making it ideal for trace impurity analysis.

UV-Vis Spectrophotometry

This is a simple, rapid, and cost-effective technique, but it lacks the specificity of chromatographic methods. It is best suited for the quantification of this compound in bulk form or in simple matrices where interfering substances are known to be absent.

Principle of Causality: The method relies on the principle that the analyte absorbs light in the UV-Visible region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. However, any impurity with a similar chromophore will interfere, which is a significant limitation. The UV absorbance of anilines is known to be pH-dependent, as the protonated anilinium salt has a different spectrum than the free base.[25] Therefore, pH control is critical for reproducibility.

Caption: UV-Vis spectrophotometry workflow for direct quantification.

  • Solvent Preparation: Use a consistent, buffered solvent such as 0.1 M Hydrochloric Acid to ensure the analyte is fully protonated and to maintain a constant spectral profile.

  • Determine λmax: Prepare a dilute solution of the analyte (~10 µg/mL) in the chosen solvent. Scan the solution from 400 nm to 200 nm using a double-beam UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of at least five standard solutions of known concentration bracketing the expected sample concentration. Measure the absorbance of each at the predetermined λmax.

  • Sample Analysis: Prepare the sample solution in the same solvent to a concentration that falls within the calibration range. Measure its absorbance at λmax.

  • Calculation: Determine the concentration of the sample from the linear regression equation of the calibration curve.

  • Specificity: This is the weakest parameter. Specificity can only be claimed if it can be demonstrated that excipients or likely impurities do not absorb at the analytical wavelength. A more advanced approach involves derivatization with an agent like diazotized p-nitroaniline to form a colored azo-dye, shifting the λmax to the visible region (~505 nm) to avoid UV-absorbing impurities.[25]

  • Linearity, Accuracy, Precision: Validated as per other methods. A correlation coefficient (r²) > 0.99 is acceptable, and precision (%RSD) should be < 2%.[26]

Pillar 3: Performance Summary and Method Selection

The choice of analytical method is a balance of technical requirements, regulatory expectations, and practical considerations. The following table summarizes the performance of the discussed techniques for the quantification of this compound.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Separation + Mass ID)Low (Prone to interference)
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL< 0.1 µg/mL (ng/mL range)> 1 µg/mL
Precision (Typical %RSD) ≤ 2%≤ 15%≤ 2%
Linearity (Typical r²) ≥ 0.999≥ 0.995≥ 0.99
Application Assay, Purity, Stability TestingImpurity Identification, Trace AnalysisBulk Material Assay (simple matrix)
Throughput ModerateLow to ModerateHigh
Complexity & Cost ModerateHighLow

Conclusion and Recommendations

As a Senior Application Scientist, my recommendation is to align the analytical technique with the specific question being asked:

  • For routine quality control, assay, and purity determination of this compound as a raw material or intermediate, HPLC-UV is the method of choice. It offers the best balance of specificity, precision, and robustness for its intended purpose, aligning perfectly with regulatory expectations for pharmaceutical analysis.[17][18]

  • For identification of unknown impurities, trace-level analysis, or genotoxicity studies , GC-MS is the superior technique. Its unparalleled specificity and sensitivity are essential when the identity of every component must be confirmed and quantified at parts-per-million (ppm) levels.

  • UV-Vis Spectrophotometry should be reserved for limited applications, such as a quick identity check or quantification of a highly pure substance in a non-absorbing solvent. Its lack of specificity makes it generally unsuitable for stability studies or the analysis of complex samples in a regulated drug development environment.

Ultimately, the development and validation of any analytical method is a systematic process that transforms a procedure into a reliable, defensible tool for ensuring product quality.[18] By grounding our choices in the principles of causality and the rigorous standards of the ICH, we ensure that the data generated is not only accurate but also trustworthy, supporting the development of safe and effective medicines.

References

A Technical Guide to 4-Bromo-2-fluoroaniline and 2-Bromo-4-fluoroaniline for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the judicious selection of building blocks is paramount. Substituted anilines, for instance, are foundational to the synthesis of a vast array of bioactive molecules. This guide offers an in-depth comparison of two structurally isomeric building blocks: 4-Bromo-2-fluoroaniline and 2-Bromo-4-fluoroaniline. Our focus will be on their synthetic applications, dissecting how the strategic placement of bromine and fluorine atoms influences their reactivity and utility in cornerstone chemical transformations.

Physicochemical Properties: A Tale of Two Isomers

At first glance, 4-Bromo-2-fluoroaniline and 2-Bromo-4-fluoroaniline might appear to be interchangeable reagents. However, the positional differences of their halogen substituents impart distinct physical and electronic characteristics that can significantly impact their behavior in a reaction.

Property4-Bromo-2-fluoroaniline2-Bromo-4-fluoroaniline
CAS Number 367-24-81003-98-1
Molecular Formula C₆H₅BrFNC₆H₅BrFN
Molecular Weight 190.01 g/mol 190.01 g/mol
Appearance Off-white to light brown crystalline solidWhite to light brown crystalline solid
Melting Point 41-45 °C41 °C[1]
Boiling Point 221 °C (lit.)221 °C (lit.)[2]

While their macroscopic properties are quite similar, the subtle electronic differences dictated by the positions of the fluorine and bromine atoms are where the synthetic divergence begins.

Electronic and Steric Landscape: The "Ortho Effect" and Beyond

The reactivity of these isomers in popular cross-coupling reactions is governed by a combination of electronic and steric effects.

Electronic Effects:

  • Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in a resonance-donating effect (+M). In the para position (as in 2-Bromo-4-fluoroaniline), the +M effect can partially offset the -I effect, influencing the electron density of the aromatic ring. In the ortho position (in 4-Bromo-2-fluoroaniline), the -I effect is more pronounced on the adjacent amino group.

  • Bromine: Bromine is also electronegative and exhibits a -I effect, though weaker than fluorine. Its +M effect is also weaker compared to fluorine due to less effective orbital overlap with the carbon 2p orbitals.

  • Amino Group: The amino group is a strong activating group with a significant +M effect, which directs electrophilic substitution to the ortho and para positions.

Steric Effects:

The "ortho effect" is a well-documented phenomenon where a substituent at the ortho position to a reaction center can introduce steric hindrance, thereby influencing the reaction rate and even the reaction mechanism.[3]

  • In 2-Bromo-4-fluoroaniline , the bromine atom is ortho to the amino group. This can create steric hindrance, potentially impeding the approach of bulky reagents to the nitrogen atom or the adjacent carbon atom.

  • In 4-Bromo-2-fluoroaniline , the fluorine atom is in the ortho position. While fluorine is smaller than bromine, it can still exert some steric influence.

These electronic and steric factors are not merely theoretical considerations; they have profound, tangible consequences in the synthetic utility of these isomers, particularly in palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Synthetic Transformations

While direct head-to-head comparative studies under identical conditions for 4-Bromo-2-fluoroaniline and 2-Bromo-4-fluoroaniline are not extensively documented in the surveyed literature, we can infer their relative reactivity based on established chemical principles and data from analogous systems. The primary arenas for these building blocks are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, pivotal in the synthesis of biaryl compounds often found in pharmaceuticals. The reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide.

Mechanistic Considerations: The key initial step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The rate of this step is influenced by the electron density at the carbon-halogen bond.

Expected Reactivity:

  • 4-Bromo-2-fluoroaniline: The fluorine atom at the ortho position exerts a strong -I effect, which is expected to make the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition. This would suggest a potentially faster reaction rate.

  • 2-Bromo-4-fluoroaniline: The fluorine atom at the para position can donate electron density to the ring via its +M effect, which could slightly decrease the electrophilicity of the C-Br bond compared to the 4-bromo isomer. However, the bromine atom is ortho to the strongly activating amino group, which increases the electron density at that position, potentially slowing down the oxidative addition step.

Studies on other bromoaniline isomers have shown that electron-withdrawing groups can enhance the rate of Suzuki-Miyaura couplings. For instance, a comparative study on bromoaniline isomers revealed that 4-bromoaniline participates efficiently in Suzuki couplings.[4]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoroaniline with Phenylboronic Acid

This protocol is based on established methods for similar substrates and should be optimized for specific applications.

  • Materials:

    • 4-Bromo-2-fluoroaniline (1.0 mmol, 1.0 equiv.)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 4-Bromo-2-fluoroaniline, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane and water.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromo-2-fluoroaniline 4-Bromo-2-fluoroaniline Reaction Mixture Reaction Mixture 4-Bromo-2-fluoroaniline->Reaction Mixture Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (Dioxane/Water) Solvent (Dioxane/Water) Solvent (Dioxane/Water)->Reaction Mixture Heating (90°C) Heating (90°C) Reaction Mixture->Heating (90°C) Product Product Heating (90°C)->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[5] This reaction is particularly important in drug discovery, as the arylamine motif is a common feature in many pharmaceutical agents.

Mechanistic Considerations: Similar to the Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The subsequent steps involve coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product.

Expected Reactivity:

  • 2-Bromo-4-fluoroaniline: The steric hindrance from the ortho-bromo group could potentially slow down the coordination of the amine to the palladium center. However, the electron-withdrawing nature of the bromine atom at the ortho position can make the aniline less nucleophilic, which might be a factor in reactions where the aniline itself is the nucleophile.

  • 4-Bromo-2-fluoroaniline: With the smaller fluorine atom in the ortho position, steric hindrance around the C-Br bond is reduced compared to its isomer. This might facilitate a more rapid oxidative addition and subsequent steps.

Representative Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-fluoroaniline with Morpholine

This protocol is adapted from general procedures for the Buchwald-Hartwig amination and should be optimized for specific substrates.[6]

  • Materials:

    • 2-Bromo-4-fluoroaniline (1.0 mmol, 1.0 equiv.)

    • Morpholine (1.2 mmol, 1.2 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

    • Toluene (5 mL)

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add 2-Bromo-4-fluoroaniline and a stir bar.

    • Seal the tube, remove it from the glovebox, and add toluene and morpholine via syringe under an inert atmosphere.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst_system Catalyst System 2-Bromo-4-fluoroaniline 2-Bromo-4-fluoroaniline Reaction Setup Reaction Setup 2-Bromo-4-fluoroaniline->Reaction Setup Amine (e.g., Morpholine) Amine (e.g., Morpholine) Amine (e.g., Morpholine)->Reaction Setup Pd(0) Precatalyst Pd(0) Precatalyst Pd(0) Precatalyst->Reaction Setup Ligand (e.g., XPhos) Ligand (e.g., XPhos) Ligand (e.g., XPhos)->Reaction Setup Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Reaction Setup Solvent (Toluene) Solvent (Toluene) Solvent (Toluene)->Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Heating (100°C) Heating (100°C) Inert Atmosphere->Heating (100°C) Coupled Product Coupled Product Heating (100°C)->Coupled Product

Caption: Workflow for Buchwald-Hartwig Amination.

Applications in Drug Discovery and Materials Science

Both 4-Bromo-2-fluoroaniline and 2-Bromo-4-fluoroaniline are valuable intermediates in the synthesis of a variety of important molecules.

  • 2-Bromo-4-fluoroaniline has been utilized as a key building block in the synthesis of pharmaceuticals such as the antihistamine fexofenadine and the antidepressant duloxetine.[7]

  • 4-Bromo-2-fluoroaniline is a precursor for the synthesis of 4-amino-3-fluorophenyl boronic acid, a versatile reagent in its own right for further cross-coupling reactions.[8]

The choice between these two isomers will ultimately depend on the specific synthetic strategy and the desired final product. For instance, if a subsequent reaction requires a less sterically hindered ortho position to the bromine, 4-Bromo-2-fluoroaniline would be the more suitable choice. Conversely, if the electronic properties of a para-fluoro substituent are desired in the final molecule, 2-Bromo-4-fluoroaniline would be the starting material of choice.

Conclusion

While 4-Bromo-2-fluoroaniline and 2-Bromo-4-fluoroaniline share the same molecular formula and many physical properties, their isomeric differences lead to distinct electronic and steric environments. These differences are critical in determining their reactivity in key synthetic transformations such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

  • 4-Bromo-2-fluoroaniline , with its ortho-fluoro substituent, is poised for potentially faster oxidative addition in palladium-catalyzed couplings due to the strong inductive effect of the fluorine atom.

  • 2-Bromo-4-fluoroaniline , featuring an ortho-bromo group, may experience greater steric hindrance at the reaction site, which could influence reaction rates and require careful selection of bulky ligands to overcome.

The selection of one isomer over the other is a strategic decision that should be guided by the specific requirements of the synthetic route and the desired properties of the target molecule. This guide provides a foundational understanding to aid researchers in making informed decisions in their synthetic endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to use them safely and effectively. Handling any chemical compound requires a foundational respect for its properties, and 4-Bromo-2-fluoroaniline hydrochloride is no exception. This guide moves beyond a simple checklist, providing a risk-based, procedural framework for selecting and using Personal Protective Equipment (PPE). Our goal is to ensure that your focus remains on your research, secure in the knowledge that you are protected by field-proven safety protocols.

This guide is based on the hazardous properties of 4-Bromo-2-fluoroaniline (CAS 367-24-8). The hydrochloride salt is expected to exhibit a similar toxicological profile.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

Understanding the intrinsic hazards of a compound is the first principle of laboratory safety. This understanding informs every subsequent decision, particularly the selection of PPE. This compound is an aromatic amine, a class of compounds that warrants careful handling due to potential systemic effects. Its primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.

The core directive for handling this compound is the avoidance of all direct contact and inhalation. Its toxicity profile indicates that exposure through any route—ingestion, skin contact, or inhalation—is harmful.[1][2] Furthermore, like many aromatic amines, there is a potential for absorption into the body to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, with symptoms that may be delayed.

Hazard ClassificationCategoryDescriptionSource(s)
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 3 / 4Toxic or harmful in contact with skin.[2]
Acute Toxicity, InhalationCategory 3 / 4Toxic or harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][4]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure.

Section 2: The First Line of Defense - Engineering and Administrative Controls

Before any PPE is worn, robust engineering and administrative controls must be in place. PPE is the final barrier between you and the hazard, not the first.

  • Engineering Controls : The single most critical engineering control is a properly functioning and certified chemical fume hood. All handling of this compound, especially the weighing of the solid powder, must occur within a fume hood to mitigate inhalation exposure.[4] An eyewash station and safety shower must be immediately accessible.[1][2]

  • Administrative Controls : A designated area within the lab should be demarcated for handling this compound. Standard Operating Procedures (SOPs) must be written, reviewed, and understood by all personnel. Never work alone when handling highly toxic substances.

Section 3: Selecting Mission-Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task, the quantity of material being handled, and the potential for exposure.

Eye and Face Protection

Due to its classification as a serious eye irritant (Category 2), direct contact with the eyes can cause significant damage.[1][2]

  • Minimum Requirement : Chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards are mandatory.[1][4] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.

  • Enhanced Protection : When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during quenching a reaction), a full-face shield must be worn over the chemical splash goggles.[5]

Skin and Body Protection

With a classification of "Toxic in contact with skin," preventing dermal exposure is paramount.

  • Gloves : No single glove material is impervious to all chemicals indefinitely. For handling this solid and its solutions, double-gloving is the recommended protocol. A common and effective combination is two pairs of nitrile gloves. This provides a buffer in case the outer glove is compromised. Gloves must be inspected for any signs of degradation or perforation before use.[5] Change gloves immediately if you suspect contamination, and always remove them before leaving the work area. One supplier notes a breakthrough time of over 480 minutes for a 0.11mm thick glove, though the material is not specified.[4] Always consult the glove manufacturer's resistance guide for specific chemicals when available.

  • Body Covering : A clean, long-sleeved laboratory coat is required.[4] Ensure it is fully buttoned to cover as much skin as possible.[5] For procedures with a higher risk of spills or splashes, a chemically resistant apron should be worn over the lab coat. Long pants and fully enclosed shoes are mandatory; open-toed shoes or sandals are never permitted in the laboratory.[5]

Respiratory Protection

The compound's toxicity upon inhalation necessitates stringent controls.[2]

  • Primary Control : All work should be conducted in a chemical fume hood.

  • When a Respirator is Required : If for any reason, engineering controls are insufficient or compromised (e.g., cleaning a large spill, a known ventilation failure), respiratory protection is required.[1][3] Given the "toxic if inhaled" classification, a simple dust mask is insufficient.

  • Recommended Type : A NIOSH-approved air-purifying respirator, at a minimum a half-mask, fitted with a combination of organic vapor and P100 (high-efficiency particulate) cartridges is required.[5][6] All personnel required to wear respirators must be part of a respiratory protection program, which includes medical evaluation and annual fit-testing.[5]

Section 4: Operational Protocol: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is a critical procedure designed to prevent cross-contamination.

Step-by-Step PPE Protocol
  • Preparation : Before entering the designated work area, inspect all PPE for damage.

  • Donning Sequence :

    • Put on your lab coat and ensure it is fully buttoned.

    • If required, put on your respirator and perform a user seal check.

    • Put on chemical splash goggles.

    • Put on the first pair of nitrile gloves (inner).

    • Put on the second pair of nitrile gloves (outer), ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling Procedure : Perform all work within the chemical fume hood.

  • Doffing Sequence (to be performed in the designated area) :

    • Remove the outer pair of gloves, peeling them off without touching the exterior surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove the face shield and/or goggles from the back.

    • Remove the inner pair of gloves using the same technique as before.

    • If used, remove the respirator.

  • Final Step : Wash hands and forearms thoroughly with soap and water.

Disposal Plan

All disposable PPE, including gloves, and any materials used for cleaning spills (e.g., absorbent pads) that have come into contact with this compound must be considered hazardous waste.[1][3] Place these materials in a clearly labeled, sealed waste container for disposal according to your institution's and local hazardous waste regulations.[4]

Section 5: Visualization - PPE Selection Workflow

To simplify the decision-making process, the following workflow diagram outlines the appropriate level of PPE based on the nature and scale of the operation.

Caption: PPE selection workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.